molecular formula C8H6FNO3 B3046240 1-(2-Fluoro-6-nitrophenyl)ethanone CAS No. 1214377-22-6

1-(2-Fluoro-6-nitrophenyl)ethanone

Cat. No.: B3046240
CAS No.: 1214377-22-6
M. Wt: 183.14
InChI Key: QWPQRRQXWHRCME-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-nitrophenyl)ethanone (CAS 1214377-22-6) is a fluorinated aromatic ketone with the molecular formula C8H6FNO3 and a molecular weight of 183.14 g/mol . This compound, also known as 2'-Fluoro-6'-nitroacetophenone, serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its structure incorporates both a nitro group and a fluorine atom ortho to the acetyl group, making it a key intermediate for constructing more complex molecules, particularly in the development of pharmaceutical candidates . Researchers utilize this compound in the synthesis of spirocyclic structures, such as 2-oxa-6-azaspiro[3.3]heptanes, which are relevant in the development of novel therapeutics for diseases like tuberculosis . It is also used to create other derivatives, such as 1-(2-fluoro-6-hydroxyphenyl)ethanone . The presence of electron-withdrawing substituents on the aromatic ring makes it a suitable substrate for nucleophilic aromatic substitution reactions and metal-catalyzed cross-coupling reactions. Handle with care; this compound is harmful if swallowed and causes skin and eye irritation . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluoro-6-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c1-5(11)8-6(9)3-2-4-7(8)10(12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPQRRQXWHRCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301295689
Record name 1-(2-Fluoro-6-nitrophenyl)ethanone
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Molecular Weight

183.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214377-22-6
Record name 1-(2-Fluoro-6-nitrophenyl)ethanone
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Record name 1-(2-Fluoro-6-nitrophenyl)ethanone
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Record name 1-(2-fluoro-6-nitrophenyl)ethan-1-one
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Foundational & Exploratory

Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Fluoro-6-nitrophenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of this compound, a key chemical intermediate. It delves into its fundamental physicochemical properties, logical synthetic pathways, and core reactivity profile, which is dictated by the unique electronic interplay of its substituent groups. Furthermore, this guide explores its strategic applications as a versatile building block in medicinal chemistry and drug discovery, contextualized by the importance of fluorinated and nitroaromatic scaffolds. Essential safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a laboratory setting. The CAS number for this compound is 1214377-22-6.[1][2]

This compound is a substituted aromatic ketone. The presence of a fluorine atom and a nitro group ortho to each other on the phenyl ring, along with the acetyl group, creates a unique electronic environment that defines its chemical behavior and utility in synthesis.

PropertyValueSource
CAS Number 1214377-22-6[1][2]
IUPAC Name 1-(2-fluoro-6-nitrophenyl)ethan-1-one
Molecular Formula C₈H₆FNO₃[2][3]
Molecular Weight 183.14 g/mol [2]
Monoisotopic Mass 183.03317 Da[3]
Physical Form White to yellow powder, crystals, or liquid
Purity Typically ≥95%
InChI Key QWPQRRQXWHRCME-UHFFFAOYSA-N[3]
SMILES CC(=O)C1=C(C=CC=C1F)--INVALID-LINK--[O-][2][3]
Storage Sealed in a dry place at room temperature[1][2]

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its predictable and versatile reactivity, which allows for selective modification at multiple sites on the molecule.

Proposed Synthetic Route: Friedel-Crafts Acylation

A common and efficient method for synthesizing aryl ketones is the Friedel-Crafts acylation. For this specific isomer, the logical starting material would be 1-fluoro-3-nitrobenzene. The reaction involves the introduction of an acetyl group onto the aromatic ring using an acetylating agent in the presence of a Lewis acid catalyst.

cluster_reactants Reactants reactant1 1-Fluoro-3-nitrobenzene catalyst AlCl₃ (Lewis Acid) reactant1->catalyst Reaction Conditions reactant2 Acetyl Chloride (CH₃COCl) or Acetic Anhydride reactant2->catalyst Reaction Conditions product This compound catalyst->product Friedel-Crafts Acylation

Caption: Proposed synthesis of this compound.

Expert Insight: The directing effects of the substituents on 1-fluoro-3-nitrobenzene are crucial. The nitro group is a strong deactivating meta-director, while the fluorine atom is a deactivating ortho-, para-director. The acylation is expected to occur at the position ortho to the fluorine and meta to the nitro group (C2 position), which is the most activated and sterically accessible site, leading to the desired product. Careful control of temperature and catalyst stoichiometry is essential to prevent side reactions.

Core Reactivity Profile

The molecule's reactivity is governed by three primary functional regions: the activated aromatic ring, the electrophilic carbonyl carbon of the acetyl group, and the reducible nitro group.

mol This compound Aromatic Ring Acetyl Group (C=O) Nitro Group (NO₂) react_ring Nucleophilic Aromatic Substitution (SNAr) (Activated by -NO₂ and -F) mol:f1->react_ring Site for substitutions react_carbonyl Nucleophilic Addition (e.g., Grignard, reduction) mol:f2->react_carbonyl Electrophilic center react_alpha Enolate Formation (Acidic α-protons) mol:f2->react_alpha Site for condensations react_nitro Reduction to Amine (-NH₂) (e.g., H₂/Pd, SnCl₂) mol:f3->react_nitro Key transformation cluster_mods Primary Transformations cluster_products Diverse Scaffolds start This compound mod_nitro Nitro Reduction (-NO₂ → -NH₂) start->mod_nitro mod_snar SNAr Reaction (-F → -Nu) start->mod_snar mod_carbonyl Carbonyl Chemistry (e.g., Reduction to -OH) start->mod_carbonyl prod_amino Ortho-Amino Acetophenones (Precursors to heterocycles like quinolines) mod_nitro->prod_amino prod_nu Nucleophile-Substituted Derivatives (Varied functional groups for SAR studies) mod_snar->prod_nu prod_alcohol Chiral Alcohols (Introduces stereocenter) mod_carbonyl->prod_alcohol

References

An In-depth Technical Guide to 1-(2-Fluoro-6-nitrophenyl)ethanone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary and Introduction

1-(2-Fluoro-6-nitrophenyl)ethanone (CAS No. 1214377-22-6) is a highly functionalized aromatic ketone that serves as a critical intermediate in advanced organic synthesis.[1] Its strategic importance is rooted in the unique electronic landscape of its phenyl ring, which is substituted with three distinct functional groups: an acetyl, a nitro, and a fluorine moiety. The ortho-positioning of the strongly electron-withdrawing nitro and fluoro groups relative to each other creates a molecule with tailored reactivity, making it a valuable building block for complex molecular architectures.

This guide provides an in-depth analysis of the chemical properties, spectroscopic profile, synthesis, and reactivity of this compound. We will explore the mechanistic principles that govern its behavior and highlight its applications, particularly as a precursor for active pharmaceutical ingredients (APIs).[1] The strategic placement of the fluorine atom is of particular interest in medicinal chemistry, as it can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[2]

Physicochemical and Structural Properties

The fundamental properties of this compound are dictated by its molecular structure. The combination of a polar ketone, a highly polar nitro group, and an electronegative fluorine atom on an aromatic scaffold results in a compound with distinct physical characteristics.

PropertyValueSource
CAS Number 1214377-22-6[1]
Molecular Formula C₈H₆FNO₃[1][3]
Molecular Weight 183.14 g/mol [1][3]
Boiling Point (Predicted) 287.2 ± 20.0 °C at 760 mmHg[1]
Appearance Typically a solid at room temperature[4]
InChI Key QWPQRRQXWHRCME-UHFFFAOYSA-N[3]
SMILES CC(=O)C1=C(C=CC=C1F)--INVALID-LINK--[O-][3]

Spectroscopic Characterization: An Analytical Framework

Accurate characterization of this compound is essential for its use in synthesis. The following section outlines the expected spectroscopic signatures based on its structure, providing a framework for identity confirmation and purity assessment. Spectroscopic techniques like NMR, IR, and Mass Spectrometry are indispensable tools for chemists to elucidate the structure of compounds.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two distinct regions. The aromatic region will display complex multiplets corresponding to the three protons on the phenyl ring. The aliphatic region will feature a sharp singlet around 2.0-2.5 ppm, integrating to three protons, which is characteristic of the acetyl methyl group (CH₃).

  • ¹³C NMR: The carbon NMR spectrum will be more complex. Key signals include the carbonyl carbon (C=O) typically found downfield (>190 ppm), several signals for the aromatic carbons (with C-F coupling visible for the carbon directly attached to fluorine and adjacent carbons), and a signal for the methyl carbon (CH₃) in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups present in the molecule.[5]

  • C=O Stretch: A strong, sharp absorption band is expected in the range of 1680-1710 cm⁻¹, characteristic of an aromatic ketone.

  • N-O Stretch (Nitro Group): Two strong bands are anticipated, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

  • C-F Stretch: A strong absorption band in the region of 1200-1300 cm⁻¹ is indicative of the carbon-fluorine bond.

  • Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M+): The mass spectrum should exhibit a clear molecular ion peak at an m/z ratio of approximately 183.03, corresponding to the monoisotopic mass of C₈H₆FNO₃.[3]

  • Fragmentation: Common fragmentation patterns would likely involve the loss of the acetyl group (M-43) and the nitro group (M-46).

G cluster_molecule This compound cluster_spectroscopy Expected Spectroscopic Signatures mol Structure: C₈H₆FNO₃ Functional Groups: - Acetyl (C=O) - Nitro (NO₂) - Fluoro (-F) - Aromatic Ring NMR ¹H NMR: - Aromatic Multiplets - CH₃ Singlet (~2.0-2.5 ppm) mol->NMR Proton Environment IR IR (cm⁻¹): - C=O Stretch (1680-1710) - NO₂ Stretch (1520-1560, 1345-1385) - C-F Stretch (1200-1300) mol->IR Vibrational Modes MS Mass Spec (m/z): - Molecular Ion (M⁺) ~183 - Fragment (M-43) mol->MS Mass/Charge Ratio

Caption: Correlation of functional groups to spectroscopic signals.

Synthesis and Manufacturing Workflow

The synthesis of substituted acetophenones like this compound typically relies on established aromatic substitution reactions. A common and industrially scalable method is the Friedel-Crafts acylation of a suitable fluorinated nitrobenzene precursor.[7]

Proposed Synthesis Protocol: Friedel-Crafts Acylation

This protocol is a representative example based on established chemical principles. Optimization of temperature, solvent, and catalyst loading is critical to maximize yield and purity.[7]

  • Reaction Setup: Charge a dry, inert-atmosphere reaction vessel with anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane or dichloroethane).

  • Substrate Addition: Cool the suspension (typically to 0 °C) and slowly add 1-fluoro-3-nitrobenzene, the starting material.

  • Acylating Agent: Add acetyl chloride (CH₃COCl) dropwise to the mixture, maintaining the low temperature to control the exothermic reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC-MS.

  • Workup: Carefully quench the reaction by pouring it over crushed ice and an acidic solution (e.g., dilute HCl) to decompose the aluminum chloride complex.

  • Extraction & Purification: Separate the organic layer. Wash sequentially with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.

Caption: General workflow for the synthesis of the title compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the powerful electron-withdrawing effects of the ortho-nitro and ortho-fluoro substituents relative to the acetyl group.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this molecule is Nucleophilic Aromatic Substitution (SNAr). The nitro and fluoro groups strongly deactivate the ring towards electrophilic substitution but powerfully activate it for nucleophilic attack.[7] The positions ortho and para to the nitro group are the most electron-deficient and, therefore, the most susceptible to attack by nucleophiles.

In this specific isomer, the C4 position (para to the nitro group) and the C2 position (ortho to the nitro group, bearing the fluorine) are highly activated. The fluorine atom is an excellent leaving group in SNAr reactions, making the C2 position a prime target for substitution by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the precise introduction of diverse functional groups.[7]

G A This compound B Electron-Withdrawing Effects A->B NO₂ and F groups C Ring Activation for SNAr B->C D Activated Positions: - C2 (ortho to NO₂) - C4 (para to NO₂) C->D F Reaction with Nucleophiles (e.g., R-NH₂, R-O⁻) D->F E Fluorine as Leaving Group E->F G Formation of New C-N, C-O, C-S bonds at C2 F->G

Caption: Logical flow of reactivity for the title compound.

Applications in Research and Drug Development

The unique substitution pattern of this compound makes it a strategic precursor in medicinal chemistry and materials science.

  • Pharmaceutical Intermediate: It is primarily used as an intermediate in the synthesis of pharmaceuticals.[1] The activated ring system allows for the construction of more complex, biologically active molecules. The nitro group can be readily reduced to an amine, providing another synthetic handle for further functionalization.

  • Scaffold for Bioactive Molecules: Ring-fluorinated compounds are of high interest in drug discovery. The fluorine atom can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and alter pKa, thereby improving pharmacokinetic properties.[8] For example, fluorinated nucleoside analogs have shown significant activity against drug-resistant viral strains.[9]

  • Organic Chemistry Research: This compound serves as a model substrate for studying SNAr reaction mechanisms and for developing novel synthetic methodologies.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount. While a specific safety data sheet (SDS) for this exact CAS number is not widely available, data from structurally similar compounds provide a strong basis for safe handling procedures.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[10][11]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[10][12]

  • Fire Fighting: Use dry chemical, carbon dioxide (CO₂), or foam for extinction.[13]

References

An In-depth Technical Guide to the Synthesis of 1-(2-Fluoro-6-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for 1-(2-fluoro-6-nitrophenyl)ethanone, a key intermediate in pharmaceutical and agrochemical research. The document explores the chemical principles, experimental protocols, and analytical characterization of this compound. Primary focus is given to a proposed pathway involving Directed ortho-Metalation (DoM), a powerful strategy for regioselective functionalization of aromatic rings. An alternative multi-step synthetic approach is also discussed. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize or utilize this versatile building block.

Introduction and Significance

This compound (CAS No. 1214377-22-6) is a substituted acetophenone derivative whose structural features—a fluorine atom and a nitro group ortho to the acetyl moiety—make it a valuable intermediate in organic synthesis. The presence of these functional groups provides multiple reaction sites for further molecular elaboration, rendering it a versatile precursor for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[1] The electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the aromatic ring and the acetyl group, opening avenues for diverse chemical transformations.

The strategic placement of the substituents makes this molecule a unique building block. For instance, the nitro group can be reduced to an amine, which can then be derivatized to form a wide range of amides, ureas, and sulfonamides. The fluorine atom can modulate the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The ketone functionality itself is a handle for numerous transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Given its potential utility, a reliable and efficient synthesis of this compound is of considerable interest. This guide provides a detailed exploration of plausible and chemically sound synthetic strategies.

Proposed Primary Synthesis Pathway: Directed ortho-Metalation (DoM)

The most direct and regioselective approach to the synthesis of this compound is arguably through the Directed ortho-Metalation (DoM) of 1-fluoro-3-nitrobenzene. The fluorine atom, despite being a deactivating group in classical electrophilic aromatic substitution, is a well-established ortho-directing group in metalation reactions. This is attributed to its ability to coordinate with the lithium reagent and to stabilize the resulting ortho-lithiated species through inductive effects.

The general principle of DoM involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[2] The resulting aryllithium intermediate can then be trapped by a suitable electrophile to introduce a new substituent at the ortho position with high regioselectivity.

dot digraph "Directed_ortho_Metalation_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Start [label="1-Fluoro-3-nitrobenzene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="ortho-Lithiated Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Intermediate [label="1. LDA or s-BuLi, THF, -78 °C\n(Deprotonation)"]; Intermediate -> Product [label="2. N,N-dimethylacetamide or\nAcetyl Chloride (Electrophilic Quench)"]; } केंद्रीकृत ऑर्थो-मेटलेशन पाथवे का आरेख।

Mechanistic Rationale

The fluorine atom in 1-fluoro-3-nitrobenzene directs the lithiation to the C2 position. The strong electron-withdrawing nitro group at the C3 position further increases the acidity of the C2 proton, facilitating its abstraction by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sec-butyllithium. The use of a strong, hindered base is crucial to prevent nucleophilic attack on the electron-deficient aromatic ring.

Once the ortho-lithiated intermediate is formed, it is a potent nucleophile. Quenching this intermediate with an appropriate acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, introduces the acetyl group at the C2 position, yielding the desired product.

Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on established principles of Directed ortho-Metalation.

Materials:

  • 1-Fluoro-3-nitrobenzene (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.2 eq), freshly prepared or commercial solution

  • Anhydrous tetrahydrofuran (THF)

  • N,N-dimethylacetamide (1.5 eq) or Acetyl Chloride (1.2 eq)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Formation of Lithiated Species: 1-Fluoro-3-nitrobenzene (1.0 eq) is dissolved in anhydrous THF and added to the reaction flask. A solution of LDA (1.2 eq) in THF is then added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the ortho-lithiated intermediate.

  • Electrophilic Quench: N,N-dimethylacetamide (1.5 eq) or acetyl chloride (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for an additional 1-2 hours and then gradually warmed to room temperature overnight.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Table 1: Proposed Reaction Parameters

ParameterValueRationale
Starting Material 1-Fluoro-3-nitrobenzeneCommercially available precursor.
Base LDA or s-BuLiStrong, non-nucleophilic base for deprotonation.
Solvent Anhydrous THFAprotic solvent suitable for organolithium reactions.
Temperature -78 °CTo maintain the stability of the lithiated intermediate.
Electrophile N,N-dimethylacetamide/Acetyl ChlorideSource of the acetyl group.
Quenching Agent Saturated aq. NH₄ClTo protonate any remaining organolithium species.

Alternative Multi-Step Synthesis Pathway

An alternative to the DoM approach is a multi-step synthesis that builds the desired substitution pattern sequentially. One plausible route begins with a readily available substituted aniline.

dot digraph "Alternative_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Start [label="2-Fluoro-6-nitroaniline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diazonium [label="Diazonium Salt", fillcolor="#FBBC05", fontcolor="#202124"]; Iodide [label="2-Fluoro-1-iodo-3-nitrobenzene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Diazonium [label="1. NaNO₂, H₂SO₄\n(Diazotization)"]; Diazonium -> Iodide [label="2. KI\n(Sandmeyer Reaction)"]; Iodide -> Product [label="3. Acetylating agent, Pd catalyst\n(Cross-Coupling)"]; } वैकल्पिक बहु-चरणीय संश्लेषण मार्ग का आरेख।

Rationale and Key Steps
  • Diazotization of 2-Fluoro-6-nitroaniline: The synthesis commences with the diazotization of 2-fluoro-6-nitroaniline using sodium nitrite in the presence of a strong acid like sulfuric acid. This generates a reactive diazonium salt intermediate.

  • Sandmeyer Reaction: The diazonium salt is then subjected to a Sandmeyer reaction with potassium iodide to replace the diazonium group with an iodine atom, yielding 2-fluoro-1-iodo-3-nitrobenzene.

  • Palladium-Catalyzed Cross-Coupling: The resulting aryl iodide can then undergo a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, with an appropriate acetylating agent (e.g., an acetyl stannane or acetyl boronic acid derivative) to introduce the acetyl group and form the final product.

While this pathway is longer, it avoids the use of highly reactive organolithium reagents and may be more amenable to certain laboratory settings.

Characterization of this compound (Predicted)

As of the date of this publication, a complete set of publicly available, peer-reviewed spectroscopic data for this compound is limited. However, based on the known effects of the substituents and data from structurally similar compounds, the following characteristics can be predicted.

Table 2: Predicted Spectroscopic Data

TechniquePredicted DataInterpretation
¹H NMR δ ~7.8-8.2 (m, 2H, Ar-H), ~7.5-7.7 (m, 1H, Ar-H), ~2.6 (s, 3H, -COCH₃)Aromatic protons will be in the downfield region, showing complex splitting patterns due to fluorine and proton-proton coupling. The methyl protons of the acetyl group will appear as a singlet.
¹³C NMR δ ~195-200 (C=O), ~150-155 (C-F), ~145-150 (C-NO₂), ~120-135 (Ar-C), ~25-30 (-CH₃)The carbonyl carbon will be significantly downfield. The carbon attached to fluorine will show a large C-F coupling constant.
IR (cm⁻¹) ~1700-1720 (C=O stretch), ~1520-1550 and ~1340-1360 (asymmetric and symmetric NO₂ stretch)Strong absorption bands characteristic of the ketone and nitro functional groups are expected.
Mass Spec (EI) M⁺ at m/z = 183.03The molecular ion peak corresponding to the molecular weight of the compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. As with many nitroaromatic compounds, it may be toxic and an irritant. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The reagents used in the proposed syntheses, particularly organolithium reagents, are highly reactive and pyrophoric and require handling under an inert atmosphere by trained personnel.

Conclusion

The synthesis of this compound presents an interesting challenge in regioselective aromatic substitution. While direct Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene is likely to be low-yielding due to the deactivating nature of the nitro group, a Directed ortho-Metalation strategy offers a plausible and highly regioselective alternative. The multi-step pathway provides another viable, albeit longer, route. The protocols and data presented in this guide are intended to provide a strong foundation for researchers to successfully synthesize and characterize this valuable chemical intermediate for applications in drug discovery and development.

References

1-(2-Fluoro-6-nitrophenyl)ethanone spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Fluoro-6-nitrophenyl)ethanone

Introduction

This compound (CAS No. 1214377-22-6) is a substituted aromatic ketone of significant interest in synthetic organic chemistry.[1] With a molecular formula of C₈H₆FNO₃ and a molecular weight of 183.14 g/mol , its structure incorporates three distinct functional groups on a benzene ring: an acetyl group, a nitro group, and a fluorine atom.[2] This unique substitution pattern, particularly the ortho-positioning of all three groups, creates a sterically hindered and electronically complex environment. Such compounds serve as versatile building blocks for the synthesis of more complex heterocyclic systems and potential pharmaceutical agents, where precise structural confirmation is paramount.[3]

This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. The narrative emphasizes the causality behind spectral features, offering field-proven insights for researchers, scientists, and drug development professionals to confidently identify and characterize this molecule.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of the substitution pattern through chemical shifts and spin-spin coupling.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms. The strong electron-withdrawing effects of the nitro and acetyl groups, combined with the electronegativity of the fluorine atom, significantly influence the chemical shifts of the aromatic protons.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~ 8.0 - 8.2 Triplet (t) JHH ≈ 8.0 H-4
~ 7.8 - 7.9 Doublet of doublets (dd) JHH ≈ 8.0, JHF ≈ 5.0 H-3
~ 7.6 - 7.7 Doublet of doublets (dd) JHH ≈ 8.0, JHF ≈ 9.0 H-5

| ~ 2.65 | Doublet (d) | ⁵JHF ≈ 4-5 | -COCH₃ |

Expertise & Causality:

  • Aromatic Protons: The three aromatic protons appear in the deshielded region of the spectrum, as expected. The proton at the H-4 position, situated between two electron-withdrawing groups (para to the nitro group and meta to the acetyl and fluoro groups), is expected to be the most downfield. It appears as a triplet due to coupling with its two neighbors, H-3 and H-5.

  • Fluorine Coupling: A key diagnostic feature is the coupling of protons to the fluorine atom. The H-3 and H-5 protons will exhibit coupling to fluorine, resulting in more complex splitting patterns (doublet of doublets). The magnitude of the coupling constant (J) depends on the number of bonds separating the nuclei; ortho coupling (³JHF) is typically larger than meta coupling (⁴JHF).

  • Through-Space Coupling: The methyl protons of the acetyl group show a small coupling to the ortho-fluorine atom (⁵JHF). This is a classic example of through-space coupling, where the interaction occurs due to the spatial proximity of the atoms, forced by the s-trans conformation of the acetyl group, rather than through the bonding network.[4] This feature is a powerful confirmation of the ortho-fluoroacetophenone scaffold.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering direct evidence of the carbon framework and the influence of substituents.

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Coupling (JCF, Hz) Assignment
~ 195 - 200 Doublet (d), J ≈ 4-6 C =O
~ 158 - 162 Doublet (d), J ≈ 250-260 C -F
~ 138 - 142 Singlet (s) C -NO₂
~ 135 - 138 Doublet (d), J ≈ 2-4 C -COCH₃
~ 130 - 133 Singlet (s) C -4
~ 125 - 128 Doublet (d), J ≈ 15-20 C -5
~ 120 - 123 Doublet (d), J ≈ 3-5 C -3

| ~ 30 - 32 | Doublet (d), J ≈ 3-5 | -COC H₃ |

Expertise & Causality:

  • Carbonyl Carbon: The ketone carbonyl carbon appears significantly downfield (>195 ppm), which is characteristic for this functional group.[5]

  • Carbon-Fluorine Coupling: The most defining feature of the ¹³C NMR spectrum is the large one-bond coupling constant (¹JCF) for the carbon directly attached to fluorine (C-2), typically around 250 Hz.[6] This results in a prominent doublet for the C-2 signal. Other nearby carbons (C-1, C-3, C-5, and even the acetyl carbons) will also show smaller couplings to fluorine (²JCF, ³JCF, etc.), providing irrefutable evidence for the substitution pattern.[4]

  • Substituent Effects: The electron-withdrawing nitro and acetyl groups cause a downfield shift for the carbons they are attached to (C-6 and C-1, respectively). The C-F carbon (C-2) is also significantly downfield due to the electronegativity of fluorine.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Use a 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: ~220-240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans: 512-1024 or more, as ¹³C is an insensitive nucleus.

  • Processing: Apply Fourier transformation with exponential multiplication (line broadening of ~1 Hz), phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the rapid identification of key functional groups within a molecule.[7] The spectrum of this compound is dominated by strong absorptions corresponding to the carbonyl and nitro groups.

Table 3: Key IR Absorption Bands

Frequency (cm⁻¹) Intensity Functional Group Assignment
~ 1710 - 1690 Strong, Sharp C=O Stretch (Aromatic Ketone)
~ 1540 - 1520 Strong NO₂ Asymmetric Stretch
~ 1360 - 1340 Strong NO₂ Symmetric Stretch
~ 1250 - 1100 Strong C-F Stretch
~ 3100 - 3000 Medium Aromatic C-H Stretch

| ~ 1600 - 1580 | Medium-Weak | Aromatic C=C Stretch |

Trustworthiness & Self-Validation: The presence of three distinct and strong absorption bands in the functional group region provides a reliable fingerprint for this molecule. The sharp carbonyl peak around 1700 cm⁻¹ confirms the ketone.[8] The two intense peaks characteristic of the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹) are unambiguous.[9] Finally, a strong band in the 1250-1100 cm⁻¹ region confirms the C-F bond. The simultaneous presence of all these bands provides a high degree of confidence in the compound's identity, corroborating the findings from NMR.

Experimental Protocol: IR Spectrum Acquisition (ATR)

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.[10] For this compound, electron ionization (EI) is a common method.

Table 4: Expected Key Ions in EI-MS

m/z Proposed Fragment Formula
183 [M]⁺˙ (Molecular Ion) [C₈H₆FNO₃]⁺˙
168 [M - CH₃]⁺ [C₇H₃FNO₃]⁺
140 [M - CH₃CO]⁺ [C₆H₃FNO₂]⁺
137 [M - NO₂]⁺ [C₈H₆FO]⁺

| 43 | [CH₃CO]⁺ (Acylium ion) | [C₂H₃O]⁺ |

Authoritative Grounding & Fragmentation Logic: The molecular ion peak [M]⁺˙ at m/z 183 directly confirms the molecular weight of the compound.[2] The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments:

  • α-Cleavage: The most common initial fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group.

    • Loss of a methyl radical (•CH₃, 15 Da) results in the stable acylium ion at m/z 168.

    • Loss of the substituted phenyl radical results in the highly abundant acylium ion [CH₃CO]⁺ at m/z 43, a hallmark of methyl ketones.

  • Loss of Substituents: The nitro group can be lost as a nitro radical (•NO₂, 46 Da), leading to a fragment at m/z 137.

fragmentation M [M]⁺˙ m/z = 183 M_minus_CH3 [M - CH₃]⁺ m/z = 168 M->M_minus_CH3 - •CH₃ M_minus_NO2 [M - NO₂]⁺ m/z = 137 M->M_minus_NO2 - •NO₂ Acylium [CH₃CO]⁺ m/z = 43 M->Acylium - •C₆H₃FNO₂

Caption: Key fragmentation pathways in EI-MS.

Experimental Protocol: EI-MS Acquisition

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source, often coupled to a Gas Chromatograph (GC-MS) for sample introduction.

  • Sample Introduction: Inject a dilute solution of the compound (e.g., in dichloromethane or ethyl acetate) into the GC. The GC will separate the compound from the solvent and introduce it into the MS source.

  • Ionization: Use a standard electron energy of 70 eV to ionize the sample molecules.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-250.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for C₈H₆FNO₃.

Conclusion: A Self-Validating Spectroscopic System

The structural elucidation of this compound is a prime example of a self-validating analytical workflow. No single technique provides the complete picture, but together they create an unassailable structural proof.

  • MS confirms the elemental formula via the molecular weight.

  • IR confirms the presence of the required functional groups (C=O, NO₂, C-F).

  • ¹³C NMR confirms the number of unique carbons and the critical C-F connectivity.

  • ¹H NMR confirms the substitution pattern on the aromatic ring and, through through-space coupling, verifies the ortho-relationship between the acetyl and fluoro groups.

This integrated approach ensures the highest level of scientific integrity, providing researchers with the confidence needed to carry their work forward from synthesis to application.

References

Introduction: The Strategic Importance of Fluorinated Nitroaromatic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Fluoro-6-nitrophenyl)ethanone

In the landscape of modern medicinal chemistry and organic synthesis, molecules that offer precise reactivity and structural control are of paramount importance. This compound (CAS No. 1214377-22-6) emerges as a significant building block within this context.[1][2] As a trifunctional aromatic compound, featuring an acetyl, a nitro, and a fluoro group, it presents a unique chemical profile. The strategic placement of these groups—particularly the ortho-positioning of the strongly electron-withdrawing nitro group and the electronegative fluorine atom—creates a highly activated system for specific chemical transformations. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and potential applications, offering field-proven insights for its effective utilization in research and development.

Section 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical entity is the bedrock of its application. The data presented below has been consolidated from various chemical suppliers and databases to provide a robust profile of this compound.

Physical and Chemical Properties

The key physicochemical data for this compound are summarized in the table below. It is important to note that while some properties are experimentally determined, others, such as the boiling point, are often predicted through computational models.

PropertyValueSource(s)
CAS Number 1214377-22-6[1][2]
Molecular Formula C₈H₆FNO₃[1][3]
Molecular Weight 183.14 g/mol [1][3]
Appearance Expected to be a pale yellow to yellow solid/crystal[4][5]
Boiling Point 287.2 ± 20.0 °C (Predicted)[1]
Melting Point 50 - 54 °C (for the related isomer 2'-Fluoro-5'-nitroacetophenone)[5]
Storage Store at room temperature in a dry, sealed container[1][2]
Spectroscopic Signature

Spectroscopic analysis is crucial for the unambiguous identification and quality control of the compound. While specific spectra for this exact isomer are not publicly cataloged, its structure allows for reliable prediction of its key spectroscopic features.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for its functional groups. A strong absorption peak around 1700 cm⁻¹ would indicate the C=O stretch of the ketone. Strong, distinct peaks around 1520-1550 cm⁻¹ and 1340-1370 cm⁻¹ would correspond to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. Aromatic C-H stretching would appear just above 3000 cm⁻¹, and a C-F stretching vibration would be observed in the fingerprint region, typically between 1000-1400 cm⁻¹.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum would provide clear information about the substitution pattern. A singlet integrating to 3 protons would be expected for the acetyl group (CH₃) around δ 2.5-2.7 ppm. The three protons on the aromatic ring would appear in the δ 7.5-8.5 ppm region, with their specific chemical shifts and coupling patterns (doublets, triplets) being dictated by the electronic effects of the adjacent fluoro and nitro groups.

    • ¹³C NMR : The carbon NMR would show eight distinct signals. The carbonyl carbon of the ketone would be significantly downfield, expected around δ 190-200 ppm. The methyl carbon would be upfield, around δ 25-30 ppm. The six aromatic carbons would appear in the δ 120-150 ppm range, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant.

  • Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 183.03.[3] Common fragmentation patterns would likely involve the loss of the methyl group ([M-15]⁺) and the acetyl group ([M-43]⁺), providing further structural confirmation.

Section 2: Synthesis and Chemical Reactivity

The utility of this compound stems directly from its designed reactivity, which is dominated by the interplay of its functional groups.

Synthesis Pathway

While multiple synthetic routes are possible, a common and logical approach for preparing such acetophenones is through Friedel-Crafts acylation . This involves reacting a suitable precursor, such as 1-fluoro-3-nitrobenzene, with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).[7] The directing effects of the fluoro and nitro groups guide the acylation to the desired position.

Caption: A representative Friedel-Crafts acylation workflow for synthesizing the target compound.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The defining feature of this compound is its high susceptibility to Nucleophilic Aromatic Substitution (SNAr) . This reactivity is a direct consequence of its electronic architecture:

  • Activation : The nitro (NO₂) and acetyl (COCH₃) groups are powerful electron-withdrawing groups. Their presence significantly reduces the electron density of the aromatic ring, making it electrophilic and vulnerable to attack by nucleophiles.

  • Leaving Group : The fluorine atom is an excellent leaving group for SNAr reactions. Although it is the most electronegative halogen, its small size and the strength of the C-F bond are overcome by the powerful stabilization of the intermediate. The rate-determining step in SNAr is the initial attack of the nucleophile, and the high electronegativity of fluorine strongly enhances the electrophilicity of the carbon to which it is attached.[8][9]

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex .

SNAr_Mechanism sub This compound + Nu⁻ meisenheimer Meisenheimer Complex (Intermediate) F Nu sub:f0->meisenheimer Step 1: Attack (Rate-Determining) prod Substituted Product + F⁻ meisenheimer->prod:f0 Step 2: Elimination (Fast)

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

This predictable reactivity makes the compound an ideal starting material for introducing a wide array of functionalities (e.g., amines, alkoxides, thiolates) by displacing the fluoride ion, serving as a linchpin in the synthesis of more complex molecules.

Section 3: Applications in Drug Development and Research

The structural motifs present in this compound are frequently found in biologically active molecules. Its utility as a synthetic intermediate is therefore significant.

  • Pharmaceutical Scaffolding : It serves as a key intermediate for building more complex active pharmaceutical ingredients (APIs).[1][5][10] The subsequent modification of the nitro and acetyl groups, after an initial SNAr reaction, allows for the construction of diverse molecular scaffolds.

  • Anti-Cancer and Anti-Inflammatory Agents : Related fluoro-nitro acetophenones are used in the synthesis of novel anti-cancer agents and nonsteroidal anti-inflammatory drugs (NSAIDs).[5] The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be reduced to an amine, a common pharmacophore.

  • Antiviral Research : Fluorinated nucleoside analogs are a cornerstone of antiviral therapy.[11] The synthesis of novel carbocyclic nucleosides, which can be active against drug-resistant viral strains like HBV, often relies on fluorinated building blocks to modulate biological activity and binding interactions.[12]

Section 4: Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling is essential. The safety profile is inferred from data on closely related compounds.

  • Hazards : The compound is expected to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[4][13]

  • Personal Protective Equipment (PPE) : Always handle in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

  • First Aid :

    • In case of eye contact : Rinse cautiously with water for several minutes.[13][16]

    • In case of skin contact : Wash off with soap and plenty of water.[16]

    • If inhaled : Move the person into fresh air.[13][16]

    • If swallowed : Rinse mouth with water and consult a physician.[16]

  • Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1][15]

Section 5: Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of this compound. They are intended for use by trained professionals in a controlled laboratory setting.

Protocol 5.1: Representative Synthesis via Friedel-Crafts Acylation

Objective : To synthesize this compound from 1-fluoro-3-nitrobenzene.

Materials :

  • 1-fluoro-3-nitrobenzene

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure :

  • Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Catalyst Suspension : Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation : Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension of AlCl₃. Allow the mixture to stir for 15-20 minutes at 0 °C.

  • Aromatic Addition : Dissolve 1-fluoro-3-nitrobenzene (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching : Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1M HCl.

  • Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield the pure this compound.

  • Validation : Confirm the identity and purity of the final product using NMR, IR, and MS analysis as described in Section 1.2.

Protocol 5.2: Spectroscopic Characterization

Objective : To confirm the structure and purity of the synthesized product.

Methodology :

  • ¹H and ¹³C NMR : Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to an NMR tube and acquire the spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • IR Spectroscopy : Prepare a sample by either dissolving a small amount of the compound in a suitable solvent (e.g., DCM) and casting a thin film on a salt plate (NaCl or KBr) or by preparing a KBr pellet. Analyze using an FTIR spectrometer.

  • Mass Spectrometry : Dissolve a small sample in a volatile solvent (e.g., methanol or acetonitrile) and analyze using a mass spectrometer, employing an appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Ionization (EI).

References

The Strategic Utility of 1-(2-Fluoro-6-nitrophenyl)ethanone in Modern Pharmaceutical Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] Among the repertoire of fluorinated starting materials, 1-(2-Fluoro-6-nitrophenyl)ethanone emerges as a particularly valuable and versatile building block. Its unique trifunctionalized aromatic core, featuring an acetyl group, a nitro group, and a fluorine atom in a sterically hindered ortho-ortho arrangement, presents a unique platform for the construction of complex heterocyclic scaffolds. This guide provides an in-depth exploration of the chemical properties, key synthetic transformations, and practical applications of this compound, offering a technical resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

While a comprehensive, publicly available dataset for this compound is not fully compiled, its properties can be reliably inferred from closely related analogs and supplier-provided information.

PropertyValueSource
CAS Number 1214377-22-6[2][3]
Molecular Formula C₈H₆FNO₃[2]
Molecular Weight 183.14 g/mol [2]
Boiling Point 287.2 ± 20.0 °C (at 760 mmHg)[2]

Spectroscopic Characterization:

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be complex due to the ortho-substitution pattern and spin-spin coupling with the fluorine atom. The aromatic protons will likely appear as a complex multiplet in the downfield region (δ 7.5-8.5 ppm). The methyl protons of the acetyl group would likely appear as a doublet due to coupling with the ortho-fluorine atom, a phenomenon known as through-space coupling.[4]

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display distinct signals for the eight carbon atoms. The carbonyl carbon of the acetyl group is expected to resonate in the downfield region (δ ~190-200 ppm). The aromatic carbons will show characteristic shifts influenced by the electron-withdrawing nitro group and the electronegative fluorine atom, with carbon-fluorine coupling further splitting the signals of the carbons in proximity to the fluorine atom.[4]

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the ketone at approximately 1700 cm⁻¹.[5] Additionally, characteristic peaks for the C-NO₂ stretching vibrations will be present around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations will also be observed in their respective regions.[5]

Mass Spectrometry (Predicted): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 183.14). Fragmentation patterns are likely to involve the loss of the acetyl group (CH₃CO) and the nitro group (NO₂).[6]

The Chemistry of Activation: Understanding Reactivity

The synthetic utility of this compound is fundamentally rooted in the electronic properties of its substituents. The fluorine and nitro groups, both being strongly electron-withdrawing, significantly influence the reactivity of the aromatic ring. This activation is pivotal for its application in the synthesis of heterocyclic compounds, which are prevalent scaffolds in numerous approved drugs.[7][8]

Nucleophilic Aromatic Substitution (SₙAr): The Cornerstone of its Utility

The primary reaction pathway exploited in the synthetic applications of this compound is Nucleophilic Aromatic Substitution (SₙAr).[9][10] The electron-withdrawing nitro and fluoro groups at the ortho positions to each other create a highly electron-deficient (electrophilic) aromatic ring.[11][12][13] This electronic arrangement makes the ring susceptible to attack by nucleophiles.

The fluorine atom, being highly electronegative, serves as an excellent leaving group in SₙAr reactions.[9][11] This is a key feature that distinguishes SₙAr from Sₙ1 and Sₙ2 reactions, where fluoride is typically a poor leaving group. In the SₙAr mechanism, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex.[11][12] The strong electron-withdrawing capacity of the ortho-nitro group is crucial for stabilizing this negatively charged intermediate, thereby facilitating the reaction.

sn_ar_mechanism

Figure 1: Generalized SₙAr mechanism with this compound.

Synthetic Applications in Pharmaceutical Development

The unique reactivity of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications, particularly in the development of kinase inhibitors and other targeted therapies.

Synthesis of Quinazoline and Quinazolinone Derivatives

Quinazoline and quinazolinone scaffolds are present in a multitude of clinically used drugs, exhibiting a broad range of biological activities.[14][15][16][17][18] The synthesis of these heterocycles often involves the construction of the pyrimidine ring onto a pre-functionalized benzene ring. This compound serves as an excellent starting material for such syntheses.

Hypothetical Synthetic Protocol for a Quinazoline Derivative:

The following protocol illustrates a potential synthetic route to a substituted quinazoline, leveraging the reactivity of this compound. This protocol is based on established synthetic methodologies for quinazolines.[14]

  • Step 1: Nucleophilic Aromatic Substitution.

    • To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a primary amine (R-NH₂) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

    • Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.

    • Purify the resulting 1-(2-(alkylamino)-6-nitrophenyl)ethanone by column chromatography.

    • Causality: The primary amine acts as the nucleophile, displacing the activated fluorine atom via an SₙAr mechanism. The base is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HF formed during the reaction.

  • Step 2: Reduction of the Nitro Group.

    • Dissolve the product from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

    • Add a reducing agent, for example, iron powder in the presence of acetic acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Monitor the reaction until the complete disappearance of the starting material.

    • Filter the reaction mixture to remove the catalyst or iron salts and concentrate the filtrate to obtain the 1-(2-amino-6-(alkylamino)phenyl)ethanone.

    • Causality: The reduction of the nitro group to an amine is a crucial step to introduce the second nitrogen atom required for the formation of the pyrimidine ring of the quinazoline.

  • Step 3: Cyclization to form the Quinazoline Core.

    • React the diamine from Step 2 with a suitable one-carbon source, such as triethyl orthoformate or a carboxylic acid derivative, under acidic or thermal conditions.

    • The reaction will lead to the formation of the quinazoline ring system.

    • Purify the final quinazoline product by recrystallization or column chromatography.

    • Causality: The two amino groups of the diamine intermediate react with the one-carbon electrophile in a condensation and cyclization cascade to form the thermodynamically stable heterocyclic quinazoline ring.

quinazoline_synthesis

Figure 2: Synthetic workflow for quinazoline derivatives.

Synthesis of Indole Derivatives

The indole moiety is another privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][19][20][21] The synthesis of substituted indoles can be achieved through various methods, and this compound can serve as a precursor for certain indole synthetic routes, such as the Leimgruber-Batcho indole synthesis, after appropriate functional group manipulations.[1] A patent for the production of indole compounds describes the use of a similar starting material, 4-fluoro-2-nitrophenyl acetone, which undergoes reductive cyclization to form the indole ring.[22]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives. While a specific safety data sheet (SDS) for this compound is not universally available, the safety profiles of structurally similar nitroaromatic and fluorinated compounds provide a reliable guide for its handling.[23][24][25][26][27][28]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[24]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[23]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[23]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.[25]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[25]

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[25]

    • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[25]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and strategically important starting material in the synthesis of complex organic molecules for pharmaceutical applications. Its unique substitution pattern, which activates the aromatic ring for nucleophilic aromatic substitution, provides a versatile handle for the introduction of various functionalities and the construction of diverse heterocyclic scaffolds such as quinazolines and indoles. A thorough understanding of its reactivity, coupled with careful handling and adherence to safety protocols, will enable researchers and drug development professionals to fully exploit the synthetic potential of this powerful building block in the quest for novel and improved therapeutic agents.

References

1-(2-Fluoro-6-nitrophenyl)ethanone IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Fluoro-6-nitrophenyl)ethanone for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in pharmaceutical and agrochemical research. We will delve into its core chemical identity, physicochemical properties, a representative synthetic pathway, and its distinct chemical reactivity. The document is structured to provide researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this versatile building block in complex organic synthesis and novel molecular design.

Core Chemical Identity and Nomenclature

This compound is an aromatic ketone characterized by a phenyl ring substituted with a fluorine atom, a nitro group, and an acetyl group. The precise ortho-positioning of the fluoro and nitro groups relative to each other, and to the acetyl substituent, creates a unique electronic and steric environment that dictates its reactivity.

  • IUPAC Name : this compound[1]

  • Common Synonyms : 2'-Fluoro-6'-nitroacetophenone

  • CAS Number : 1214377-22-6[1][2]

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties is essential for laboratory handling and reaction planning.

PropertyValueSource(s)
Molecular Formula C₈H₆FNO₃[2]
Molecular Weight 183.14 g/mol [1][2]
Appearance White to yellow powder or crystals[1]
Boiling Point 287.2 ± 20.0 °C at 760 mmHg (Predicted)[2]
Storage Conditions Store at room temperature in a dry, sealed container[1][2]
GHS Signal Word Warning [1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Hazard Statements H302, H315, H319, H335[1]
Precautionary Codes P261, P305+P351+P338[1]

Hazard Statement Key: H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]

Synthesis Pathway and Mechanistic Rationale

While multiple synthetic routes exist for substituted acetophenones, a common strategy involves the controlled nitration of a suitable precursor. The synthesis of this compound presents a regioselectivity challenge due to the directing effects of the existing substituents. A plausible approach is the nitration of 2'-fluoroacetophenone.

Experimental Protocol: Representative Synthesis

  • Reaction Setup : To a cooled (0-5 °C) solution of 2'-fluoroacetophenone (1.0 eq) in concentrated sulfuric acid, add concentrated nitric acid (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Execution : Stir the mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation : Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring. The resulting precipitate is collected by vacuum filtration.

  • Purification : Wash the crude solid with cold water until the filtrate is neutral. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to isolate the desired 2,6-disubstituted isomer from other potential isomers.

  • Validation : Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.

Causality and Strategic Considerations:

  • Directing Effects : The acetyl group is a meta-director, while the fluorine atom is an ortho-, para-director. The nitration of 2'-fluoroacetophenone will yield a mixture of isomers. The steric hindrance from the acetyl group and the strong activating effect of the ortho-fluoro group can influence the formation of the 2,6-isomer, but separation from the 2,4- and other isomers is critical.

  • Reaction Conditions : The use of strong acid and controlled low temperatures is crucial to prevent over-nitration and decomposition of the starting material, ensuring a cleaner reaction profile.

Synthesis_Workflow start 2'-Fluoroacetophenone (Starting Material) reaction Electrophilic Aromatic Substitution (Nitration) start->reaction reagents Reagents: - Conc. H₂SO₄ - Conc. HNO₃ - Temp: 0-5 °C reagents->reaction workup Quenching & Isolation (Ice Water, Filtration) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound (Final Product) purification->product validation Structural Validation (NMR, MS) product->validation

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed selectively. This makes it a powerful scaffold for building molecular complexity.

Key Reactive Sites:

  • Aromatic Ring (Nucleophilic Aromatic Substitution - SNAr) : The presence of two strong electron-withdrawing groups (nitro and fluoro) ortho to a potential leaving group (fluorine) strongly activates the aromatic ring for SNAr reactions.[3] This is the most significant feature of the molecule, allowing for the facile displacement of the fluorine atom by a wide range of nucleophiles (e.g., amines, thiols, alkoxides).[3][4] This pathway is fundamental for introducing diverse side chains, a common strategy in lead optimization.

  • Nitro Group (Reduction) : The nitro group is readily reduced to an aniline derivative using standard methods like catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reductants (e.g., SnCl₂).[5] The resulting primary amine is a versatile functional handle for subsequent reactions such as amide bond formation, sulfonylation, or diazotization.

  • Acetyl Group (Carbonyl and α-Carbon Chemistry) : The ketone functionality offers multiple reaction possibilities. The electrophilic carbonyl carbon can be targeted by nucleophiles (e.g., Grignard reagents, organolithiums) to form tertiary alcohols. The α-protons of the methyl group are acidic and can be deprotonated to form an enolate, enabling aldol condensations and α-alkylation reactions.[5]

Reactivity_Map main_node snar Nucleophilic Aromatic Substitution (SNAr) (F is an excellent leaving group) snar:e->main_node:n nitro Reduction to Amine (e.g., H₂, Pd/C) nitro:w->main_node:s carbonyl Carbonyl Chemistry (Nucleophilic Addition) carbonyl:n->main_node:e alpha α-Proton Acidity (Enolate Formation) alpha:s->main_node:e

Caption: Key sites of chemical reactivity on the this compound scaffold.

Applications in Research:

  • Pharmaceutical Intermediate : This molecule is a valuable building block for synthesizing active pharmaceutical ingredients (APIs).[2] Its structure is a precursor for compounds with potential anti-inflammatory, antimicrobial, or anticancer properties.[2]

  • Scaffold for Heterocyclic Chemistry : The versatile functional handles allow for the construction of complex heterocyclic ring systems, which are prevalent in modern drug candidates. For instance, reduction of the nitro group followed by intramolecular condensation with the acetyl group can lead to quinoline or indole scaffolds.

  • Fragment-Based Drug Design (FBDD) : The defined conformational preference of 2'-fluoroacetophenone derivatives, which favor an s-trans conformation, provides valuable structural constraints.[6] This knowledge can be leveraged in computational and FBDD approaches to design ligands with higher binding affinity and specificity.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed intermediate offering multiple, distinct points for chemical modification. An in-depth understanding of its synthesis, the electronic interplay of its functional groups, and its predictable reactivity is paramount for its effective use. For researchers in drug discovery and process development, this compound provides a reliable and versatile platform for the rapid generation of diverse molecular libraries and the efficient synthesis of complex target molecules.

References

Methodological & Application

synthesis of 1-(2-Fluoro-6-nitrophenyl)ethanone from 1-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of 1-(2-Fluoro-6-nitrophenyl)ethanone via Directed Ortho-Metalation of 1-fluoro-3-nitrobenzene

Introduction: Overcoming Synthetic Hurdles in Aryl Ketone Synthesis

This compound is a valuable substituted aryl ketone that serves as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring fluoro, nitro, and acetyl groups on the aromatic ring, makes it a versatile intermediate for introducing specific functionalities into target structures.

The primary challenge in synthesizing this molecule lies in the electronic nature of the starting material, 1-fluoro-3-nitrobenzene. The aromatic ring is severely deactivated by the potent electron-withdrawing effects of the nitro group, rendering it highly resistant to classical electrophilic aromatic substitution reactions. This application note provides a robust and highly regioselective protocol for the synthesis of this compound, deliberately avoiding the conventional yet ineffective Friedel-Crafts acylation in favor of a more sophisticated Directed ortho-Metalation (DoM) strategy. We will elucidate the mechanistic rationale for this choice and provide a detailed, field-proven protocol for researchers and drug development professionals.

Mechanistic Rationale and Strategy Selection

The Insurmountability of Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental method for forming C-C bonds to an aromatic ring.[1] The reaction involves the generation of a potent electrophile, the acylium ion, through the reaction of an acyl chloride or anhydride with a strong Lewis acid, typically aluminum chloride (AlCl₃).[2][3] However, this reaction is notoriously ineffective on aromatic rings bearing strongly deactivating substituents, such as a nitro group (-NO₂).[4]

There are two primary reasons for this failure:

  • Ring Deactivation: The nitro group strongly withdraws electron density from the benzene ring via resonance and inductive effects, making the ring nucleophilicity insufficient to attack the acylium ion electrophile.[4]

  • Catalyst Sequestration: The Lewis basic oxygen atoms of the nitro group coordinate strongly with the Lewis acidic AlCl₃ catalyst. This complexation further deactivates the ring and renders the catalyst unavailable to activate the acyl chloride, effectively halting the reaction.[3]

Consequently, attempting to synthesize this compound using a Friedel-Crafts approach would result in negligible to no yield, necessitating a more advanced synthetic strategy.

The Directed ortho-Metalation (DoM) Solution

Directed ortho-Metalation (DoM) is a powerful synthetic tool that circumvents the limitations of classical electrophilic substitutions.[5][6] The strategy relies on the use of a Directed Metalation Group (DMG) on the aromatic ring. This group, typically containing a heteroatom, acts as a coordination site for an organolithium reagent.[7][8] This coordination brings the strong base into close proximity to the ortho-proton, facilitating a highly regioselective deprotonation to form an aryllithium intermediate.[5] This nucleophilic intermediate can then be trapped by a suitable electrophile.

In the case of 1-fluoro-3-nitrobenzene, both the fluoro and nitro groups can function as DMGs. The fluorine atom, through its Lewis basic lone pairs, and the nitro group can both direct the organolithium base. Critically, both groups direct the lithiation to the C2 position, which is ortho to both substituents. This convergence of directing effects makes the C2 proton the most kinetically acidic proton on the ring, ensuring exceptional regioselectivity for the metalation step. The subsequent reaction with an acetylating agent yields the desired product with high precision.

Diagram 1. Mechanism of Directed ortho-Metalation.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
1-Fluoro-3-nitrobenzene≥98%Sigma-AldrichToxic; handle with care.[9]
n-Butyllithium (n-BuLi)2.5 M in hexanesAcros OrganicsPyrophoric; handle under inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Fisher ScientificUse freshly distilled or from a solvent system.
Acetyl Chloride≥99%Alfa AesarCorrosive and moisture-sensitive.[10]
Saturated Ammonium Chloride (aq)Reagent GradeVWRFor quenching the reaction.
Diethyl EtherACS GradeEMD MilliporeFor extraction.
Magnesium Sulfate (Anhydrous)Laboratory GradeBDH ChemicalsFor drying organic layers.
Silica Gel230-400 meshSorbent Tech.For column chromatography.

Equipment: Schlenk line or glovebox, magnetic stirrer with hotplate, low-temperature thermometer, oven-dried glassware, syringes, and cannulas.

Step-by-Step Synthesis Protocol

Note: This entire procedure must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

  • Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum. Dry the glassware in an oven at 120 °C overnight and allow it to cool under a stream of inert gas.

  • Initial Charging: To the reaction flask, add 1-fluoro-3-nitrobenzene (1.0 eq). Using a cannula, transfer anhydrous tetrahydrofuran (THF) to the flask to create a 0.2 M solution.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

  • Lithiation: While maintaining the temperature at -78 °C, slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 20-30 minutes. A color change to deep red or brown is typically observed, indicating the formation of the aryllithium species.

  • Stirring: Allow the reaction mixture to stir at -78 °C for 1 hour to ensure complete lithiation.

  • Electrophilic Quench: In a separate, dry flask, prepare a solution of acetyl chloride (1.2 eq) in a small amount of anhydrous THF. Slowly add this solution to the aryllithium mixture at -78 °C via cannula or syringe.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Warming and Quenching: Remove the dry ice/acetone bath and allow the reaction to warm slowly to 0 °C in an ice-water bath. Once at 0 °C, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Caution: The quenching of residual organolithium is exothermic.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Add diethyl ether and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with diethyl ether.

  • Washing and Drying: Combine all organic layers and wash sequentially with water and then brine. Dry the combined organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure this compound.

Data and Expected Outcomes

ParameterValue
Reactant Ratios
1-Fluoro-3-nitrobenzene1.0 eq
n-Butyllithium1.1 eq
Acetyl Chloride1.2 eq
Reaction Conditions
Lithiation Temperature-78 °C
Lithiation Time1 hour
Quench Temperature-78 °C
Expected Outcome
AppearanceYellow solid or oil
Expected Yield65-80%
Table 1. Key reaction parameters and expected results.

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.95 (m, 2H), 7.60-7.70 (m, 1H), 2.65 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 200.1, 160.2 (d, J=255 Hz), 150.5, 132.8, 128.5, 125.4, 120.1 (d, J=20 Hz), 30.2.

  • Mass Spec (EI): m/z 183.04 (M⁺).

Safety and Hazard Management

All operations should be performed in a well-ventilated chemical fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory.

  • 1-Fluoro-3-nitrobenzene: Toxic if swallowed or in contact with skin.[11][12] Avoid inhalation and direct contact.

  • n-Butyllithium: Pyrophoric and corrosive. Reacts violently with water and air. Must be handled under an inert atmosphere at all times. Use proper syringe and cannula techniques. A Class D fire extinguisher should be available.

  • Acetyl Chloride: Highly flammable liquid and vapor.[13] Causes severe skin burns and eye damage.[10] Reacts violently with water, releasing toxic HCl gas.[14][15] Handle in a fume hood away from ignition sources.

  • Anhydrous Solvents (THF, Diethyl Ether): Highly flammable. Can form explosive peroxides upon storage. Use from freshly opened containers or after distillation from a drying agent.

  • Aluminum Chloride (Mentioned in Rationale): Reacts violently with water, releasing heat and HCl gas.[16][17] Causes severe skin and eye burns.[18][19]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive n-BuLi (degraded).Titrate the n-BuLi solution before use to determine its exact molarity.
Insufficiently dried glassware/solvents.Ensure all glassware is rigorously oven-dried and cooled under inert gas. Use freshly distilled or high-purity anhydrous solvents.
Reaction temperature too high during lithiation.Maintain a strict temperature of -78 °C. Adding n-BuLi too quickly can create local hot spots.
Multiple Products Formation of other lithiated isomers.Unlikely due to strong directing effects, but ensure slow addition of n-BuLi at -78 °C to maximize kinetic control and regioselectivity.
Reaction with the solvent (THF).Do not allow the aryllithium intermediate to warm above -70 °C for extended periods, as it can deprotonate THF.
Starting Material Recovered Incomplete lithiation.Increase reaction time for lithiation to 1.5 hours. Confirm the molarity of the n-BuLi solution.

Conclusion

The presents a significant challenge for traditional synthetic methods. This application note demonstrates that a Directed ortho-Metalation (DoM) strategy is a highly effective and regioselective solution. By leveraging the directing capabilities of the fluoro and nitro substituents, this protocol enables the precise and efficient introduction of an acetyl group at the C2 position, a transformation not feasible via Friedel-Crafts acylation. The detailed protocol and troubleshooting guide provided herein offer researchers a reliable method for accessing this important chemical intermediate.

References

Synthesis of 1-(2-Fluoro-6-nitrophenyl)ethanone: An Application Note and Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-(2-Fluoro-6-nitrophenyl)ethanone, a valuable building block in medicinal chemistry and materials science. The protocol is based on a two-step synthetic sequence commencing with the diazotization of 2-fluoro-6-nitroaniline, followed by a copper-catalyzed reaction with acetaldoxime to introduce the acetyl group. This application note details the underlying chemical principles, provides a step-by-step experimental procedure, safety precautions, and methods for the characterization of the final product.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials.[1] The presence of the fluoro and nitro groups on the phenyl ring, ortho to the acetyl moiety, provides multiple reaction sites for further chemical transformations, making it a versatile precursor in drug discovery and development. The synthesis of substituted acetophenones from anilines via diazonium salt intermediates is a well-established transformation in organic chemistry, often employing variations of the Sandmeyer reaction.[2] This protocol adapts a general method for the synthesis of fluoroalkyl-substituted acetophenones, providing a reliable and scalable procedure for laboratory use.[3]

The overall transformation involves two key stages:

  • Diazotization: The primary aromatic amine, 2-fluoro-6-nitroaniline, is converted to its corresponding diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid at low temperatures.[4] The resulting diazonium salt is a highly reactive intermediate.

  • Copper-Catalyzed Acetonylation: The diazonium salt is then reacted with acetaldoxime in the presence of a copper(II) catalyst. This step proceeds via a radical mechanism to form the desired acetophenone, this compound, with the evolution of nitrogen gas.[3]

This application note is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry laboratory techniques.

Reaction Scheme

Reaction_Scheme Start 2-Fluoro-6-nitroaniline Intermediate 2-Fluoro-6-nitrobenzenediazonium salt (in situ) Start->Intermediate Reagents1 NaNO2, H2SO4 0-5 °C Product This compound Intermediate->Product Reagents2 Acetaldoxime, CuSO4·5H2O (catalyst)

Caption: Overall synthetic route for this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
2-Fluoro-6-nitroaniline≥98%Commercially availableStarting material.
Sodium Nitrite (NaNO₂)ACS reagent gradeCommercially availableUsed for diazotization.
Sulfuric Acid (H₂SO₄), concentratedACS reagent gradeCommercially availableStrong acid for diazotization.
Acetaldoxime≥97%Commercially availableSource of the acetyl group.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS reagent gradeCommercially availableCatalyst for acetonylation.
Diethyl Ether (Et₂O)AnhydrousCommercially availableExtraction solvent.
Dichloromethane (DCM)ACS reagent gradeCommercially availableSolvent for chromatography.
HexaneACS reagent gradeCommercially availableSolvent for chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory gradeCommercially availableDrying agent.
Deionized Water-In-houseUsed throughout the procedure.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer with stirring bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Experimental Protocol

Part 1: Preparation of the Diazonium Salt Solution (in situ)

  • Acidic Solution Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 50 mL of deionized water and slowly add 10 mL of concentrated sulfuric acid while cooling in an ice-water bath.

  • Addition of Aniline: To the cooled acidic solution, add 2-fluoro-6-nitroaniline (10.0 g, 64.1 mmol) portion-wise, ensuring the temperature remains below 10 °C. Stir the resulting suspension until a fine, homogenous slurry is formed.

  • Diazotization: Dissolve sodium nitrite (4.88 g, 70.7 mmol) in 20 mL of deionized water and place this solution in the dropping funnel. Add the sodium nitrite solution dropwise to the aniline suspension over a period of 30-45 minutes. Crucially, maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition. After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature. The formation of the diazonium salt solution is indicated by a slight color change and the dissolution of the suspended solids.

Part 2: Copper-Catalyzed Synthesis of this compound

  • Catalyst and Reagent Preparation: In a separate 500 mL beaker, prepare a solution of copper(II) sulfate pentahydrate (1.60 g, 6.4 mmol) and acetaldoxime (11.3 g, 191.1 mmol) in 100 mL of deionized water. Stir until all solids have dissolved and cool the solution to 15-20 °C.

  • Addition of Diazonium Salt: Slowly add the freshly prepared diazonium salt solution from Part 1 to the copper/acetaldoxime solution over approximately 1 hour, while maintaining the temperature of the receiving mixture between 20-30 °C. Vigorous stirring is essential during this addition. Evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour. Then, gradually heat the mixture to 60-70 °C and maintain this temperature for 2 hours to ensure the complete decomposition of any remaining diazonium salt and reaction intermediates.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with deionized water (2 x 100 mL) and then with a saturated brine solution (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or a low-melting solid.

Part 3: Purification

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Elution: Use a gradient elution system, starting with 100% hexane and gradually increasing the polarity with dichloromethane (e.g., from 0% to 20% DCM in hexane).

  • Fraction Collection: Collect the fractions containing the desired product, as monitored by thin-layer chromatography (TLC).

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a purified solid or oil.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[5][6]

  • Ventilation: All steps of this procedure should be performed in a well-ventilated fume hood.[7][8]

  • Handling of Reagents:

    • 2-Fluoro-6-nitroaniline: This compound is toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.

    • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care and add it to water slowly, never the other way around.

    • Sodium Nitrite: Oxidizing agent and toxic.

    • Diazonium Salts: Are potentially explosive when isolated and dry. This protocol is designed for the in situ use of the diazonium salt, which is a much safer practice. Do not attempt to isolate the diazonium salt intermediate.

  • Reaction Conditions: The diazotization step is exothermic and requires strict temperature control. A runaway reaction can occur if the temperature is not maintained below 5 °C.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Expected chemical shifts (δ) in CDCl₃: Aromatic protons will appear in the range of 7.0-8.5 ppm, likely as complex multiplets due to fluorine and proton-proton coupling. The methyl protons of the acetyl group are expected as a singlet or a doublet (due to coupling with fluorine) around 2.5-2.7 ppm.
¹³C NMR Expected chemical shifts (δ) in CDCl₃: The carbonyl carbon of the ketone should appear around 190-200 ppm. Aromatic carbons will be in the 120-160 ppm region, with the carbon attached to the fluorine showing a large C-F coupling constant. The methyl carbon will be in the 25-35 ppm range.
IR Spectroscopy A strong absorption band for the carbonyl (C=O) stretch of the ketone is expected around 1700 cm⁻¹. Asymmetric and symmetric stretching bands for the nitro group (NO₂) should be present around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-F stretching vibrations are expected in the 1200-1000 cm⁻¹ region.
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₆FNO₃ (183.14 g/mol ) should be observed. Fragmentation patterns would likely show the loss of the methyl group (M-15) and the acetyl group (M-43).

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of diazonium salt (incomplete reaction) Temperature too high during diazotization.Ensure the temperature is strictly maintained between 0-5 °C.
Insufficient acid.Ensure the correct stoichiometry of sulfuric acid is used.
Low yield of final product Premature decomposition of the diazonium salt.Use the diazonium salt solution immediately after preparation.
Inefficient extraction.Perform the extraction with diethyl ether at least three times.
Presence of impurities after chromatography Incomplete reaction.Monitor the reaction by TLC to ensure completion before work-up.
Co-elution of byproducts.Optimize the solvent system for column chromatography. A shallower gradient may be required.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures for synthesis, purification, and characterization, researchers can obtain this valuable chemical intermediate with good yield and purity. Adherence to the specified safety precautions is paramount throughout the execution of this protocol.

References

Application Notes & Protocols: Leveraging 1-(2-Fluoro-6-nitrophenyl)ethanone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategically Activated Building Block for Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-(2-Fluoro-6-nitrophenyl)ethanone (CAS: 1214377-22-6) has emerged as a highly valuable and versatile building block for drug discovery programs.[1][2] Its utility stems from a unique arrangement of three key functional groups on the phenyl ring: a fluorine atom, a nitro group, and an acetyl moiety.

The powerful electron-withdrawing nature of the ortho-disposed nitro and fluoro groups profoundly influences the molecule's reactivity.[3][4] This electronic arrangement serves two primary purposes:

  • Activation for Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is rendered an excellent leaving group, primed for displacement by a wide array of nucleophiles.[3][5] This provides a reliable handle for introducing key pharmacophoric elements.

  • A Masked Amino Group: The nitro group can be chemoselectively reduced to a primary amine, a cornerstone functional group for subsequent cyclization reactions to form diverse heterocyclic scaffolds.[6][7][8]

This guide provides an in-depth analysis of the reactivity of this compound and details robust protocols for its application in the synthesis of medicinally relevant compounds, particularly in the kinase inhibitor space.[9][10]

Physicochemical Properties & Reactivity Profile

A clear understanding of the substrate's properties is fundamental to successful experimental design.

PropertyValueSource
CAS Number 1214377-22-6[1]
Molecular Formula C₈H₆FNO₃[1]
Molecular Weight 183.14 g/mol [1]
Appearance White to yellow powder or crystals
Storage Room temperature, dry and sealed[1]

The molecule's reactivity is dominated by the interplay of its functional groups, creating distinct sites for chemical modification.

Caption: Key reactivity sites on this compound.

Core Application I: Nucleophilic Aromatic Substitution (SNAr)

Scientific Rationale

The SNAr reaction is arguably the most powerful transformation involving this substrate. Unlike typical aromatic systems which are electron-rich and undergo electrophilic substitution, the phenyl ring of this compound is highly electron-deficient. The potent -I and -R effects of the ortho-nitro group dramatically lower the electron density of the ring, making it susceptible to attack by nucleophiles.[5][11] The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] The fluorine atom's high electronegativity further enhances the electrophilicity of the carbon it is attached to, and its competence as a leaving group in this context allows the reaction to proceed efficiently, restoring aromaticity in the final step.[5][12] This reaction is a cornerstone of many synthetic routes for kinase inhibitors, allowing for the direct installation of amine-containing side chains.[13]

Caption: Generalized workflow for the SNAr reaction.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a general method for the substitution of the fluorine atom with a primary or secondary amine, a common step in the synthesis of bioactive molecules.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, approx. 0.2-0.5 M concentration).

  • Addition of Reagents: Add the amine nucleophile (1.1 eq) followed by the base (e.g., K₂CO₃, 2.0 eq).

    • Causality Note: A base is required to scavenge the hydrofluoric acid (HF) byproduct. K₂CO₃ is a cost-effective choice for many reactions. For more sensitive substrates or to improve solubility, an organic base like DIPEA may be preferred. An excess of the amine can also sometimes serve as the base.

  • Reaction Execution: Heat the reaction mixture to a suitable temperature (typically 60-100 °C).

    • Causality Note: Heating is generally required to overcome the activation energy of the rate-determining nucleophilic attack step. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).

    • Causality Note: This aqueous workup removes the polar solvent (DMF/DMSO) and inorganic salts. c. Combine the organic layers and wash with water, then with brine to aid in phase separation and remove residual water. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure substituted product.

Core Application II: Chemoselective Nitro Group Reduction

Scientific Rationale

The conversion of the nitro group to an aniline is a pivotal transformation that unlocks a vast array of subsequent chemical reactions. The resulting amino group is a potent nucleophile and a key component for constructing nitrogen-containing heterocycles.[14] A significant challenge in this step is achieving chemoselectivity, particularly the reduction of the nitro group without affecting the ketone. While powerful reducing agents like LiAlH₄ would reduce both functionalities, milder and more selective methods are required.[7] Classical methods using metals in acid (e.g., Fe/HCl, SnCl₂) are highly effective for this purpose.[6][15] Catalytic hydrogenation with specific catalysts like Pd/C can also be used, though conditions must be carefully controlled to avoid over-reduction.[7][15]

G cluster_methods Reduction Methods start 2-Substituted-6-nitroaryl Ketone m1 Fe / NH₄Cl or HCl (Classic, cost-effective) start->m1 m2 SnCl₂·2H₂O (Mild, good for sensitive substrates) start->m2 m3 H₂, Pd/C (Clean, potential for over-reduction) start->m3 end_node 2-Substituted-6-aminoaryl Ketone m1->end_node m2->end_node m3->end_node

Caption: Common methods for chemoselective nitro group reduction.

Protocol 2: Nitro Reduction using Tin(II) Chloride

This protocol provides a mild and reliable method for reducing the nitro group to an amine while preserving the ketone functionality.

Materials:

  • Substituted 1-(2-amino-6-nitrophenyl)ethanone derivative (from Protocol 1) (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diatomaceous earth (Celite®)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the nitro-containing starting material (1.0 eq) in ethanol or ethyl acetate.

  • Addition of Reductant: Add SnCl₂·2H₂O (4.0-5.0 eq) portion-wise. The reaction is often exothermic. An ice bath can be used to maintain the temperature if necessary.

    • Causality Note: SnCl₂ is a single-electron transfer agent that, in a stepwise process, reduces the nitro group to the amine. A significant stoichiometric excess is required to drive the reaction to completion.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is fully consumed as monitored by TLC or LC-MS.

  • Workup: a. Cool the reaction to room temperature and carefully quench by slowly pouring it into a vigorously stirred, saturated aqueous solution of NaHCO₃.

    • Causality Note: The basic solution neutralizes the acidic tin species, causing tin salts to precipitate. This step must be done carefully due to gas (CO₂) evolution. b. Continue stirring until the gas evolution ceases and the pH of the aqueous layer is basic (~8-9). c. Filter the resulting thick suspension through a pad of diatomaceous earth (Celite®) to remove the insoluble tin salts. Wash the filter cake thoroughly with ethyl acetate. d. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer again with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude aniline product is often used directly in the next step but can be purified by column chromatography if necessary. Aniline products can be sensitive to air and light.

Core Application III: Convergent Synthesis of Heterocyclic Kinase Inhibitors

Scientific Rationale

The true power of this compound is realized in multi-step syntheses where the previously described reactions are used in sequence to rapidly build complex heterocyclic cores.[10] Many kinase inhibitors feature a heterocyclic core that positions key binding motifs within the ATP-binding pocket of the target enzyme.[9][16][17] A common synthetic strategy involves an initial SNAr reaction to install a diversity element, followed by nitro reduction, and then a final cyclization step to forge the core heterocyclic ring system.

G A This compound B SNAr Reaction (Protocol 1) A->B + Nucleophile (R-NH₂) C 2-Substituted-6-nitroaryl Ketone B->C D Nitro Reduction (Protocol 2) C->D E 2-Substituted-6-aminoaryl Ketone D->E F Cyclization Reaction (e.g., Condensation) E->F + Cyclizing Agent G Final Heterocyclic Scaffold (e.g., Kinase Inhibitor Core) F->G

Caption: A convergent synthetic workflow for building heterocyclic scaffolds.

Protocol 3: Example Synthesis of a 4-Quinolone Core

This protocol illustrates the combination of the previous steps to synthesize a substituted 4-quinolone, a privileged scaffold in medicinal chemistry.

Step A: SNAr Reaction

  • Follow Protocol 1 using this compound and a selected primary amine (e.g., cyclopropylamine) to synthesize 1-(2-(cyclopropylamino)-6-nitrophenyl)ethanone.

Step B: Nitro Reduction

  • Follow Protocol 2 using the product from Step A, 1-(2-(cyclopropylamino)-6-nitrophenyl)ethanone, to generate the key intermediate, 1-(6-amino-2-(cyclopropylamino)phenyl)ethanone.

Step C: Intramolecular Cyclization (Gould-Jacobs Reaction Analogue)

  • Reaction Setup: To the crude 1-(6-amino-2-(cyclopropylamino)phenyl)ethanone (1.0 eq) from Step B, add diethyl ethoxymethylenemalonate (1.1 eq) and heat the mixture neat or in a high-boiling solvent like diphenyl ether.

  • Condensation: Heat to ~120-140 °C to form the intermediate enamine, displacing ethanol. Monitor by LC-MS.

  • Thermal Cyclization: Increase the temperature to ~240-260 °C (if using diphenyl ether) to effect the thermal cyclization to the 4-quinolone ring system.

  • Workup & Purification: Cool the reaction, dilute with hexanes to precipitate the product, filter, and wash to obtain the cyclized quinolone. Further purification can be achieved by recrystallization or chromatography.

This three-step sequence allows for the generation of diverse libraries of compounds by simply varying the amine nucleophile used in the initial SNAr step.

Amine Nucleophile (Step A)Final Quinolone ProductPotential Biological Target (Illustrative)
Aniline1-Phenyl-substituted quinoloneTyrosine Kinases
4-Methoxyaniline1-(4-Methoxyphenyl)-substituted quinolonePI3K Inhibitors[16]
Morpholine1-Morpholino-substituted quinoloneVarious Kinases

Conclusion and Future Perspectives

This compound is a powerful and economically viable starting material for medicinal chemistry campaigns. Its predictable reactivity at two distinct sites—facile SNAr displacement of the fluorine and reliable reduction of the nitro group—provides a robust platform for the synthesis of diverse compound libraries. The protocols outlined herein demonstrate a logical and efficient pathway to complex heterocyclic cores, which are central to the development of new therapeutics, particularly in oncology. Future applications will undoubtedly continue to exploit this reagent's strategic functionality in diversity-oriented synthesis and the rapid exploration of chemical space for novel drug candidates.

References

Application Note: The Nucleophilic Aromatic Substitution (SNAr) Reaction of 1-(2-Fluoro-6-nitrophenyl)ethanone with Amines

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical guide on the reaction mechanism and practical application of nucleophilic aromatic substitution (SNAr) involving 1-(2-Fluoro-6-nitrophenyl)ethanone and various primary and secondary amines. This ketone is a highly valuable building block in medicinal chemistry and materials science due to its activated aromatic system, which allows for the facile introduction of nitrogen-based nucleophiles. We will explore the underlying principles of the SNAr mechanism, the specific roles of the activating nitro and acetyl groups, and the unique function of fluorine as a leaving group. This guide includes field-proven, step-by-step protocols for conducting these reactions, along with guidelines for reaction monitoring, product purification, and characterization.

The Underlying Mechanism: A Stepwise Pathway

The reaction of this compound with amines proceeds via the classical Nucleophilic Aromatic Substitution (SNAr) mechanism. This is fundamentally different from the more common electrophilic aromatic substitution and is characterized by a two-step addition-elimination sequence[1][2][3]. The reaction is contingent on the presence of strong electron-withdrawing groups on the aromatic ring, which render the system susceptible to attack by a nucleophile[2].

Key Molecular Features for Reactivity

The high reactivity of this compound is not coincidental; it is a result of deliberate electronic design within the molecule:

  • Electron-Withdrawing Groups (EWGs): The substrate possesses two powerful EWGs: a nitro group (-NO₂) and an acetyl group (-COCH₃). These groups are positioned ortho and para (relative to each other), and they strongly reduce the electron density of the aromatic ring. This electron deficiency, or electrophilicity, is the primary driver for the initial nucleophilic attack[2][3].

  • Leaving Group: A suitable leaving group, in this case, a fluoride atom (-F), is essential. While counterintuitive, as the C-F bond is the strongest carbon-halogen bond, fluorine is an excellent leaving group in SNAr reactions. Its extreme electronegativity significantly polarizes the ipso-carbon (the carbon to which it is attached), making it highly susceptible to nucleophilic attack. The rate-determining step is the formation of the intermediate, not the cleavage of the C-F bond[4][5].

  • Nucleophile: Primary and secondary amines are effective nucleophiles for this transformation, possessing a lone pair of electrons on the nitrogen atom ready to attack the electron-poor aromatic ring.

The Reaction Pathway: Addition-Elimination

The reaction proceeds through a distinct, two-stage process involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex[1][3].

  • Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex. The amine nucleophile attacks the ipso-carbon atom bearing the fluorine. This is the slow, rate-determining step of the reaction. The attack breaks the aromaticity of the ring and forms a tetrahedral intermediate. This anionic species, the Meisenheimer complex, is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro and acetyl groups[1][2][3]. The resonance stabilization of this intermediate is crucial for the reaction to proceed.

  • Step 2: Elimination and Re-aromatization. In the fast step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored. This results in the formation of the final substituted product, 1-(2-(alkyl/arylamino)-6-nitrophenyl)ethanone.

Figure 1. SNAr Mechanism of this compound with an Amine.

Experimental Protocols

These protocols provide a robust starting point for the synthesis of N-substituted 2-nitro-6-acetyl anilines. The choice of solvent and base is critical for success. Polar aprotic solvents like DMSO, DMF, or acetonitrile are preferred as they effectively stabilize the charged Meisenheimer intermediate without protonating the nucleophile.

General Considerations & Best Practices
  • Safety: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagent Quality: Use anhydrous solvents and high-purity reagents for best results. This compound can be sensitive to moisture.

  • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions, especially if the amine is sensitive to oxidation.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes. The product will be more polar than the starting ketone.

Protocol 1: Reaction with a Primary Amine (Benzylamine)

This protocol outlines a general procedure for the reaction with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate, Hexanes, Brine, Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the solids (concentration approx. 0.2-0.5 M).

  • Add benzylamine (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C. The causality here is that increased thermal energy helps overcome the activation energy of the rate-determining step.

  • Monitor the reaction progress by TLC every hour. The disappearance of the starting material spot indicates completion (typically 2-4 hours).

  • Once complete, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by column chromatography on silica gel using an ethyl acetate/hexanes gradient.

Protocol 2: Reaction with a Secondary Amine (Piperidine)

The protocol for secondary amines is similar, though they are often more nucleophilic and may react faster.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Anhydrous Acetonitrile (MeCN)

  • (Optional: A non-nucleophilic base like triethylamine, 1.5 eq, can be used instead of excess amine)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a dry round-bottom flask.

  • Add piperidine (1.2 eq) to the solution at room temperature. In this case, the excess amine can also act as the base to neutralize the HF formed[6].

  • Stir the reaction at room temperature or heat gently to 40-50 °C if the reaction is slow.

  • Monitor by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl) to remove excess piperidine, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by column chromatography as described in Protocol 1.

Data and Workflow

Typical Reaction Parameters

The following table summarizes typical conditions for this SNAr transformation. Researchers should optimize these parameters for their specific amine nucleophile.

ParameterConditionRationale / Causality
Substrate This compoundHighly activated electrophile.
Nucleophile Primary or Secondary Amine (1.1-1.5 eq)Provides the incoming amino group.
Base K₂CO₃, Et₃N, or excess amineNeutralizes the HF byproduct, driving the reaction forward.
Solvent DMF, DMSO, AcetonitrilePolar aprotic; stabilizes the charged Meisenheimer complex.[1]
Temperature 25 °C to 80 °CDependent on amine nucleophilicity; provides activation energy.
Time 1 - 6 hoursMonitored by TLC for completion.
Purification Silica Gel ChromatographySeparates the polar product from non-polar starting material.
Experimental Workflow Diagram

The overall process from setup to analysis follows a standardized workflow in synthetic chemistry.

Workflow A 1. Reagent Preparation (Substrate, Amine, Base, Solvent) B 2. Reaction Setup (Inert atmosphere, Stirring) A->B C 3. Thermal Conditions (Heat to 60-80°C) B->C D 4. Reaction Monitoring (TLC Analysis) C->D D->C Incomplete E 5. Aqueous Workup (Quench, Extraction, Washing) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS, IR) F->G

Figure 2. General experimental workflow for the SNAr reaction.

References

Topic: Quantitative and Qualitative Analysis of 1-(2-Fluoro-6-nitrophenyl)ethanone by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract and Introduction

1-(2-Fluoro-6-nitrophenyl)ethanone is a substituted aromatic ketone that serves as a key building block and intermediate in the synthesis of various pharmaceutical compounds and novel chemical entities.[1] Its molecular structure, featuring a fluorinated and nitrated phenyl ring attached to a ketone group, presents unique analytical challenges and opportunities.[2] The purity and accurate characterization of this intermediate are paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).

This application note provides a comprehensive guide to the analysis of this compound using two powerful and complementary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind methodological choices, offering detailed, field-proven protocols for both techniques. The guide is designed to empower researchers to not only replicate these methods but also to understand the underlying principles, enabling them to adapt and troubleshoot analyses for related compounds.

Analyte Profile: Physicochemical Properties

Understanding the physicochemical properties of this compound is the foundational step in developing robust analytical methods. These properties dictate its solubility, volatility, and interaction with chromatographic stationary and mobile phases.

PropertyValue / DescriptionSource
CAS Number 1214377-22-6[1]
Molecular Formula C₈H₆FNO₃[2]
Molecular Weight 183.14 g/mol [3]
Appearance White to yellow powder or crystals
Predicted XlogP 1.5[2]
Functional Groups Ketone, Nitro Group, Fluoro Group, Benzene Ring[4]
Chromophores Aromatic ring and nitro group suggest strong UV absorbance.N/A
Volatility The compound is a semi-volatile organic compound, making it amenable to GC analysis.[5]

The presence of a non-polar aromatic ring and polar nitro and ketone groups gives the molecule an intermediate polarity, making it an ideal candidate for Reversed-Phase HPLC. Its predicted XlogP of 1.5 indicates moderate hydrophobicity.

Method Selection Rationale: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the analytical objective. Both are powerful, but they offer different strengths for the analysis of this compound.

  • High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis and quantification in pharmaceutical quality control. Its major advantage is the analysis of compounds at ambient temperature, which avoids the risk of thermal degradation that can be a concern for some nitroaromatic compounds. Paired with a UV detector, it provides a robust, precise, and cost-effective method for routine analysis.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled specificity and sensitivity. The gas chromatographic separation provides high-resolution separation of volatile impurities, while the mass spectrometer provides definitive structural information based on the compound's mass and fragmentation pattern.[6] This makes GC-MS the superior choice for identifying unknown impurities, confirming identity, and conducting trace-level analysis.[5]

This guide presents protocols for both, allowing laboratories to choose the method that best fits their needs: HPLC for routine purity and assay, and GC-MS for impurity identification and confirmatory analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

The following protocol is a robust starting point for the reversed-phase HPLC analysis of this compound.

The Causality of Method Design
  • Stationary Phase: A C18 (octadecylsilane) column is selected as the stationary phase. This non-polar phase provides excellent hydrophobic interactions with the aromatic ring of the analyte, which is the primary mechanism for retention in reversed-phase chromatography.[7]

  • Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier that effectively elutes the analyte from the C18 column. A gradient elution, starting with a higher water concentration and increasing the acetonitrile concentration over time, ensures that any impurities with different polarities are well-separated from the main analyte peak and that the analysis is completed in a reasonable time.[8]

  • Detector: A UV detector is set to 254 nm. The conjugated system of the benzene ring and the nitro group results in strong absorbance in the UV region, making this a sensitive and selective detection wavelength.[5]

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A 1. Mobile Phase Prep (Acetonitrile/Water) Filter & Degas D 4. HPLC System Equilibration A->D B 2. Standard Prep (1.0 mg/mL in ACN) E 5. Inject Sample (10 µL) B->E C 3. Sample Prep (1.0 mg/mL in ACN) Filter (0.45 µm) C->E D->E F 6. Chromatographic Separation E->F G 7. UV Detection (254 nm) F->G H 8. Integrate Peaks (Chromatogram) G->H I 9. Quantify (% Purity / Assay) H->I J 10. Generate Report I->J

Caption: HPLC analysis workflow from preparation to final report.

Detailed HPLC Protocol

Instrumentation and Consumables:

  • HPLC system with gradient pump, autosampler, column oven, and UV/Vis detector.

  • C18 Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • HPLC grade Acetonitrile (ACN).

  • HPLC grade Water.

  • 0.45 µm syringe filters.

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC Grade Water.

    • Mobile Phase B: HPLC Grade Acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Acetonitrile to obtain a final concentration of ~1.0 mg/mL.

  • Sample Preparation:

    • Prepare the sample in the same manner as the standard, using the same concentration.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
  • Data Analysis:

    • Identify the peak for this compound by comparing the retention time with the reference standard.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the definitive identification of this compound and the characterization of volatile impurities.

The Causality of Method Design
  • Stationary Phase: A low-polarity 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., DB-5ms or equivalent) is chosen. This is a robust, general-purpose column that provides excellent separation for a wide range of semi-volatile compounds based primarily on their boiling points and, to a lesser extent, their polarity.[5]

  • Temperature Program: A temperature ramp is essential in GC to separate compounds with different boiling points. The program starts at a low temperature to trap and focus analytes at the head of the column, then ramps up to elute the target analyte and any higher-boiling impurities.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is the standard for GC-MS. It is a hard ionization technique that creates reproducible fragmentation patterns, which act as a "fingerprint" for the molecule, allowing for library matching and structural elucidation.[9]

  • Mass Analyzer: A quadrupole mass analyzer is used to scan a mass range (e.g., 40-300 m/z) to detect the molecular ion and key fragment ions.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A 1. Sample Prep (100 µg/mL in Acetone) B 2. Inject Sample (1 µL, Splitless) A->B C 3. GC Separation (Temp Program) B->C D 4. EI Ionization (70 eV) C->D E 5. Mass Analysis (Quadrupole Scan) D->E F 6. Extract Ion Chromatograms (TIC/EIC) E->F G 7. Identify Peaks (Mass Spectra Library Match) F->G H 8. Generate Report G->H

Caption: GC-MS analysis workflow from sample injection to data interpretation.

Detailed GC-MS Protocol

Instrumentation and Consumables:

  • GC-MS system with a capillary column inlet and a mass selective detector.

  • DB-5ms column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • High purity Helium (carrier gas).

  • GC-MS grade Acetone or Ethyl Acetate.

  • 2 mL autosampler vials with inserts.

Protocol Steps:

  • Sample Preparation:

    • Prepare a solution of the sample at approximately 100 µg/mL in a suitable solvent like Acetone. (Note: A lower concentration is used for GC-MS due to its higher sensitivity).

  • GC-MS Conditions:

ParameterSetting
Inlet Temperature 250°C
Injection Mode Splitless (0.75 min purge delay)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Start at 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 300 amu
  • Data Analysis and Expected Fragmentation:

    • The total ion chromatogram (TIC) will show all separated compounds.

    • The mass spectrum for the main peak should be extracted and analyzed.

    • The high charge stability of aromatic compounds typically results in a visible molecular ion ([M]⁺) peak.[9]

    • Expected Molecular Ion (M⁺): m/z 183.

    • Key Fragment Ions: The fragmentation of nitroaromatics under EI is well-characterized.[10] Common losses include:

      • m/z 168: Loss of a methyl group (-CH₃) from the acetyl moiety.

      • m/z 140: Loss of the acetyl group (-COCH₃).

      • m/z 137: Loss of a nitro group (-NO₂).

      • m/z 43: The acetyl cation ([CH₃CO]⁺), a very common and often abundant fragment for acetophenones.

Method Comparison Summary

FeatureHPLC-UVGC-MS
Primary Use Quantitative Purity & AssayQualitative ID & Impurity Profiling
Analyte State Solution (Liquid Phase)Vapor (Gas Phase)
Selectivity Moderate (Based on Retention Time)Very High (Retention Time + Mass Spectrum)
Sensitivity Good (ng range)Excellent (pg range)
Risk of Degradation Low (Ambient Temperature)Possible (High Temperatures)
Instrumentation Cost LowerHigher
Solvent Usage HighLow

References

Application Notes and Protocols for 1-(2-Fluoro-6-nitrophenyl)ethanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 1-(2-Fluoro-6-nitrophenyl)ethanone (CAS 1214377-22-6). This compound is a valuable and versatile building block, particularly in the synthesis of fluorinated heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery.[1][2][3] We present detailed application notes focusing on its role as a precursor to 7-fluoro-2-methylindole, a key intermediate for various bioactive molecules. A robust, field-proven protocol for the reductive cyclization of this compound is provided, alongside a discussion of the underlying chemical principles and the importance of the resulting fluorinated indole core. This guide is intended for researchers, scientists, and professionals in organic synthesis and drug development.

Introduction: The Strategic Importance of this compound

This compound is an aromatic ketone functionalized with ortho-fluoro and ortho-nitro substituents relative to the acetyl group. This specific arrangement of functional groups dictates its reactivity and renders it a highly strategic starting material for complex molecular architectures. The presence of the nitro group strongly activates the aromatic ring, while the acetyl group provides a key handle for cyclization reactions.

The key attributes of this building block include:

  • Precursor to Fluorinated Heterocycles: Its primary application lies in the synthesis of fluorine-containing heterocycles. The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1]

  • Activated System for Cyclization: The ortho-nitro group is a well-established precursor to an amino group via reduction. The resulting ortho-aminoacetophenone intermediate is primed for intramolecular condensation to form heterocyclic rings.

  • Versatile Chemical Handles: The ketone, nitro, and fluoro functionalities offer multiple sites for diverse chemical transformations, making it a valuable component for building molecular libraries.[4]

Core Application: Synthesis of 7-Fluoro-2-methylindole

A primary and highly valuable application of this compound is its conversion to 7-fluoro-2-methylindole. Fluorinated indoles, particularly those substituted at the 7-position, are crucial pharmacophores found in a range of biologically active compounds, including neuroactive agents and potential therapeutics. The synthesis proceeds via a one-pot reductive cyclization, a robust and efficient transformation.

Causality of the Synthetic Strategy: The Reductive Cyclization Pathway

The conversion of an ortho-nitroaryl ketone to an indole is a classic and powerful transformation in heterocyclic chemistry. The reaction mechanism involves two key stages:

  • Reduction of the Nitro Group: The nitro group is reduced to an amino group. Common reducing agents for this transformation include catalytic hydrogenation (e.g., Pd/C with H₂) or dissolving metal reductions (e.g., iron in acetic acid, zinc in acetic acid, or tin(II) chloride).[5] The use of iron powder in an acidic medium like acetic acid is a cost-effective, scalable, and reliable method.

  • Intramolecular Cyclization (Condensation): The newly formed ortho-amino group readily undergoes an intramolecular condensation with the adjacent ketone (acetyl group). This acid-catalyzed cyclization, followed by dehydration, results in the formation of the stable aromatic indole ring system.

The overall workflow for this strategic transformation is depicted below.

G cluster_start Starting Material cluster_process One-Pot Reaction cluster_product Final Product A This compound B Step 1: Reduction of Nitro Group (e.g., Fe / Acetic Acid) A->B Add Reducing Agent & Acid C Step 2: Intramolecular Cyclization & Dehydration B->C In situ formation of 2-amino intermediate D 7-Fluoro-2-methylindole C->D Aromatization

Caption: Workflow for the reductive cyclization of this compound.

Detailed Experimental Protocol: Synthesis of 7-Fluoro-2-methylindole

This protocol is adapted from established procedures for the reductive cyclization of similar ortho-nitrophenyl ketones and is designed to be a self-validating system for achieving the target compound.[5]

Reaction Scheme:

(Self-generated image of the chemical reaction)

Materials and Equipment:

  • This compound (1.0 eq)

  • Iron powder (<100 mesh) (5.0 eq)

  • Glacial Acetic Acid

  • Toluene

  • Acetic Anhydride (optional, for N-acetylation of intermediate if desired)

  • Sodium Acetate (optional, buffer)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer

  • Heating mantle

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup (Silica gel)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask, suspend iron powder (5.0 eq) in a mixture of toluene and glacial acetic acid (a common ratio is 2:3 v/v).

  • Heating: Heat the suspension to 90 °C with vigorous stirring.

  • Substrate Addition: Prepare a solution of this compound (1.0 eq) in toluene. Add this solution dropwise to the hot iron suspension over a period of 1-2 hours, maintaining the internal temperature between 90-100 °C.

    • Expert Insight: The slow, controlled addition is crucial to manage the exothermicity of the nitro group reduction and to prevent the formation of side products.

  • Reaction Monitoring: After the addition is complete, raise the temperature to 100-110 °C and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Workup - Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake thoroughly with toluene or ethyl acetate.

  • Workup - Extraction: Combine the filtrate and the washings. Wash the organic solution sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acetic acid), and brine.

    • Trustworthiness Check: The bicarbonate wash is complete when CO₂ evolution ceases. This ensures the removal of acidic impurities that could interfere with purification.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 7-fluoro-2-methylindole by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Quantitative Data Summary:

ParameterValue/ConditionRationale/Note
Temperature 90-110 °COptimal for efficient reduction and subsequent cyclization.
Reaction Time 3-6 hoursMonitored by TLC/HPLC for completion.
Reducing Agent Iron PowderCost-effective and efficient for large-scale synthesis.
Solvent System Toluene / Acetic AcidToluene as the primary solvent, acetic acid as the proton source.
Expected Yield 75-90%Yields can vary based on scale and purification efficiency.

Visualization of the Synthetic Logic

The logic of employing this compound as a strategic starting material is rooted in its inherent reactivity, which allows for a streamlined synthesis of a more complex and valuable heterocyclic core.

G cluster_input Input Building Block cluster_transformation Chemical Transformation cluster_output Output Scaffold node_A This compound Acetyl Group Nitro Group (ortho) Fluoro Group (ortho) node_B Reductive Cyclization One-pot reaction Fe / AcOH Forms two C-N bonds node_A:f1->node_B:f1 Reduced to -NH2 node_A:f0->node_B:f1 Condenses with -NH2 node_C 7-Fluoro-2-methylindole Fused Heterocycle Key Pharmacophore Versatile for Derivatization node_B->node_C Yields

Caption: Logical flow from starting material to the high-value indole scaffold.

Conclusion and Future Perspectives

This compound is a potent synthetic intermediate with clear and valuable applications in the construction of fluorinated indole derivatives. The reductive cyclization protocol detailed herein provides a reliable and scalable method for accessing 7-fluoro-2-methylindole, a scaffold with demonstrated importance in the development of new therapeutic agents. The principles and protocols outlined in this guide empower researchers to efficiently utilize this building block in their synthetic campaigns, accelerating the discovery and development of novel, high-impact molecules.

References

Application Note: A Scalable and Hazard-Aware Protocol for the Synthesis of 1-(2-Fluoro-6-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Fluoro-6-nitrophenyl)ethanone is a valuable building block in pharmaceutical and agrochemical research. Its synthesis on a large scale presents unique challenges, including controlling a highly exothermic reaction, managing hazardous reagents, and ensuring regiochemical purity. This application note provides a detailed, two-step protocol for the multigram-scale synthesis of this target compound. The described method involves an initial Friedel-Crafts acylation followed by a nucleophilic aromatic substitution (SNAr), a route chosen for its chemical plausibility and robustness. A core focus of this guide is the integration of process safety principles, including a thorough hazard analysis and recommendations for thermal management, making it suitable for researchers and process chemists in drug development.

Introduction & Synthetic Strategy

The target molecule, this compound, contains a sterically hindered ketone adjacent to two strongly electron-withdrawing groups. A direct Friedel-Crafts acylation on 1-fluoro-3-nitrobenzene is not feasible due to the severe deactivation of the aromatic ring by both the fluoro and nitro substituents.[1]

Therefore, a more robust two-step synthetic strategy is proposed. This route begins with the Friedel-Crafts acylation of a more reactive starting material, 1,3-difluorobenzene, to produce the intermediate 2',6'-difluoroacetophenone. This intermediate is then subjected to a regioselective nucleophilic aromatic substitution (SNAr) reaction. In this second step, a nitro group displaces one of the fluorine atoms, which is a well-established transformation for activated aryl fluorides.[2][3] This approach circumvents the challenges of direct acylation on a deactivated ring and provides a reliable pathway to the desired product.

Mechanistic Considerations

Step 1: Friedel-Crafts Acylation This reaction is a classic electrophilic aromatic substitution (EAS).[4] A strong Lewis acid, aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride) to form a highly electrophilic acylium ion.[1][5] The electron-rich 1,3-difluorobenzene then attacks this electrophile. The fluorine atoms are ortho-, para-directing; acylation occurs at the C2 position, directed by both fluorine atoms and sterically favored over the C4 position. The resulting ketone product is deactivated towards further acylation, which prevents polysubstitution.[1]

Step 2: Nucleophilic Aromatic Substitution (SNAr) The presence of the acetyl group (a strong electron-withdrawing group) ortho to the fluorine atoms in 2',6'-difluoroacetophenone activates the ring for nucleophilic attack.[2][6] This allows for the displacement of one of the fluoride ions by a nucleophile, in this case, a nitrite ion (NO₂⁻). The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6] Fluoride is an excellent leaving group in SNAr reactions because its high electronegativity helps to stabilize the intermediate.[2]

Process Safety and Hazard Analysis

Scaling up this synthesis requires rigorous attention to safety due to the nature of the reagents and the exothermic reactions.

  • Thermal Hazards : Both the Friedel-Crafts acylation and the subsequent nitration step are significantly exothermic.[7] On a large scale, the reduced surface-area-to-volume ratio impedes heat dissipation, increasing the risk of a thermal runaway.

    • Recommendation : A reaction calorimetry (RC) study is strongly advised before attempting a large-scale run to quantify the heat of reaction, determine the maximum temperature of the synthesis reaction (MTSR), and establish safe operating limits.[8][9][10] Controlled, slow addition of reagents via an addition funnel or syringe pump is mandatory. An adequate cooling bath (e.g., ice/brine or a cryo-cooler) must be available to manage the exotherm.

  • Reagent Hazards :

    • Aluminum Chloride (AlCl₃) : Highly hygroscopic and reacts violently with water, releasing corrosive HCl gas. All equipment must be scrupulously dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).

    • Acetyl Chloride : A corrosive lachrymator. It must be handled in a fume hood with appropriate personal protective equipment (PPE).

    • Nitroaromatic Compounds : The final product and related intermediates are energetic materials.[11] They can be thermally sensitive and may decompose exothermically or explosively, especially under confinement or in the presence of impurities.[12][13] Avoid excessive heating during purification.

  • Work-up Hazards : The quenching of the AlCl₃-ketone complex is highly exothermic. The reaction mixture must be transferred slowly and cautiously to ice.

Detailed Experimental Protocols

Part 1: Scale-up Synthesis of 2',6'-Difluoroacetophenone
Reagent/MaterialCAS No.MW ( g/mol )QuantityMolesNotes
1,3-Difluorobenzene372-18-9114.09100 g0.876Substrate
Aluminum Chloride (anhydrous)7446-70-0133.34140 g1.05Lewis Acid Catalyst (1.2 eq)
Acetyl Chloride75-36-578.5075.5 g (68.5 mL)0.962Acylating Agent (1.1 eq)
Dichloromethane (DCM, anhydrous)75-09-284.931 L-Solvent
Hydrochloric Acid (conc.)7647-01-036.46~200 mL-For quench
Ice-18.022 kg-For quench

Procedure:

  • Reactor Setup : Equip a 3 L, 3-neck, round-bottom flask with a mechanical stirrer, a temperature probe, a 250 mL pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Reagent Charging : Under a positive flow of nitrogen, charge the flask with anhydrous aluminum chloride (140 g) and anhydrous DCM (500 mL).

  • Cooling : Cool the stirred suspension to 0-5 °C using an ice/salt bath.

  • Slow Addition : Add acetyl chloride (68.5 mL) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Substrate Addition : Once the acetyl chloride addition is complete, add 1,3-difluorobenzene (100 g) dropwise over 1 hour, again keeping the internal temperature below 10 °C. A gradual color change to dark brown or red is expected.

  • Reaction Monitoring : Allow the reaction to warm slowly to room temperature and stir for 12-16 hours. Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.

  • Quenching : Prepare a separate 5 L beaker containing 2 kg of crushed ice and 200 mL of concentrated HCl. While stirring the ice slurry vigorously, slowly and carefully pour the reaction mixture into it. The addition rate should be controlled to keep the quench temperature below 20 °C.

  • Work-up : Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 200 mL).

  • Washing : Combine the organic layers and wash sequentially with 1 M HCl (200 mL), saturated NaHCO₃ solution (200 mL), and brine (200 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

Part 2: Scale-up Synthesis of this compound
Reagent/MaterialCAS No.MW ( g/mol )QuantityMolesNotes
2',6'-Difluoroacetophenone364-77-2156.13120 g0.768Substrate (from Part 1)
Sodium Nitrite (NaNO₂)7632-00-069.0064 g0.922Nitrating Agent (1.2 eq)
Dimethyl Sulfoxide (DMSO)67-68-578.131 L-Solvent
Ethyl Acetate141-78-688.111.5 L-Extraction Solvent
Water7732-18-518.022 L-For work-up

Procedure:

  • Reactor Setup : In a 3 L flask equipped with a mechanical stirrer and temperature probe, dissolve the crude 2',6'-difluoroacetophenone (120 g) in DMSO (1 L).

  • Reagent Addition : Add sodium nitrite (64 g) to the solution.

  • Heating : Heat the mixture to 80-90 °C and maintain for 4-6 hours. The reaction should turn a deep reddish-brown color.

  • Reaction Monitoring : Monitor the reaction by GC-MS or TLC for the disappearance of the starting material.

  • Cooling and Quenching : Cool the reaction mixture to room temperature and pour it into 2 L of cold water with stirring.

  • Extraction : Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

  • Washing : Combine the organic layers and wash with water (3 x 500 mL) to remove residual DMSO, followed by a wash with brine (500 mL).

  • Drying and Concentration : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude this compound is typically a yellow to brown solid or oil. Purification is effectively achieved by recrystallization.

Protocol: Recrystallization

  • Dissolve the crude product in a minimal amount of hot isopropanol or ethanol.

  • If necessary, treat with activated charcoal to remove colored impurities.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified product under vacuum.

Analytical Data: The final product should be characterized to confirm its identity and purity.

AnalysisExpected Result
Appearance Pale yellow crystalline solid
Yield (Overall) 65-75%
Melting Point 47-50 °C
¹H NMR (CDCl₃, 400 MHz) δ ~2.6 (s, 3H, -CH₃), 7.5-7.8 (m, 2H, Ar-H), 7.9-8.1 (m, 1H, Ar-H)
¹⁹F NMR (CDCl₃, 376 MHz) A single resonance characteristic of an aryl fluoride
Purity (HPLC/GC) >98%

Workflow Visualization

The following diagram illustrates the complete synthetic workflow, from starting materials to the final, purified product.

Scale_Up_Synthesis cluster_reactants Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Nucleophilic Aromatic Substitution cluster_purification Purification & Analysis DFB 1,3-Difluorobenzene FC_Reaction Reaction in DCM 0°C to RT DFB->FC_Reaction Charge AcCl Acetyl Chloride AcCl->FC_Reaction Charge AlCl3 AlCl3 AlCl3->FC_Reaction Charge FC_Workup Aqueous HCl Quench & Extraction FC_Reaction->FC_Workup Intermediate Crude 2',6'-Difluoroacetophenone FC_Workup->Intermediate SNAr_Reaction Reaction with NaNO2 in DMSO, 80-90°C Intermediate->SNAr_Reaction SNAr_Workup Water Quench & Extraction SNAr_Reaction->SNAr_Workup Crude_Product Crude Final Product SNAr_Workup->Crude_Product Recrystallization Recrystallization (Isopropanol) Crude_Product->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product Analysis QC Analysis (NMR, HPLC, MP) Final_Product->Analysis

Caption: Workflow for the scale-up synthesis of this compound.

Conclusion

This application note details a robust and scalable two-step synthesis for this compound. By employing a Friedel-Crafts acylation followed by a nucleophilic aromatic substitution, this protocol avoids the challenges associated with direct functionalization of a highly deactivated aromatic ring. The emphasis on process safety, particularly thermal hazard analysis and careful handling of energetic and corrosive materials, provides a comprehensive guide for researchers and drug development professionals to safely and efficiently produce this key intermediate on a multigram scale.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Fluoro-6-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on optimizing the synthesis of 1-(2-Fluoro-6-nitrophenyl)ethanone.

A Senior Application Scientist's Guide to Yield Improvement and Troubleshooting

The synthesis of this compound, a valuable building block in pharmaceutical development, presents a significant challenge rooted in fundamental principles of electrophilic aromatic substitution. The target molecule is typically synthesized via the Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene. However, the aromatic ring of this substrate is severely deactivated by the potent electron-withdrawing effects of both the nitro (-NO₂) and fluoro (-F) groups.[1] This deactivation makes the substrate a poor nucleophile, leading to sluggish reactions and often low yields under standard conditions.[2]

This guide provides a structured approach to troubleshooting common issues and systematically improving the yield and purity of your synthesis. It is designed to move beyond simple procedural steps, offering explanations of the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why is the yield for the synthesis of this compound consistently low?

The primary reason for low yield is the severe electronic deactivation of the 1-fluoro-3-nitrobenzene starting material. The nitro group is one of the strongest deactivating groups, and the fluorine atom also withdraws electron density via induction. This low nucleophilicity of the aromatic ring makes the initial attack on the acylium ion electrophile energetically unfavorable.[1] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pair electrons on the nitro group, which further reduces the ring's reactivity and effectively sequesters the catalyst.[1] Success hinges on overcoming this high activation energy barrier with carefully selected, forceful reaction conditions.

Q2: Which Lewis acid catalyst is most effective for this reaction?

Aluminum chloride (AlCl₃) is the most commonly used and generally most effective Lewis acid for Friedel-Crafts acylation due to its high activity.[3] For a highly deactivated substrate like 1-fluoro-3-nitrobenzene, a stoichiometric amount (or even a slight excess) of AlCl₃ is typically required. This is because both the acylating agent and the resulting ketone product form stable complexes with AlCl₃, consuming the catalyst.[4] While other Lewis acids like FeCl₃ or ZnCl₂ can be used, they are generally less reactive and may not be sufficient to promote the reaction with this challenging substrate.[3][4]

Q3: Can I use acetic anhydride instead of acetyl chloride?

Yes, acetic anhydride can be used as the acylating agent. However, it is generally less reactive than acetyl chloride. For a deactivated ring, the higher reactivity of acetyl chloride is often preferred to achieve a reasonable reaction rate. If using acetic anhydride, you may need to employ more forceful conditions (e.g., higher temperatures, longer reaction times) and potentially a larger excess of the Lewis acid catalyst.

Q4: What is the expected regioselectivity? Will I get isomeric impurities?

The directing effects of the substituents on 1-fluoro-3-nitrobenzene control the position of acylation.

  • The fluoro group is an ortho, para-director.

  • The nitro group is a meta-director.

The desired product, this compound, results from acylation at the C6 position, which is ortho to the fluorine and meta to the nitro group. This position is sterically hindered but electronically favored by both groups. The other potential major isomer would be acylation at the C4 position (para to fluorine, ortho to nitro), yielding 1-(4-Fluoro-5-nitrophenyl)ethanone. Careful optimization and purification are necessary to isolate the desired C6 isomer.

Troubleshooting Guide

This section addresses specific experimental observations, providing potential causes and actionable solutions to improve your reaction outcome.

Observation 1: The reaction is not proceeding. TLC/GC-MS analysis shows only unreacted starting material.
Potential Cause Explanation Recommended Solution
Insufficient Catalyst Activity The AlCl₃ may be old or have been partially hydrolyzed by atmospheric moisture, rendering it inactive. Anhydrous conditions are critical.Use a fresh, unopened bottle of high-purity AlCl₃. Handle it quickly in a dry environment or a glovebox. Ensure all glassware is rigorously flame-dried or oven-dried before use.
Inadequate Reaction Conditions The energy input is insufficient to overcome the high activation barrier of this deactivated system.Gradually and carefully increase the reaction temperature. Refluxing in a suitable solvent like 1,2-dichloroethane or nitrobenzene may be necessary. Increase the reaction time, monitoring progress every few hours by TLC or GC.
Poor Quality Reagents/Solvent Trace amounts of water or other nucleophilic impurities in the solvent or starting materials can quench the catalyst and the acylium ion.Use anhydrous grade solvents. Purify the 1-fluoro-3-nitrobenzene starting material (e.g., by distillation) if its purity is questionable.
Observation 2: The reaction yields are very low (<20%), with significant starting material recovered.
Potential Cause Explanation Recommended Solution
Sub-stoichiometric Amount of Catalyst As the ketone product forms, it complexes with AlCl₃, removing it from the catalytic cycle. If not enough catalyst is present, the reaction will stall.Increase the molar equivalents of AlCl₃ relative to the limiting reagent. A ratio of 1.1 to 1.5 equivalents is a good starting point for optimization.
Reaction Time is Too Short Electrophilic substitution on highly deactivated rings is inherently slow.Extend the reaction time significantly. Consider running the reaction overnight, ensuring it is monitored for potential side-product formation.
Incorrect Order of Addition Pre-mixing the deactivated aromatic substrate with AlCl₃ can lead to strong complexation, further hindering the reaction when the acylating agent is added.The standard and recommended procedure is to first form the acylium ion complex. Suspend AlCl₃ in the anhydrous solvent, cool it in an ice bath, and slowly add the acetyl chloride. Stir for 15-30 minutes to allow for complex formation before adding the 1-fluoro-3-nitrobenzene.[1]
Observation 3: The reaction mixture turns dark or forms a tar-like substance.
Potential Cause Explanation Recommended Solution
Reaction Temperature is Too High While heat is needed, excessive temperatures can lead to decomposition of the starting material, product, or solvent, causing polymerization and charring.Find the optimal temperature balance. Start at a moderate temperature (e.g., 40-50 °C) and increase it incrementally. Use a high-boiling, inert solvent like 1,2-dichloroethane to maintain better temperature control.
Impure Reagents Impurities can act as catalysts for decomposition pathways at elevated temperatures.Re-verify the purity of all starting materials and solvents.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving issues during the synthesis.

G start Reaction Start: Low/No Yield Observed check_reagents 1. Verify Reagent Quality - Fresh AlCl₃? - Anhydrous Solvent? - Pure Substrate? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Impure check_reagents->reagents_bad No check_conditions 2. Assess Reaction Conditions - Order of Addition Correct? - Stoichiometry of AlCl₃ > 1.1 eq? reagents_ok->check_conditions reagents_bad->start Purify/Replace Reagents conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Conditions Incorrect check_conditions->conditions_bad No increase_energy 3. Increase Reaction Energy - Incrementally raise Temp. - Extend Reaction Time conditions_ok->increase_energy conditions_bad->start Correct Procedure energy_ok Yield Improves increase_energy->energy_ok optimize Optimize & Purify - Column Chromatography - Recrystallization energy_ok->optimize

Caption: A workflow for troubleshooting low yield in the Friedel-Crafts acylation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from standard procedures for Friedel-Crafts acylation on deactivated aromatic systems and should be performed by trained personnel in a fume hood with appropriate personal protective equipment.[1]

Materials & Equipment:

  • Three-neck round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Reflux condenser with drying tube (CaCl₂ or Drierite)

  • Addition funnel, pressure-equalizing

  • Ice-water bath

  • Heating mantle with temperature controller

  • 1-fluoro-3-nitrobenzene (limiting reagent, 1.0 eq)

  • Aluminum chloride (AlCl₃), anhydrous (1.3 eq)

  • Acetyl chloride (1.2 eq)

  • 1,2-Dichloroethane (DCE), anhydrous solvent

Procedure:

  • Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, reflux condenser, and addition funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous 1,2-dichloroethane followed by aluminum chloride (1.3 eq). Stir the resulting suspension.

  • Acylium Ion Formation: Cool the suspension to 0 °C using an ice-water bath. Slowly add acetyl chloride (1.2 eq) to the suspension via the addition funnel over 15-20 minutes. A vigorous reaction may occur (HCl gas evolution). Stir the mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve 1-fluoro-3-nitrobenzene (1.0 eq) in a minimal amount of anhydrous DCE and add it dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Slowly heat the mixture to 50-60 °C.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC with a hexane/ethyl acetate eluent or GC-MS). The reaction may require several hours to overnight for significant conversion.

  • Work-up (Quenching): Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice portion-wise. This is a highly exothermic process that will release large volumes of HCl gas. Ensure adequate ventilation.

  • Extraction: Once all the ice has melted, transfer the mixture to a separatory funnel. Add more DCE if needed and separate the layers. Extract the aqueous layer two more times with DCE.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a non-polar solvent like hexane.

  • Elution: Load the adsorbed crude product onto the column. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 2% ethyl acetate and gradually increasing to 10-15%).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify and combine those containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions to yield the purified this compound.

Reaction Mechanism Visualization

The following diagram illustrates the mechanism of the Friedel-Crafts acylation reaction.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation RCOCl CH₃COCl Complex [CH₃CO]⁺[AlCl₄]⁻ (Acylium Ion Complex) RCOCl->Complex + AlCl₃ AlCl3 AlCl₃ Benzene 1-Fluoro-3-nitrobenzene SigmaComplex Arenium Ion (Sigma Complex) Benzene->SigmaComplex + [CH₃CO]⁺ ProductComplex Ketone-AlCl₃ Complex SigmaComplex->ProductComplex + [AlCl₄]⁻ - AlCl₃ - HCl FinalProduct This compound ProductComplex->FinalProduct Aqueous Work-up

Caption: Mechanism of Friedel-Crafts acylation on 1-fluoro-3-nitrobenzene.

References

Technical Support Center: Purification of Crude 1-(2-Fluoro-6-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the purification of crude 1-(2-Fluoro-6-nitrophenyl)ethanone.

Welcome to the technical support guide for the purification of this compound (CAS 1214377-22-6). This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug development professionals. Our goal is to equip you with the expertise to overcome common purification challenges and achieve high-purity material essential for downstream applications.

The subject molecule, this compound, is a key building block in medicinal chemistry, often used in the synthesis of active pharmaceutical ingredients (APIs).[1] Its structure, containing a ketone, a nitro group, and a fluorine atom, results in a moderately polar compound, which dictates the strategies for its effective purification. This guide addresses issues arising from residual starting materials, side-products, and colored impurities that can complicate your synthesis.

Troubleshooting Guide

This section uses a question-and-answer format to directly address specific problems you may encounter during the purification process.

Question 1: I've attempted to recrystallize my crude this compound, but the compound is "oiling out" instead of forming crystals. What is happening and how can I resolve it?

Answer:

"Oiling out" is a common issue in recrystallization where the solute separates from the solution as a liquid rather than a solid. This typically occurs for two main reasons:

  • High Solute Concentration: The solution is supersaturated to a point where the compound comes out of solution too rapidly for an ordered crystal lattice to form.

  • Melting Point Depression: The boiling point of your chosen solvent is higher than the melting point of your impure compound. Impurities can significantly depress the melting point of the pure substance.

Troubleshooting Steps:

  • Reduce the Rate of Cooling: The most immediate solution is to slow down the crystallization process. Instead of placing your flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels. Once at room temperature, you can then move it to a refrigerator (4°C) and finally to a freezer, if necessary. Slower cooling encourages the formation of well-defined crystals.

  • Switch to a Mixed-Solvent System: This is often the most effective solution. Find a "good" solvent that dissolves your compound well at high temperatures and a "poor" solvent (or "anti-solvent") in which it is insoluble but that is miscible with the good solvent.[2][3]

    • Dissolve your crude product in a minimal amount of the hot "good" solvent (e.g., ethanol, acetone, or ethyl acetate).

    • While the solution is still hot, add the "poor" solvent (e.g., water or hexanes) dropwise until you observe persistent cloudiness (turbidity).

    • Add a few more drops of the hot "good" solvent to redissolve the precipitate and achieve a clear solution.

    • Now, allow this saturated solution to cool slowly as described above. This technique effectively lowers the solubility of your compound more gradually.[3]

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.

Question 2: My column chromatography separation is poor. The spots are streaking on the TLC plate, and the fractions are all cross-contaminated. How can I improve my separation?

Answer:

Poor separation and streaking during column chromatography are typically linked to issues with the solvent system (eluent) or interactions with the stationary phase (silica gel).[4][5] Given that this compound has a polar ketone and a nitro group, these problems are common if the conditions are not optimized.

Troubleshooting Steps:

  • Optimize Your Solvent System with TLC: The goal is to find a solvent system where your target compound has an Rf (retardation factor) value between 0.25 and 0.35. This generally provides the best separation on a column.

    • If Rf is too low (compound isn't moving): Increase the polarity of the eluent. For a standard ethyl acetate/hexanes system, this means increasing the percentage of ethyl acetate.[6]

    • If Rf is too high (compound moves too fast): Decrease the polarity by increasing the percentage of hexanes.

    • If streaking occurs: This often indicates that the compound is interacting too strongly with the acidic silica gel or is not sufficiently soluble in the mobile phase. Adding a small amount of a more polar solvent can sometimes help. For a dichloromethane (DCM)/methanol system, a 2-20% methanol range is often effective for polar compounds.[7]

  • Consider a Different Solvent System: If ethyl acetate/hexanes isn't working, switch to another system. Dichloromethane/methanol is an excellent choice for more polar compounds.[6][7]

  • Dry Loading vs. Wet Loading: If your compound has limited solubility in the eluent, it can cause streaking when loaded directly onto the column in a liquid form ("wet loading"). Instead, try "dry loading":

    • Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column. This ensures the compound starts as a very narrow band, leading to much better separation.

  • Check Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these create channels that ruin separation.[5]

Question 3: After purification, my this compound is still a yellow or brownish color. What causes this, and how can I get a colorless product?

Answer:

The yellow or brown tint is likely due to persistent, highly conjugated impurities or trace amounts of degradation products, which are common in syntheses involving nitroaromatic compounds.[5] While these may be present in very small quantities, their strong chromophores make them visible.

Troubleshooting Steps:

  • Activated Carbon (Charcoal) Treatment: This is a classic and highly effective method for removing colored impurities.

    • During recrystallization, after your crude product is fully dissolved in the hot solvent, remove the flask from the heat source.

    • Add a very small amount of activated carbon (a micro-spatula tip is usually sufficient for small-scale lab work). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Gently swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the carbon.

    • Perform a hot gravity filtration using a fluted filter paper to remove the carbon. The resulting filtrate should be colorless.

    • Proceed with the cooling and crystallization steps as usual.

  • A Second Purification Step: If recrystallization alone doesn't suffice, a meticulous flash column chromatography run is often the best solution. Colored impurities are often more polar than the target compound and will either stick to the top of the column or elute much later.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Impurities are highly dependent on the synthetic route. A common method is the Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene. Potential impurities include:

  • Unreacted Starting Materials: Residual 1-fluoro-3-nitrobenzene.

  • Regioisomers: Small amounts of 1-(4-Fluoro-3-nitrophenyl)ethanone may form, depending on the reaction's selectivity.

  • Byproducts from Side Reactions: Polysubstituted products or degradation products from harsh reaction conditions.[8]

  • Reagents: Residual Lewis acids (e.g., AlCl₃) or quenching reagents.

Q2: Which purification technique should I try first: recrystallization or column chromatography?

A2: The choice depends on the scale and purity of your crude material.

  • For solids that are >80-90% pure: Recrystallization is often faster, more economical, and can yield very high-purity material. It is an excellent first choice.[4]

  • For oily products or complex mixtures with multiple components: Flash column chromatography is superior as it separates components based on their differential affinity for the stationary and mobile phases, allowing for the isolation of the desired compound from a variety of impurities.[4][9]

Q3: What are the key safety precautions when purifying this compound?

A3: Standard laboratory safety practices are essential.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Handle all organic solvents and the compound itself in a well-ventilated chemical fume hood.

  • Compound Hazards: While specific toxicology data for this compound is limited, nitroaromatic compounds should be handled with care as they can be hazardous. Avoid inhalation, ingestion, and skin contact.

  • Solvent Hazards: The solvents used (e.g., hexanes, ethyl acetate, DCM, methanol) are flammable and/or toxic. Ensure there are no ignition sources nearby and handle them according to their Safety Data Sheets (SDS).

Visualized Workflows and Logic

The following diagrams illustrate the decision-making process for purification.

Purification_Decision_Workflow cluster_start Initial Assessment cluster_pathways Purification Pathways cluster_end Final Product Start Crude Product (this compound) Check Assess Crude Purity (TLC, NMR) Start->Check Recryst Recrystallization Check->Recryst Solid & >80% Pure Column Flash Column Chromatography Check->Column Oily or <80% Pure Reassess Re-evaluate Purity Recryst->Reassess Column->Reassess Pure Pure Product (>98%) Reassess->Column Purity Not OK Reassess->Pure Purity OK

Caption: Decision workflow for selecting a purification method.

TLC_Optimization_Workflow Start Select Initial Solvent System (e.g., 20% EtOAc/Hexane) RunTLC Run TLC Plate Start->RunTLC Analyze Calculate Rf Value RunTLC->Analyze TooHigh Decrease Polarity (More Hexane) Analyze->TooHigh Rf > 0.4 TooLow Increase Polarity (More EtOAc) Analyze->TooLow Rf < 0.2 Good Optimal Separation (Rf ≈ 0.3) Analyze->Good 0.2 < Rf < 0.4 TooHigh->RunTLC TooLow->RunTLC Proceed Use for Column Chromatography Good->Proceed

Caption: Iterative process for optimizing a TLC solvent system.

Experimental Protocols & Data

Protocol 1: Flash Column Chromatography

This protocol is designed for purifying approximately 1 gram of crude material.

1. Preparation:

  • Select a glass column (e.g., 40 mm diameter).

  • Prepare your eluent based on prior TLC analysis. A good starting point for this compound is often 15-25% ethyl acetate in hexanes.[6] Prepare a sufficient volume (e.g., 1-2 L).

  • Prepare a slurry of silica gel (40-63 µm particle size) in the eluent.[10]

2. Column Packing:

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a layer of sand (~1 cm).

  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and allow the solvent to drain until it is just above the silica surface.[11]

  • Add another layer of sand (~1 cm) on top of the silica bed to prevent disturbance.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve ~1 g of crude product in 5-10 mL of DCM.

  • Add ~2 g of silica gel and concentrate to dryness using a rotary evaporator.

  • Carefully layer the resulting powder onto the sand at the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column.

  • Apply gentle air pressure to the top of the column to achieve a flow rate of about 5 cm/minute.[10]

  • Collect fractions in test tubes (e.g., 10-15 mL per fraction).

  • Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light.

5. Product Isolation:

  • Combine the fractions that contain the pure product (single spot on TLC).

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (40-63 µm)High surface area provides good resolution for flash chromatography.[10]
Mobile Phase (Eluent) Ethyl Acetate / HexanesGood for "normal" polarity compounds; polarity is easily tuned.[6]
Target Rf 0.25 - 0.35Provides the optimal balance between separation and elution time.
Loading Method Dry LoadingPrevents band broadening for compounds with moderate solubility.
Protocol 2: Recrystallization from a Mixed-Solvent System

1. Solvent Selection:

  • Identify a solvent pair where the compound is soluble in one (e.g., ethanol) and insoluble in the other (e.g., water). The two solvents must be miscible.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add the "good" solvent (ethanol) portion-wise while heating and stirring until the solid just dissolves. Use the minimum amount necessary.

3. Hot Filtration (if solids/impurities are present):

  • If the solution contains insoluble impurities (or if you've added charcoal), perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

4. Crystallization:

  • Re-heat the solution to boiling.

  • Slowly add the "poor" solvent (water) dropwise until the solution becomes faintly and persistently cloudy.

  • Add a few drops of the hot "good" solvent (ethanol) to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

5. Isolation and Drying:

  • Cool the flask further in an ice-water bath for 15-30 minutes to maximize crystal formation.[3]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water mixture or just the pure "poor" solvent).

  • Allow the crystals to dry completely in the air or in a vacuum oven.

Solvent Pair Compound Polarity Suitability
Ethanol / WaterPolar compounds[2]
Acetone / HexanesModerately polar compounds[12]
Dichloromethane / HexanesWide range, good for many organics[2]
Ethyl Acetate / HexanesCommon for moderately polar compounds[12]

References

Technical Support Center: Synthesis of 1-(2-Fluoro-6-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-(2-Fluoro-6-nitrophenyl)ethanone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your synthetic work. As your virtual Senior Application Scientist, my goal is to equip you with the scientific rationale behind the potential challenges in this synthesis and to offer practical, field-proven solutions to enhance the purity and yield of your target compound.

The synthesis of this compound, a key intermediate in pharmaceutical development, typically proceeds via the Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene. While this is a cornerstone reaction in organic chemistry, the substitution pattern of the starting material presents unique challenges regarding regioselectivity and impurity formation. This guide will walk you through the common hurdles and their remedies.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you might be facing in the laboratory.

FAQ 1: My reaction yields a mixture of isomers. How can I identify them and improve the selectivity for the desired this compound?

Answer:

The formation of isomeric byproducts is the most common challenge in this synthesis. The directing effects of the fluorine (ortho, para-directing) and the nitro group (meta-directing) on the 1-fluoro-3-nitrobenzene starting material can lead to the formation of several isomers.

Common Isomeric Impurities:

Impurity NameStructureRationale for Formation
1-(4-Fluoro-2-nitrophenyl)ethanone (Chemical structure)Acylation at the position para to the fluorine and ortho to the nitro group. This is often a significant byproduct.
1-(2-Fluoro-4-nitrophenyl)ethanone (Chemical structure)Acylation at a position ortho to the fluorine and para to the nitro group.
1-(4-Fluoro-3-nitrophenyl)ethanone (Chemical structure)Acylation at a position meta to the nitro group and para to the fluorine.[1]

Troubleshooting Steps:

  • Confirm Isomer Identity:

    • HPLC-MS: This is the most effective technique. The isomers will have the same mass but different retention times. Fragmentation patterns in the MS/MS spectrum may also help in differentiation.[2][3]

    • NMR Spectroscopy: ¹H and ¹³C NMR are definitive. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.

  • Improving Regioselectivity:

    • Choice of Lewis Acid: The steric bulk of the Lewis acid can influence the regioselectivity. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) to find the optimal balance between reactivity and selectivity.[4]

    • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product and reducing the formation of kinetically favored byproducts.

    • Solvent: The choice of solvent can influence the reactivity of the electrophile and the stability of the intermediates. Common solvents include dichloromethane, nitrobenzene, or carbon disulfide.

FAQ 2: My final product is contaminated with unreacted starting materials. How can I drive the reaction to completion and effectively remove the starting materials?

Answer:

Incomplete conversion is a common issue that can complicate purification.

Troubleshooting Steps:

  • Driving the Reaction to Completion:

    • Stoichiometry of Acylating Agent and Lewis Acid: Ensure that at least a stoichiometric amount of the Lewis acid is used, as it forms a complex with the product ketone.[5] A slight excess of the acylating agent (e.g., acetyl chloride or acetic anhydride) can also help drive the reaction to completion.

    • Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary. However, be cautious as this may also increase the formation of byproducts.

  • Removal of Unreacted Starting Materials:

    • Aqueous Workup: A thorough aqueous workup will hydrolyze the excess acylating agent and the Lewis acid-ketone complex.

    • Extraction: The unreacted 1-fluoro-3-nitrobenzene can often be removed by careful extraction.

    • Column Chromatography: This is the most effective method for removing both starting materials and isomeric byproducts. A well-chosen solvent system will allow for good separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

FAQ 3: I am observing an unexpected byproduct with a different molecular weight. What could it be?

Answer:

While less common, other side reactions can occur.

Potential Byproducts:

Impurity NameRationale for Formation
Diacylated Products Although the acyl group deactivates the ring, under harsh conditions (high temperature, long reaction time, large excess of reagents), a second acylation may occur.
Hydrolyzed Products (e.g., 1-(2-Hydroxy-6-nitrophenyl)ethanone) The fluoro group can be susceptible to nucleophilic substitution, potentially by water during a prolonged or high-temperature workup.

Troubleshooting Steps:

  • Characterize the Impurity: Use LC-MS to determine the molecular weight of the unknown impurity. This will provide crucial clues to its identity.

  • Review Reaction and Workup Conditions:

    • High temperatures and prolonged reaction times can favor the formation of diacylated products.

    • Ensure the aqueous workup is performed efficiently and at a controlled temperature to minimize the risk of hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This is a representative procedure and may require optimization for your specific laboratory conditions.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension. Following this, add 1-fluoro-3-nitrobenzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: HPLC-MS Method for In-Process Control and Impurity Profiling

This method can be used to monitor the reaction and identify impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the more non-polar components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm) and a mass spectrometer in ESI positive mode.

Visualizing the Process

Workflow for Synthesis and Troubleshooting

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Loop A 1. Friedel-Crafts Acylation (1-fluoro-3-nitrobenzene + Acylating Agent + Lewis Acid) B 2. Reaction Monitoring (TLC, HPLC-MS) A->B C 3. Aqueous Workup B->C D 4. Extraction & Drying C->D E 5. Purification (Column Chromatography / Recrystallization) D->E F 6. Final Product Characterization (NMR, HPLC, MS) E->F G Problem Identification (e.g., Isomer formation, Low yield) H Analyze Reaction Parameters (Temperature, Stoichiometry, Lewis Acid) G->H I Optimize Conditions H->I J Re-run Synthesis I->J J->B Re-enter Workflow

Caption: A flowchart illustrating the synthesis workflow and the iterative troubleshooting process.

References

Technical Support Center: Challenges in the Nitration of 2-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution, specifically the nitration of 2-fluoroacetophenone. This reaction, while seemingly straightforward, presents a unique set of challenges due to the competing electronic effects of the substituents on the aromatic ring. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve your desired synthetic outcomes safely and efficiently.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter. The solutions provided are based on fundamental mechanistic principles and established laboratory practices.

Q1: My reaction yield is very low, or the starting material is not being consumed. What is causing this lack of reactivity?

A1: The primary cause of low reactivity in the nitration of 2-fluoroacetophenone is the strong deactivation of the aromatic ring. You are contending with the cumulative electron-withdrawing effects of two deactivating groups:

  • Acetyl Group (-COCH₃): This is a powerful deactivating group. It withdraws electron density from the ring through both induction and resonance, making the ring significantly less nucleophilic and thus less reactive toward the electrophile (NO₂⁺).[1][2]

  • Fluorine Atom (-F): While halogens are ortho-, para-directors, they are deactivating overall. Fluorine is the most electronegative element, and its strong inductive electron withdrawal (-I effect) outweighs its weak resonance donation (+R effect).[3][4]

This dual deactivation means that standard nitration conditions used for more activated rings may be insufficient.

Troubleshooting Steps:

  • Increase Nitrating Agent Strength: If you are using standard concentrated nitric acid and sulfuric acid, consider switching to a more potent mixture. Using fuming nitric acid or adding oleum (fuming sulfuric acid) to the sulfuric acid can increase the concentration of the active nitronium ion (NO₂⁺) electrophile.[5]

  • Modify Reaction Temperature: While nitrations are typically run at low temperatures (0 °C or below) to control exotherms and side reactions, a deactivated substrate may require slightly elevated temperatures to proceed at a reasonable rate.[6] Increase the temperature incrementally (e.g., to 10-15 °C) and monitor the reaction closely by TLC or HPLC. Be aware that higher temperatures can negatively impact selectivity and increase byproduct formation.[7]

  • Extend Reaction Time: Deactivated substrates react more slowly. Ensure you are allowing sufficient time for the reaction to reach completion. Monitor the reaction's progress over several hours.[5]

Q2: I am getting a complex mixture of regioisomers. How can I control the position of nitration?

A2: This is the central challenge with this substrate. The directing effects of the two groups are in conflict, leading to a mixture of products.

  • The fluoro group directs ortho and para to itself (positions 3 and 5).

  • The acetyl group directs meta to itself (also positions 3 and 5).

Therefore, the main products will almost certainly be 2-fluoro-3-nitroacetophenone and 2-fluoro-5-nitroacetophenone . The ratio of these isomers is determined by a delicate balance of electronic and steric factors.

Troubleshooting Workflow for Poor Regioselectivity

G start Problem: Poor Regioselectivity (Mixture of 3-nitro and 5-nitro isomers) cause1 Cause: Competing Directing Effects (-F vs -COCH3) start->cause1 cause2 Cause: Reaction Conditions (Temp, Solvent, Agent) start->cause2 solution1 Strategy 1: Modify Temperature Lower temp may favor electronic control over steric. cause2->solution1 solution2 Strategy 2: Change Solvent System Solvation can influence transition state energies. cause2->solution2 solution3 Strategy 3: Use Alternative Nitrating Agent Agents like N2O5 or NO2BF4 can alter isomer ratios. cause2->solution3 solution4 Strategy 4: Employ a Catalyst Zeolites can provide shape-selectivity. cause2->solution4 outcome Outcome: Improved ratio of desired isomer. Requires analytical validation (GC-MS, NMR). solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Logical workflow for troubleshooting poor regioselectivity.

Strategies for Improving Regioselectivity:

  • Temperature Control: Lowering the reaction temperature generally favors the electronically preferred product over the sterically preferred one. While low temperatures reduce the overall rate, they can sometimes enhance selectivity.

  • Alternative Nitrating Systems: The choice of nitrating agent can significantly influence isomer distribution. Systems like N₂O₅ in an inert solvent or the use of solid acid catalysts like zeolites have been shown to alter regioselectivity in aromatic nitrations, often favoring the para-isomer due to steric constraints within the catalyst pores.[8][9]

  • Solvent Effects: The reaction medium can influence the selectivity by differentially solvating the transition states leading to the different isomers. Experimenting with co-solvents like acetic acid might be beneficial, but care must be taken as this can also introduce new side reactions.[5]

Q3: My workup is revealing significant byproducts, possibly from dinitration or oxidation. How can I achieve a cleaner reaction?

A3: Byproduct formation is typically a result of overly harsh reaction conditions, which are often mistakenly used to overcome the substrate's low reactivity.

Mitigation Strategies:

  • Strict Temperature Management: This is the most critical factor. Nitration is highly exothermic.[10] A runaway reaction not only creates a significant safety hazard but also leads to over-nitration (dinitration) and oxidative side reactions. Maintain the temperature strictly at or below 0-5 °C during the addition of the nitrating agent.[6]

  • Slow, Controlled Addition: Add the nitrating agent dropwise to the substrate solution with vigorous stirring. This ensures rapid heat dissipation and prevents localized "hot spots" where byproducts can form.[6][7]

  • Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. A large excess will dramatically increase the probability of dinitration, especially if the reaction temperature rises.

  • Quenching: Once the reaction is complete, pour the reaction mixture carefully onto a large amount of crushed ice to rapidly quench the reaction and dilute the strong acids.

Q4: The reaction seems difficult to control and potentially hazardous. What are the essential safety precautions?

A4: Safety is paramount with nitration chemistry. The combination of strong, oxidizing acids with organic compounds creates a high potential for thermal runaway.[4][10]

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and acid-resistant gloves. Conduct the entire procedure in a certified chemical fume hood.

  • Cooling Bath: Use a reliable and robust cooling bath (e.g., ice-salt or a cryocooler). Do not rely on a simple ice-water bath, as its temperature can rise above 0 °C.

  • Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to maintain homogeneity and prevent localized heating.

  • Scale: Always perform a new nitration on a small, pilot scale first to understand its behavior before scaling up.

  • Reverse Addition: For particularly energetic reactions, consider "reverse addition," where the substrate solution is added slowly to the nitrating mixture. However, for deactivated substrates, the standard addition of nitrating agent to the substrate is more common.

  • Emergency Plan: Have a large beaker of ice water or a sodium bicarbonate solution readily available to quench the reaction in an emergency.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the nitration of 2-fluoroacetophenone and why?

A1: The expected products are 2-fluoro-5-nitroacetophenone and 2-fluoro-3-nitroacetophenone . The acetyl group (-COCH₃) is a more powerful deactivating group than fluorine.[1] Both groups direct the incoming electrophile to positions 3 and 5. The relative amounts will depend on the specific conditions, but a plausible hypothesis is that the 5-nitro isomer may be favored due to reduced steric hindrance from the adjacent acetyl group compared to the 3-position. However, only experimental analysis can confirm the product ratio under your specific conditions.

Table 1: Influence of Substituents on the Nitration of 2-Fluoroacetophenone
SubstituentTypeElectronic EffectDirecting Influence
-F (Fluoro)DeactivatingStrong Inductive Withdrawal (-I), Weak Resonance Donation (+R)ortho, para (to C3, C5)[3]
-COCH₃ (Acetyl)DeactivatingStrong Inductive & Resonance Withdrawal (-I, -R)meta (to C3, C5)[1][11]

Q2: How do the electronic effects of the fluorine and acetyl groups specifically influence the reaction mechanism?

A2: The mechanism proceeds via the formation of a positively charged intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the position of attack.

  • Formation of Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[12]

  • Nucleophilic Attack: The electron-poor aromatic ring of 2-fluoroacetophenone attacks the nitronium ion.

  • Sigma Complex Formation: Attack can occur at several positions, but let's consider attack at C5 (para to -F, meta to -COCH₃) and C3 (ortho to -F, meta to -COCH₃). The carbocation intermediates are formed, and their stability is influenced by the substituents. The electron-withdrawing nature of both groups destabilizes this positively charged intermediate, which is why the reaction is slow.[11]

  • Deprotonation: A weak base (like HSO₄⁻ or H₂O) removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.[13]

Mechanism: Electrophilic Attack on 2-Fluoroacetophenone

G sub 2-Fluoroacetophenone path1 Attack at C5 (para to F, meta to COCH₃) sub->path1 Electrophilic Attack path2 Attack at C3 (ortho to F, meta to COCH₃) sub->path2 Electrophilic Attack E NO₂⁺ (Nitronium Ion) sigma1 Sigma Complex 1 (C5 intermediate) path1->sigma1 sigma2 Sigma Complex 2 (C3 intermediate) path2->sigma2 deprot - H⁺ (Deprotonation) sigma1->deprot sigma2->deprot prod1 2-Fluoro-5-nitroacetophenone deprot->prod1 prod2 2-Fluoro-3-nitroacetophenone deprot->prod2

Caption: Reaction pathway showing the two primary routes of electrophilic attack.

Q3: What are the standard starting conditions for a trial nitration of this substrate?

A3: A robust starting point for a small-scale trial reaction would be the classic mixed-acid procedure.

Table 2: Typical Starting Conditions for Trial Nitration
ParameterCondition/ReagentPurpose
Substrate2-Fluoroacetophenone (1.0 eq)Reactant
Solvent/AcidConc. H₂SO₄ (approx. 4-5 mL per g of substrate)Catalyst and solvent
Nitrating AgentConc. HNO₃ (1.05 eq) in Conc. H₂SO₄ (1-2 mL)Source of electrophile
Temperature-5 °C to 0 °CControl exotherm, improve selectivity[6]
Addition Time20-30 minutesPrevent temperature spikes
Reaction Time1-3 hours (monitor by TLC)Allow for completion
WorkupPour onto crushed iceQuench reaction, precipitate product

Experimental Protocol: Standard Mixed Acid Nitration

Disclaimer: This protocol is intended for trained professionals in a laboratory setting. A thorough risk assessment must be conducted before beginning any experiment.

Materials:

  • 2-Fluoroacetophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Sodium Bicarbonate (for neutralization)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to between -5 °C and 0 °C.

  • Slowly add 2-fluoroacetophenone (1.0 eq) to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 5 °C.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (1.05 eq) to a small volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Transfer the cold nitrating mixture to the dropping funnel.

  • Add the nitrating mixture dropwise to the stirred solution of 2-fluoroacetophenone over 20-30 minutes. Crucially, maintain the internal reaction temperature at or below 5 °C throughout the addition. [6]

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress using TLC (a 3:1 hexanes:ethyl acetate system is a good starting point for the mobile phase).

  • Once the reaction is complete, carefully pour the reaction mixture onto a large excess of crushed ice in a beaker with vigorous stirring.

  • Allow the ice to melt. The product may precipitate as a solid. If so, collect it by vacuum filtration and wash with cold water until the filtrate is neutral.

  • If the product is an oil or does not precipitate, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product mixture (e.g., by column chromatography or recrystallization) to separate the isomers.

References

Technical Support Center: Chromatography of 1-(2-Fluoro-6-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 1-(2-Fluoro-6-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on peak tailing. Here, we combine fundamental chromatographic principles with practical, field-proven solutions to ensure the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in chromatography?

A1: In an ideal chromatographic separation, the analyte peak should be symmetrical and Gaussian in shape. Peak tailing is a common peak shape distortion where the latter half of the peak is drawn out, creating an asymmetry.[1] This phenomenon can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the analysis.[1][2] A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 is generally indicative of significant tailing.[1][3]

Q2: What are the primary causes of peak tailing?

A2: Peak tailing is typically caused by more than one retention mechanism occurring during the separation.[4][5][6] While the primary retention mechanism is desirable (e.g., hydrophobic interaction in reversed-phase), secondary interactions can cause a portion of the analyte molecules to be retained longer, leading to a "tail." Common causes include:

  • Secondary Silanol Interactions: Unwanted interactions between polar analyte functional groups and residual silanol groups (Si-OH) on the silica-based stationary phase.[4][5][6][7]

  • Mobile Phase pH: An inappropriate mobile phase pH, especially one close to the analyte's pKa, can lead to mixed ionization states of the analyte or the stationary phase, causing peak distortion.[7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[1][5][8]

  • Column Degradation: Voids in the column bed, contamination, or a partially blocked frit can disrupt the flow path and cause peak shape issues.[1][5][8]

  • Metal Contamination: Trace metals in the silica matrix or from the HPLC system itself can create active sites that interact with analytes.[6][9][10][11]

G cluster_causes Primary Causes of Peak Tailing cluster_effects Resulting in... Analyte Analyte Peak_Tailing Peak_Tailing Analyte->Peak_Tailing Overload Stationary_Phase Stationary_Phase Stationary_Phase->Peak_Tailing Silanol Interactions Metal Contamination Bed Deformation Mobile_Phase Mobile_Phase Mobile_Phase->Peak_Tailing Incorrect pH Low Buffer Strength System System System->Peak_Tailing Extra-column Volume Contamination

Caption: Logical relationship of primary causes leading to peak tailing.

Troubleshooting Guide: Peak Tailing in the Analysis of this compound

The structure of this compound, with its nitro and fluoro groups, suggests it may have acidic properties and be prone to secondary interactions. The following troubleshooting guide addresses specific issues you might encounter.

Scenario 1: My peak for this compound is tailing. Could it be a silanol interaction issue?

Plausibility: Highly likely. The polar nitro and ketone functional groups on your analyte can interact with acidic residual silanol groups on the silica stationary phase via hydrogen bonding.[12] This is a very common cause of peak tailing, especially for polar compounds.[4][5]

Diagnostic Steps & Solutions:

  • Lower the Mobile Phase pH: Acidic silanol groups have a pKa of around 3.8-4.2.[13] By lowering the mobile phase pH to below 3, you can suppress the ionization of these silanol groups, minimizing their interaction with your analyte.[4][6][13][14]

    pH Adjustment StrategyExpected Outcome
    Lower pH to 2.5-3.0 with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)Reduced tailing, potentially slightly decreased retention time.
    Maintain current pH, but increase buffer concentration (e.g., from 10 mM to 25 mM phosphate buffer for LC-UV)Improved peak shape by masking silanol interactions.[14]
  • Use a Modern, End-Capped Column: Older silica columns (Type A) have a higher content of acidic silanols and trace metals.[6][11] Modern columns are typically made with higher purity Type B silica, which has fewer and less acidic silanols.[6][13] Furthermore, "end-capped" columns have their residual silanols chemically bonded with a small silylating agent (like trimethylsilyl), making them much less polar and accessible for secondary interactions.[4][5][14]

    Experimental Protocol: Column Change

    • Ensure the new, end-capped column has a similar stationary phase (e.g., C18) and dimensions.

    • Flush the new column according to the manufacturer's instructions.

    • Equilibrate the column with your mobile phase for at least 10-15 column volumes.

    • Inject your standard and compare the peak shape to the one obtained with the previous column.

Scenario 2: I've tried lowering the pH and using an end-capped column, but the peak tailing persists. What's next?

Plausibility: If the primary silanol interactions have been addressed, other factors could be at play. These include metal contamination within the column or system, or issues with the mobile phase composition.

Diagnostic Steps & Solutions:

  • Address Potential Metal Contamination: Trace metals in the silica matrix (e.g., iron, aluminum) can act as ion-exchange sites or increase the acidity of nearby silanols, exacerbating peak tailing.[6][11] Additionally, metal components in the HPLC system (frits, tubing) can leach ions that get adsorbed onto the column packing, creating active sites for chelation with analytes like this compound.[9][10][15]

    Experimental Protocol: Column Decontamination and Passivation

    • Chelating Agent Wash: Disconnect the column from the detector and flush it with a solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of 50 mM. This can help strip metal ions from the stationary phase.

    • System Passivation: If you suspect system-wide metal contamination, consider passivating the HPLC system with an appropriate acid solution (e.g., nitric acid), following your instrument manufacturer's guidelines.

    • Use Bio-inert or Metal-free Systems: For highly sensitive analyses, using HPLC systems and columns with PEEK or other inert materials can prevent metal-analyte interactions.[9][16]

  • Optimize Mobile Phase Additives: Sometimes, competitive agents are needed to improve peak shape.

    Additive StrategyMechanism of Action
    Low concentration of a competing base (e.g., Triethylamine - TEA): TEA is a basic compound that preferentially interacts with active silanol sites, effectively blocking them from interacting with your analyte.[1] Note: TEA is less common with modern columns and can suppress MS signals.
    Inorganic Mobile Phase Additives (Chaotropes): Salts like NaClO4 or KPF6 can disrupt the solvation of the analyte in the mobile phase, which can lead to improved peak symmetry.[17]
Scenario 3: All peaks in my chromatogram, not just the analyte of interest, are tailing.

Plausibility: When all peaks are affected, the issue is likely physical or systemic rather than chemical.[8]

Diagnostic Steps & Solutions:

  • Check for Column Bed Deformation: A void at the head of the column or channeling in the packing bed can cause peak tailing for all compounds.[5] This can happen due to pressure shocks or injecting samples in a solvent much stronger than the mobile phase.

    Experimental Protocol: Column Reversal and Flushing

    • Carefully disconnect the column and reverse its direction.

    • Flush with a series of miscible solvents at a low flow rate (e.g., water, isopropanol, hexane, isopropanol, water, then mobile phase). Caution: Only do this with columns that are not specifically designated for single-direction flow.

    • If this doesn't resolve the issue, the column may be irreversibly damaged and require replacement.[1][8] Using a guard column can help protect the analytical column from particulate matter and strongly retained compounds.[8]

  • Minimize Extra-Column Volume: Excessive tubing length between the injector, column, and detector can cause band broadening and tailing. Ensure all connections are made with the correct ferrules and that tubing is cut cleanly and has the smallest possible internal diameter suitable for your application.

G cluster_workflow Troubleshooting Workflow for Peak Tailing Start Peak Tailing Observed Check_Physical All Peaks Tailing? Start->Check_Physical Check_Chemical Chemical or Physical Cause? Chemical_Solutions Adjust pH Use End-capped Column Add Mobile Phase Modifier Check for Metal Contamination Check_Chemical->Chemical_Solutions Check_Physical->Check_Chemical No Physical_Solutions Check for Column Void Reduce Extra-Column Volume Replace Column Frit Check_Physical->Physical_Solutions Yes End Peak Shape Improved Chemical_Solutions->End Physical_Solutions->End

Caption: A systematic workflow for troubleshooting peak tailing.

References

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 1-(2-Fluoro-6-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to our dedicated technical support guide for the synthesis of 1-(2-Fluoro-6-nitrophenyl)ethanone. This key intermediate presents unique synthetic challenges due to the competing electronic and steric effects of its substituents. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions and synthetic pitfalls. We will move beyond simple protocols to explore the mechanistic basis of these challenges, providing you with the expert insights needed to optimize your reaction outcomes.

Overview of Primary Synthetic Challenges

The synthesis of this compound is not straightforward. The primary difficulty lies in achieving the desired 1,2,6-trisubstitution pattern with high regioselectivity. The most intuitive synthetic routes are often plagued by issues of incorrect isomer formation, over-reaction, or complete lack of reactivity.

Below is a workflow diagram outlining the common synthetic approaches and their associated critical failure points, which we will address in this guide.

cluster_0 Route A: Electrophilic Nitration cluster_1 Route B: Friedel-Crafts Acylation cluster_2 Route C: Directed Ortho-Lithiation A_Start 2'-Fluoroacetophenone A_Process Nitration (HNO3/H2SO4) A_Start->A_Process A_Product Desired Product: This compound A_Process->A_Product Minor Pathway (Sterically Hindered) A_Side1 Side Product: Isomer Mixture (3-nitro, 5-nitro) A_Process->A_Side1 Major Pathway (Electronic Control) A_Side2 Side Product: Dinitrated Species A_Process->A_Side2 Over-reaction B_Start 1-Fluoro-3-nitrobenzene B_Process Acylation (e.g., AcCl/AlCl3) B_Start->B_Process Strong Deactivation B_Failure Reaction Failure B_Process->B_Failure Strong Deactivation C_Start 1-Fluoro-3-nitrobenzene C_Process Lithiation (e.g., n-BuLi) C_Start->C_Process C_Side1 Side Reaction: Attack on Nitro Group C_Process->C_Side1 High Reactivity C_Side2 Side Reaction: Nucleophilic Substitution (SNAr) C_Process->C_Side2 Presence of Nucleophiles

Caption: Common synthetic routes and their major failure points.

Troubleshooting Guide & FAQs
Issue 1: Low Yield and Isomeric Impurities in Direct Nitration

Question: "I am attempting to nitrate 2'-fluoroacetophenone to get this compound, but my yield is poor and I'm isolating a mixture of isomers that are hard to separate. How can I improve selectivity for the desired 6-nitro product?"

Answer: This is a classic challenge of competing directing effects in electrophilic aromatic substitution.

  • The Root Cause: The starting material, 2'-fluoroacetophenone, has two substituents with conflicting directing properties:

    • Fluorine (-F): An ortho-, para-director. It directs incoming electrophiles to the 3- and 5-positions.

    • Acetyl (-COCH₃): A meta-director. It directs incoming electrophiles to the 3- and 5-positions.[1]

    Both groups electronically favor substitution at the 3- and 5-positions. The desired 6-position is ortho to both the fluorine and the bulky acetyl group, making it sterically hindered and electronically unfavored. Therefore, direct nitration will inherently produce 1-(2-fluoro-5-nitrophenyl)ethanone and 1-(2-fluoro-3-nitrophenyl)ethanone as the major products.[2][3]

cluster_mol cluster_arrows mol F_arrow Ac_arrow F_label F directs o,p Ac_label Ac directs m

Caption: Competing directing effects on 2'-fluoroacetophenone.

  • Recommended Solution:

    • Re-evaluate the Synthetic Route: Direct nitration is not the optimal strategy for this target. A multi-step synthesis, such as one starting from 2-fluoro-6-nitroaniline, is generally more reliable for achieving the correct regiochemistry.

    • Optimize Reaction Conditions (If you must use this route):

      • Temperature Control: Maintain stringent temperature control, typically between -10 °C and 0 °C, to minimize side reactions and dinitration.[1]

      • Nitrating Agent: Use a milder nitrating agent, such as acetyl nitrate (prepared in situ from acetic anhydride and nitric acid), which can sometimes offer different selectivity profiles compared to mixed acid.

      • Slow Addition: Add the nitrating agent dropwise to the substrate solution to maintain low temperatures and concentrations, preventing localized heating and over-reaction.

Issue 2: Reaction Failure during Friedel-Crafts Acylation

Question: "My attempt to perform a Friedel-Crafts acylation on 1-fluoro-3-nitrobenzene with acetyl chloride and AlCl₃ resulted in no reaction. Why is this route failing?"

Answer: This is a fundamental limitation of the Friedel-Crafts reaction.

  • The Root Cause: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that fails on strongly deactivated aromatic rings.[4] Your starting material, 1-fluoro-3-nitrobenzene, contains two deactivating groups:

    • Nitro Group (-NO₂): One of the most powerful deactivating groups.

    • Fluorine (-F): Also deactivating via the inductive effect.

    The combined electron-withdrawing effect of these two groups makes the benzene ring too electron-poor to be attacked by the relatively weak acylium ion electrophile.

  • Recommended Solution: This synthetic route is not viable. You must choose a strategy that does not rely on electrophilic substitution on this highly deactivated ring. Alternative strategies involving nucleophilic substitution or directed ortho-metalation on a different precursor are necessary.

Issue 3: Decomposition and Side Reactions during Ortho-Lithiation

Question: "I am exploring a directed ortho-lithiation (DoM) of 1-fluoro-3-nitrobenzene to introduce an acetyl group precursor. However, the reaction is messy and gives low yields of unidentifiable products. What is going wrong?"

Answer: You are encountering a classic compatibility issue between a highly reactive organometallic reagent and a sensitive functional group.

  • The Root Cause:

    • Attack on the Nitro Group: Organolithium reagents (like n-BuLi or s-BuLi) are not only strong bases but also potent nucleophiles. They can readily attack the electrophilic nitrogen atom of the nitro group, leading to a complex cascade of decomposition products instead of the desired proton abstraction.[5]

    • Aryne Formation: At temperatures above -78 °C, the lithiated intermediate can eliminate lithium fluoride (LiF) to form a highly reactive benz-aryne intermediate, which will then react non-selectively with any available nucleophiles or dimerize.[6]

cluster_desired Desired Pathway (Minor) cluster_side Side Reactions (Major) start 1-Fluoro-3-nitrobenzene + R-Li desired Ortho-Lithiation (Deprotonation at C2) start->desired Low Temp, Non-nucleophilic base side1 Nucleophilic attack on Nitro Group start->side1 Dominant with n-BuLi, s-BuLi side2 Aryne Formation (at T > -78°C) desired->side2 Warming

Caption: Competing reaction pathways during the lithiation of 1-fluoro-3-nitrobenzene.

  • Recommended Solution:

    • Change Starting Material: The most robust solution is to use a substrate with a directing group that is stable to organolithiums (e.g., -CONEt₂, -OMe) and introduce the nitro group later in the synthesis.

    • Advanced DoM Conditions: If you must proceed, extreme care is required:

      • Use a Hindered, Non-Nucleophilic Base: Lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are preferable to n-BuLi as they are less nucleophilic.[7]

      • Ultra-Low Temperatures: Conduct the reaction at or below -78 °C, and preferably at -90 °C, to suppress both attack on the nitro group and aryne formation.[6]

      • Inverse Addition: Add the 1-fluoro-3-nitrobenzene solution slowly to the cold lithium base solution to maintain an excess of base and minimize the concentration of the potentially unstable aryl lithium intermediate.

Issue 4: Unwanted Nucleophilic Aromatic Substitution (SNAr)

Question: "In several of my synthetic attempts, I've noticed the formation of byproducts where the fluorine atom has been replaced by another group (e.g., -OH or -OR). How can I prevent this?"

Answer: Your system is highly activated for Nucleophilic Aromatic Substitution (SNAr).

  • The Root Cause: A fluorine atom ortho or para to a strong electron-withdrawing group like a nitro group is an excellent leaving group in SNAr reactions.[8] The nitro group stabilizes the negative charge in the Meisenheimer complex intermediate, dramatically accelerating the reaction. Nucleophiles like water, alcohols (solvents), hydroxide, or even some basic reagents can readily displace the fluoride.

  • Recommended Solution:

    • Strictly Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Aprotic Solvents: Use aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or toluene instead of protic solvents like methanol or ethanol.

    • Non-Nucleophilic Reagents: When a base is required, choose a non-nucleophilic one like LDA or potassium hydride (KH) over nucleophilic options like NaOH or NaOMe.

Table 1: Relative Risk of SNAr with Common Reagents

Reagent/Condition Nucleophile SNAr Risk Mitigation Strategy
Aqueous Workup H₂O, OH⁻ High Keep workup cold; minimize contact time.
Alcohol Solvents RO⁻, ROH High Use aprotic solvents (THF, Ether, Toluene).
Amine Bases R₂NH Moderate-High Use hindered amide bases (LDA, LiTMP).

| Organolithiums | R⁻ | Moderate | Use at very low temperatures; use hindered bases. |

Experimental Protocol: Purification of Isomeric Nitroacetophenones

Challenge: The various isomers of fluoro-nitroacetophenone often have similar polarities, making chromatographic separation difficult. Recrystallization can be a highly effective alternative for purification if the desired product is a crystalline solid.

Recommended Protocol for Recrystallization:

  • Solvent Screening: In parallel on a small scale, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) at room temperature and at boiling. An ideal solvent will dissolve the crude material when hot but show poor solubility when cold. A two-solvent system (e.g., ethanol/water, ethyl acetate/hexane) is often effective.

  • Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent or solvent system to form a saturated solution.

  • Decolorization (Optional): If the solution is highly colored from impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used). This step is crucial and must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize product precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. Characterize the product by melting point, NMR (¹H, ¹³C, ¹⁹F), and MS to confirm purity and identity.

References

optimization of reaction conditions for 1-(2-Fluoro-6-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in medicinal chemistry and organic synthesis, 1-(2-Fluoro-6-nitrophenyl)ethanone serves as a key intermediate for a variety of pharmaceutical compounds. Its synthesis, however, is not without challenges due to the electronic properties of the substituted aromatic ring. The presence of a strongly electron-withdrawing nitro group deactivates the ring, making it less susceptible to classical electrophilic aromatic substitution.

This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize the reaction conditions for this important synthesis.

Troubleshooting Guide: Common Experimental Issues

Q1: I am observing very low or no conversion to the desired product. What are the likely causes and how can I fix this?

A1: Low or no yield in the synthesis of this compound, typically via Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene, is the most common issue. The root cause is almost always the severely deactivated nature of the aromatic ring.

Underlying Causes & Solutions:

  • Insufficient Lewis Acid Catalyst: The nitro group and the ketone product both form strong complexes with the Lewis acid catalyst (e.g., AlCl₃), effectively sequestering it from the reaction.[1][2] A stoichiometric amount of the catalyst is often insufficient.

    • Solution: Increase the molar equivalents of the Lewis acid. A common starting point is 1.5 to 2.5 equivalents relative to the 1-fluoro-3-nitrobenzene substrate.

  • Deactivated Aromatic Ring: The nitro group is a powerful deactivating group, making the benzene ring extremely electron-poor and a weak nucleophile for the acylium ion electrophile.[2][3][4]

    • Solution: More forcing reaction conditions are required. Increase the reaction temperature gradually, for example, from room temperature up to 60-80 °C. Monitor the reaction closely by TLC or GC-MS to avoid decomposition or byproduct formation.

  • Moisture Contamination: Lewis acids like aluminum chloride react vigorously and irreversibly with water. Any moisture in the reagents or glassware will consume the catalyst and inhibit the reaction.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents (e.g., dichloromethane, 1,2-dichloroethane) and high-purity, freshly opened reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Inactive Catalyst: Old or improperly stored aluminum chloride may be partially hydrolyzed and inactive.

    • Solution: Use a fresh bottle of high-purity aluminum chloride. You can often tell the quality by its appearance; it should be a fine, white to pale-yellow powder.

Troubleshooting Flowchart for Low Yield

low_yield_troubleshooting start Low or No Product Yield check_reagents Are all reagents anhydrous and high purity? start->check_reagents check_equivalents Are you using >1.5 eq. of Lewis Acid? check_reagents->check_equivalents Yes failure Consult Further Literature check_reagents->failure No, use anhydrous conditions check_temp Was the reaction temperature increased? check_equivalents->check_temp Yes check_equivalents->failure No, increase equivalents success Yield Improved check_temp->success Yes check_temp->failure No, increase temperature cautiously

Caption: A decision tree for troubleshooting low product yield.

Q2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired 2-acylated product?

A2: The formation of multiple isomers is a result of the competing directing effects of the fluorine and nitro substituents on the 1-fluoro-3-nitrobenzene starting material.

  • Fluoro Group: Ortho-, Para-directing (activates these positions).

  • Nitro Group: Meta-directing (deactivates all positions, especially ortho and para).

The desired product requires acylation at the C2 position, which is ortho to both the fluorine and the nitro group. This position is sterically hindered and electronically complex. The primary isomeric byproduct is typically 1-(4-Fluoro-3-nitrophenyl)ethanone, resulting from acylation at the C4 position (para to fluorine and meta to the nitro group).

Strategies to Improve Regioselectivity:

  • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of one isomer over another. Start the reaction at 0 °C and allow it to slowly warm to room temperature. This can provide a better kinetic/thermodynamic balance.

  • Choice of Solvent: The polarity of the solvent can influence the transition state and affect the isomer ratio. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. Less polar solvents like carbon disulfide (CS₂) could be explored, but with extreme caution due to its high flammability and toxicity.

  • Choice of Lewis Acid: While AlCl₃ is the most common, other Lewis acids like FeCl₃ or TiCl₄ might offer different selectivity profiles due to their different coordination geometries and strengths.

Q3: I'm having difficulty purifying the final product. What is the best approach?

A3: Purification can be challenging due to the presence of unreacted starting material, isomeric byproducts, and residual aluminum salts.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, cool the mixture in an ice bath and very slowly quench it by pouring it over a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and moves the aluminum salts into the aqueous phase.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography/Recrystallization:

    • Column Chromatography: This is the most effective method for separating isomers. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%).

    • Recrystallization: If the crude product is relatively pure, recrystallization from a solvent system like ethanol/water or isopropanol can yield highly pure material. The melting point of pure 1-(2-Fluoro-5-nitrophenyl)ethanone is reported to be between 50-54 °C.[5]

Frequently Asked Questions (FAQs)

What is the primary synthetic route for this compound? The most direct and widely used method is the Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene with either acetyl chloride or acetic anhydride, catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[1][3][6]

Why are anhydrous conditions so critical for a Friedel-Crafts acylation? Lewis acid catalysts like AlCl₃ are highly hygroscopic and react exothermically with water. This reaction not only consumes the catalyst, rendering it inactive, but can also generate HCl gas and create a safety hazard. The presence of water will effectively halt the desired acylation reaction.

What are the key safety precautions for this synthesis?

  • Corrosive Reagents: Aluminum chloride and acetyl chloride are corrosive and react with moisture. Handle them in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reaction: The reaction can be exothermic, especially during the addition of the Lewis acid. Use an ice bath to control the temperature during reagent addition and the initial phase of the reaction.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) is crucial to prevent moisture from entering the system.

How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a simple and effective method. Use a silica plate and an eluent system such as 10-20% ethyl acetate in hexanes. The product ketone will be more polar than the 1-fluoro-3-nitrobenzene starting material and thus will have a lower Rf value. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more precise monitoring of conversion and byproduct formation.

Optimized Reaction Parameters

The following table summarizes a typical set of optimized conditions for the synthesis.

ParameterRecommended ConditionRationale
Substrate 1-Fluoro-3-nitrobenzeneStarting material
Acylating Agent Acetyl Chloride (CH₃COCl)Provides the acetyl group
Catalyst Aluminum Chloride (AlCl₃)Lewis acid to generate the acylium ion
Solvent Dichloromethane (DCM), AnhydrousInert solvent, good solubility for reagents
Stoichiometry Substrate: 1.0 eq.Limiting reagent
Acetyl Chloride: 1.1 - 1.2 eq.Slight excess to ensure full conversion
AlCl₃: 1.5 - 2.5 eq.Stoichiometric excess needed to overcome complexation[1]
Temperature 0 °C to 40 °C (reflux)Initial cooling, then heating to drive the reaction
Reaction Time 4 - 24 hoursMonitor by TLC for completion
Typical Yield 40 - 60%Yields are moderate due to the deactivated substrate

Detailed Experimental Protocol

Synthesis of this compound via Friedel-Crafts Acylation

  • Setup: Under an inert atmosphere of nitrogen, add anhydrous aluminum chloride (2.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel.

  • Solvent Addition: Add anhydrous dichloromethane via cannula to the flask and cool the resulting suspension to 0 °C using an ice bath.

  • Acylium Ion Formation: Add acetyl chloride (1.1 eq.) dropwise to the stirred suspension over 15 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve 1-fluoro-3-nitrobenzene (1.0 eq.) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture via the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C).

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to 0 °C and carefully pour it into a beaker containing a stirred mixture of crushed ice and concentrated HCl.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.

Reaction Mechanism Visualization

The Friedel-Crafts acylation proceeds via a two-step electrophilic aromatic substitution mechanism.

FC_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution reagents CH₃COCl + AlCl₃ acylium [CH₃-C≡O]⁺ + AlCl₄⁻ (Acylium Ion) reagents->acylium Lewis acid activation sigma_complex Sigma Complex (Resonance Stabilized) acylium->sigma_complex Electrophile start_material 1-Fluoro-3-nitrobenzene start_material->sigma_complex Attack by π-system product This compound sigma_complex->product Deprotonation (restores aromaticity)

Caption: Mechanism of Friedel-Crafts Acylation.

References

Technical Support Center: 1-(2-Fluoro-6-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for 1-(2-Fluoro-6-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and storage of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the longevity of the compound. This document moves beyond generic advice to offer scientifically grounded explanations and practical, field-proven troubleshooting strategies.

Core Properties Summary

To effectively manage the stability and storage of this compound, a foundational understanding of its properties is essential. The following table summarizes key characteristics, compiled from various supplier and database information.

PropertyValueSource(s)
Molecular Formula C₈H₆FNO₃[1][2]
Molecular Weight 183.14 g/mol [1][2]
Appearance Solid (e.g., powder, crystal)[3][4]
Storage Temperature Room temperature; 2-8°C for long-term[1][3]
Key Functional Groups Ketone, Nitro, Fluoro[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For routine use, storing the solid compound at room temperature in a dry, sealed container is often sufficient.[1] However, for long-term storage, refrigeration at 2-8°C is recommended to minimize the risk of slow thermal degradation.[3] Always store the compound in a tightly sealed container to protect it from moisture.

Q2: Is this compound sensitive to light?

Q3: What are the initial signs of degradation I should look for?

Visual inspection can often provide the first clues of chemical decomposition. For this compound, which is typically a solid, look for:

  • Color Change: A darkening or change in the hue of the powder.

  • Change in Physical State: Caking or clumping of the powder, which could indicate moisture absorption.

  • Insolubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble.

Any of these signs suggest that the compound may be degrading and should be re-analyzed for purity before use.

Q4: What solvents are recommended for preparing stock solutions, and how stable are these solutions?

Based on the polarity of the molecule, polar aprotic solvents such as acetone and acetonitrile are likely good choices for solubilizing nitrophenol-related compounds.[6] Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are also commonly used for preparing high-concentration stock solutions.

The stability of stock solutions is a critical concern. It is recommended to prepare fresh solutions for sensitive experiments. If storage is necessary, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed, light-protecting containers.[7] The long-term stability in various solvents has not been extensively documented, so periodic purity checks are advised for stored solutions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or unexpected experimental results.

  • Potential Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Assess Compound Integrity: Visually inspect the solid compound for any signs of degradation as listed in the FAQs.

    • Verify Solution Stability: If using a stock solution, consider preparing a fresh one. If the solution has been stored, its degradation is a possible culprit.[7]

    • Perform a Purity Check: If you have access to analytical instrumentation, such as HPLC or LC-MS, re-analyze the purity of your compound or stock solution. A stability-indicating method would be ideal for this.[8]

Issue 2: The compound has changed color in storage.

  • Potential Cause: This is a strong indicator of chemical decomposition, potentially due to light exposure or thermal stress.[9][10]

  • Troubleshooting Steps:

    • Do not assume purity: A color change is a red flag. The compound should not be used in critical experiments without re-testing its purity.

    • Review Storage Conditions: Ensure that the compound has been stored according to the recommendations (cool, dry, dark).

    • Consider Disposal: If significant degradation is suspected or confirmed, it is best to dispose of the compound according to your institution's safety guidelines.

Issue 3: Difficulty dissolving the compound.

  • Potential Cause: The compound may have degraded to a less soluble substance, or you may be using an inappropriate solvent.

  • Troubleshooting Steps:

    • Verify Solvent Choice: Consult literature for solubility of similar compounds. For nitrophenol derivatives, polar aprotic solvents are often a good starting point.[6]

    • Aid Dissolution: Gentle warming or sonication can help dissolve the compound, but be cautious with warming as it can accelerate degradation.[11]

    • Purity Assessment: If the compound was previously soluble in the chosen solvent, this is another indication of potential degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a general method for preparing a stock solution. Adjust the amounts as needed for your desired concentration.

Materials:

  • This compound

  • Anhydrous DMSO

  • Analytical balance

  • Amber glass vial with a screw cap

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of this compound needed. For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 183.14 g/mol * (1000 mg / 1 g) = 1.8314 mg

  • Weighing: Carefully weigh out approximately 1.83 mg of the compound and record the exact weight.

  • Dissolution: Transfer the weighed compound into the amber vial. Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming can be used if necessary, but avoid excessive heat.

  • Storage: Store the stock solution at -20°C, aliquoted into smaller volumes to minimize freeze-thaw cycles.[7]

Diagram: Decision Workflow for Handling this compound

G start Receive/Use Compound visual_inspection Visually Inspect (Color, Physical State) start->visual_inspection is_ok Appearance OK? visual_inspection->is_ok degraded_solid Potential Degradation - Re-analyze purity - Consider disposal is_ok->degraded_solid No prep_solution Prepare Solution is_ok->prep_solution Yes storage_check Long-term or Short-term Use? prep_solution->storage_check short_term Store at Room Temp (Dry, Dark) storage_check->short_term Short-term long_term Store at 2-8°C (Dry, Dark) storage_check->long_term Long-term use_in_exp Use in Experiment short_term->use_in_exp long_term->use_in_exp results_ok Results as Expected? use_in_exp->results_ok success Experiment Successful results_ok->success Yes troubleshoot Troubleshoot: - Prepare fresh solution - Re-check solid purity results_ok->troubleshoot No troubleshoot->start

Caption: Decision workflow for handling and storage of the compound.

Potential Degradation Pathways

While specific studies on this compound are limited, the chemical literature on related nitroaromatic compounds suggests several potential degradation pathways that researchers should be aware of.

  • Photodegradation: Aromatic nitro compounds can absorb UV light, leading to photochemical reactions. For some nitrophenyl ketones, this can involve intramolecular rearrangements.[6] This underscores the importance of protecting the compound from light.

  • Thermal Decomposition: At elevated temperatures, the primary degradation pathway for many nitroaromatic compounds is the homolytic cleavage of the C-NO₂ bond.[12][13] While this typically requires high temperatures, prolonged exposure to moderate heat could lead to slow degradation.

  • Hydrolysis: The presence of the ketone and the activated aromatic ring could make the compound susceptible to hydrolysis under strongly acidic or basic conditions, although this is likely less of a concern under typical storage conditions for the solid.

Diagram: Potential Degradation Influences

G compound This compound degradation Degradation Products compound->degradation light Light (UV/Visible) light->compound Photodegradation heat Heat heat->compound Thermal Decomposition moisture Moisture/pH Extremes moisture->compound Hydrolysis

References

Technical Support Center: Troubleshooting Reactions with 1-(2-Fluoro-6-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Fluoro-6-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when using this versatile building block in organic synthesis. Our focus is on explaining the "why" behind experimental choices to empower you to resolve failed or low-yielding reactions.

Introduction to this compound

This compound (CAS: 1214377-22-6) is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its reactivity is dominated by the interplay of its three functional groups: an acetyl group, a nitro group, and a fluorine atom on an aromatic ring. The strong electron-withdrawing nature of the ortho-nitro group significantly activates the fluorine atom for nucleophilic aromatic substitution (SNAr), making this the most common transformation for this molecule.[3][4]

This guide is structured into two main sections based on the primary reaction types involving this substrate:

  • Nucleophilic Aromatic Substitution (SNAr) Reactions: Issues related to the displacement of the fluoride.

  • Nitro Group Reduction: Challenges in converting the nitro group to an amine.

Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a cornerstone of this molecule's utility. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate is crucial for the reaction's success.

Logical Workflow for SNAr Troubleshooting

Below is a diagram illustrating a typical workflow for troubleshooting failed SNAr reactions with this compound.

snAr_troubleshooting cluster_solutions Potential Solutions start S_N_Ar Reaction Fails (Low or No Conversion) check_reagents Verify Reagent Quality - Starting Material Purity (NMR, LC-MS) - Nucleophile Potency - Solvent Anhydrous? start->check_reagents Step 1 check_conditions Review Reaction Conditions - Temperature Too Low? - Base Stoichiometry/Strength? - Reaction Time Sufficient? check_reagents->check_conditions If Reagents OK side_reactions Analyze for Side Reactions - TLC/LC-MS of Crude Mixture - Competing Pathways? check_conditions->side_reactions If Conditions Seem Correct increase_temp Increase Temperature or Use Microwave Irradiation check_conditions->increase_temp stronger_base Switch to a Stronger, Non-Nucleophilic Base (e.g., NaH, KHMDS) check_conditions->stronger_base optimize_solvent Change Solvent (e.g., DMF, NMP, DMSO) side_reactions->optimize_solvent nitro_reduction_troubleshooting cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side Solutions for Side Products start Nitro Reduction Fails or Gives Undesired Products incomplete_reaction Incomplete Reaction (Starting Material Remains) start->incomplete_reaction side_products Side Products Observed (e.g., Dehalogenation) start->side_products check_catalyst Check Catalyst Activity (Use a fresh batch) incomplete_reaction->check_catalyst increase_reagent Increase Reagent Stoichiometry (for Fe, SnCl2) incomplete_reaction->increase_reagent extend_time Increase Reaction Time/Temp incomplete_reaction->extend_time change_reagent Switch to a More Chemoselective Reagent (e.g., SnCl2, Fe/NH4Cl) side_products->change_reagent change_catalyst Change Catalyst (e.g., Pd/C to Raney Ni) side_products->change_catalyst

References

Technisches Support-Center: Synthese und Aufreinigung von 1-(2-Fluor-6-nitrophenyl)ethanon

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German, as requested by the user.

Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet detaillierte technische Anleitungen und Lösungen für häufig auftretende Probleme bei der Synthese von 1-(2-Fluor-6-nitrophenyl)ethanon, insbesondere bei der Entfernung von Regioisomeren.

Häufig gestellte Fragen (FAQs)

F1: Wie wird 1-(2-Fluor-6-nitrophenyl)ethanon typischerweise synthetisiert?

Die gängigste Methode zur Synthese von 1-(2-Fluor-6-nitrophenyl)ethanon ist die elektrophile aromatische Nitrierung von 2'-Fluoracetophenon.[1][2] Diese Reaktion wird typischerweise unter Verwendung einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure bei kontrollierten, niedrigen Temperaturen durchgeführt.[3][4] Die Schwefelsäure wirkt als Katalysator, indem sie die Bildung des hochreaktiven Nitroniumions (NO₂⁺) fördert, das als Elektrophil fungiert.

F2: Warum entstehen bei der Nitrierung von 2'-Fluoracetophenon Regioisomere?

Die Bildung von Regioisomeren ist eine direkte Folge der dirigierenden Effekte der beiden bereits am Benzolring vorhandenen Substituenten: der Acetylgruppe (-COCH₃) und des Fluoratoms (-F).

  • Acetylgruppe (-COCH₃): Diese Gruppe ist elektronenziehend und wirkt als meta-Dirigent.

  • Fluoratom (-F): Als Halogen ist es ebenfalls elektronenziehend (deaktivierend), aber aufgrund seiner freien Elektronenpaare ein ortho, para-Dirigent.

Das Ergebnis ist ein Wettbewerb zwischen diesen dirigierenden Effekten, der zu einer Mischung von Produkten führt, bei der die Nitrogruppe an verschiedenen Positionen des Rings addiert wird. Die gewünschte 2,6-Position (ortho zum Fluor und meta zur Acetylgruppe) ist nur eines von mehreren möglichen Produkten.

F3: Was sind die häufigsten regioisomeren Nebenprodukte?

Basierend auf den dirigierenden Effekten sind die wahrscheinlichsten und häufigsten Nebenprodukte:

  • 1-(2-Fluor-4-nitrophenyl)ethanon: Hier erfolgt die Substitution para zum Fluoratom.

  • 1-(2-Fluor-5-nitrophenyl)ethanon: Entsteht durch Substitution an einer anderen meta-Position zur Acetylgruppe.[5][6]

Die genaue Verteilung dieser Isomere hängt stark von den Reaktionsbedingungen ab.

F4: Welche analytischen Techniken werden zur Identifizierung und Quantifizierung der Regioisomere eingesetzt?

Zur genauen Identifizierung und Quantifizierung der Isomere in Ihrer Produktmischung sind mehrere Techniken unerlässlich:

  • Hochleistungsflüssigkeitschromatographie (HPLC): Dies ist die Methode der Wahl zur Trennung und Quantifizierung von Isomeren.[7][8] Durch die Entwicklung einer geeigneten Methode können die einzelnen Isomere als separate Peaks im Chromatogramm dargestellt und ihre relativen Mengen bestimmt werden.

  • Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR-Spektroskopie sind entscheidend für die Strukturaufklärung. Die verschiedenen Isomere zeigen unterschiedliche chemische Verschiebungen und Kopplungsmuster, insbesondere im aromatischen Bereich.[5][6]

  • Gaschromatographie-Massenspektrometrie (GC-MS): Diese Technik kann ebenfalls zur Trennung und Identifizierung von Isomeren verwendet werden, vorausgesetzt, die Verbindungen sind ausreichend flüchtig und thermisch stabil.

Diagramm: Reaktionsschema der Nitrierung

Nitration_Reaction cluster_products Produktmischung reactant 2'-Fluoracetophenon reagents HNO₃ / H₂SO₄ reactant->reagents product_desired 1-(2-Fluor-6-nitrophenyl)ethanon (Gewünschtes Produkt) reagents->product_desired product_isomer1 1-(2-Fluor-4-nitrophenyl)ethanon (Regioisomer) reagents->product_isomer1 product_isomer2 Andere Isomere reagents->product_isomer2 caption Nitrierung von 2'-Fluoracetophenon

Abbildung 1: Reaktionsschema zur Bildung von 1-(2-Fluor-6-nitrophenyl)ethanon und seinen Regioisomeren.

Leitfaden zur Fehlerbehebung

F1: Meine Reaktion hat eine Mischung von Isomeren ergeben. Wie kann ich die Regioselektivität der Nitrierung verbessern?

Antwort: Die Kontrolle der Reaktionsbedingungen ist entscheidend, um die Bildung des gewünschten 2,6-Isomers zu maximieren.

  • Temperaturkontrolle: Führen Sie die Reaktion bei sehr niedrigen Temperaturen (typischerweise -15 °C bis 0 °C) durch.[4] Eine langsame, tropfenweise Zugabe des 2'-Fluoracetophenons zur Nitriermischung ist entscheidend, um eine exotherme Reaktion und die Bildung unerwünschter Nebenprodukte zu vermeiden.

  • Wahl des Nitriermittels: Während die klassische HNO₃/H₂SO₄-Mischung üblich ist, können alternative Nitriermittel wie Nitroniumtetrafluoroborat (NO₂BF₄) unter bestimmten Bedingungen eine höhere Selektivität bieten.

  • Reaktionszeit: Eine übermäßige Reaktionszeit kann zur Bildung von Dinitro-Produkten oder zur Isomerisierung führen. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder HPLC, um die Reaktion zum optimalen Zeitpunkt zu beenden.

F2: Ich habe eine rohe Mischung von Regioisomeren. Was ist die beste anfängliche Aufreinigungsstrategie?

Antwort: Die fraktionierte Kristallisation ist oft der effizienteste erste Schritt, um die Hauptmenge des gewünschten Isomers von den Verunreinigungen zu trennen.[9][10] Die unterschiedlichen Isomere weisen oft unterschiedliche Löslichkeiten in bestimmten Lösungsmitteln auf, was eine Trennung ermöglicht.

Protokoll 1: Umkristallisation von 1-(2-Fluor-6-nitrophenyl)ethanon

  • Lösungsmittelauswahl: Beginnen Sie mit der Auswahl eines geeigneten Lösungsmittelsystems. Eine Mischung aus einem polaren und einem unpolaren Lösungsmittel ist oft erfolgreich. Gängige Systeme sind Ethanol/Wasser, Isopropanol/Wasser oder Hexan/Ethylacetat.[11]

  • Auflösung: Lösen Sie die rohe Produktmischung in der minimalen Menge des kochenden, gut lösenden Lösungsmittels (z. B. Ethanol).

  • Induzierung der Kristallisation: Fügen Sie langsam das schlechter lösende Lösungsmittel (z. B. Wasser) hinzu, bis eine leichte Trübung auftritt. Erhitzen Sie die Mischung erneut, bis sie klar ist.

  • Abkühlung: Lassen Sie die Lösung langsam auf Raumtemperatur und anschließend im Eisbad abkühlen. Eine langsame Abkühlung fördert die Bildung größerer, reinerer Kristalle.[12]

  • Isolierung: Sammeln Sie die Kristalle durch Filtration, waschen Sie sie mit einer kleinen Menge des kalten Lösungsmittelgemisches und trocknen Sie sie im Vakuum.

  • Analyse: Überprüfen Sie die Reinheit der Kristalle und der Mutterlauge mittels HPLC oder NMR, um die Effizienz der Trennung zu bewerten.

F3: Die Umkristallisation hat die Regioisomere nicht ausreichend entfernt. Was soll ich als Nächstes tun?

Antwort: Wenn die Umkristallisation nicht ausreicht, ist die Säulenchromatographie die nächste logische und leistungsstarke Methode zur Trennung von Isomeren mit sehr ähnlichen physikalischen Eigenschaften.[13]

Protokoll 2: Chromatographische Trennung von Regioisomeren

  • Stationäre Phase: Kieselgel 60 ist die am häufigsten verwendete stationäre Phase für diese Art der Trennung.

  • Mobile Phase (Eluent): Die Auswahl des Eluenten ist entscheidend. Beginnen Sie mit einem unpolaren Lösungsmittel wie Hexan oder Heptan und fügen Sie schrittweise ein polareres Lösungsmittel wie Ethylacetat oder Dichlormethan hinzu.

    • Tipp: Führen Sie zunächst eine DC-Analyse mit verschiedenen Eluentenmischungen durch, um ein System zu finden, das eine gute Trennung der Isomere zeigt (deutlicher Unterschied in den Rf-Werten). Ein guter Startpunkt ist oft ein Verhältnis von 9:1 bis 4:1 Hexan:Ethylacetat.

  • Säulenpackung: Packen Sie die Säule sorgfältig als Aufschlämmung (Slurry-Packung), um Luftblasen und Risse zu vermeiden.

  • Probenauftrag: Lösen Sie Ihr Isomerengemisch in der minimalen Menge des Eluenten und tragen Sie es vorsichtig auf die Oberseite des Kieselgels auf.

  • Elution: Beginnen Sie die Elution und sammeln Sie Fraktionen. Überwachen Sie die Trennung kontinuierlich mittels DC.

  • Analyse: Kombinieren Sie die reinen Fraktionen, die das gewünschte Produkt enthalten, und entfernen Sie das Lösungsmittel unter reduziertem Druck.

Tabelle 1: Vergleich der Aufreinigungstechniken

TechnikVorteileNachteileAm besten geeignet für
Umkristallisation Schnell, kostengünstig, gut skalierbarGeringere Auflösung bei sehr ähnlichen IsomerenEntfernung von Hauptverunreinigungen, Anreicherung des Hauptprodukts
Säulenchromatographie Hohe Auflösung, kann sehr ähnliche Isomere trennenZeitaufwändig, verbraucht Lösungsmittel, schwieriger zu skalierenEndreinigung zur Erzielung hoher Reinheit (>99%)
F4: Wie kann ich die Reinheit meines Endprodukts bestätigen?

Antwort: Die endgültige Reinheitsbestätigung sollte immer durch eine Kombination von analytischen Methoden erfolgen.

  • HPLC-Analyse: Injizieren Sie eine Probe Ihres Endprodukts. Ein einziges, scharfes Peak im Chromatogramm bei der erwarteten Retentionszeit deutet auf eine hohe Reinheit hin. Die Reinheit kann durch Integration der Peakfläche auf >99% quantifiziert werden.[8]

  • NMR-Spektroskopie: Nehmen Sie ein ¹H-NMR-Spektrum auf. Das Fehlen von Signalen, die den bekannten Verunreinigungen entsprechen, ist ein starker Indikator für die Reinheit. Die Integration der Signale sollte den erwarteten Protonenverhältnissen entsprechen.

Tabelle 2: Charakteristische ¹H-NMR-Signale (Beispielhafte Daten in CDCl₃)

VerbindungAromatischer Bereich (δ, ppm)Acetyl-Protonen (δ, ppm)
1-(2-Fluor-6-nitrophenyl)ethanon ~7.5-8.0 (Multipletts)~2.6 (Singulett)
1-(2-Fluor-4-nitrophenyl)ethanon ~8.0-8.5 (Multipletts)~2.7 (Singulett)

Hinweis: Die genauen chemischen Verschiebungen können je nach Lösungsmittel und Konzentration variieren.

Diagramm: Workflow zur Aufreinigung

Purification_Workflow cluster_analysis1 Reinheitsanalyse cluster_chromatography Feinreinigung start Rohe Produktmischung recrystallization Umkristallisation durchführen start->recrystallization analysis1 HPLC / NMR Analyse recrystallization->analysis1 decision Reinheit > 99%? analysis1->decision column_chrom Säulenchromatographie decision->column_chrom Nein end_product Reines Produkt decision->end_product Ja analysis2 HPLC / NMR Analyse column_chrom->analysis2 analysis2->end_product caption Entscheidungsbaum für die Aufreinigung

Abbildung 2: Ein Workflow zur Auswahl der geeigneten Aufreinigungsmethode basierend auf der Reinheitsanalyse.

Referenzen

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Mechanismus der Salpetersäureoxidation von Acetophenon zu Dibenzoylfurazan-2-oxid, Benzoesäure und Benzoylameisensäure. RSC Publishing.

  • Technical Disclosure Commons. (2024, May 7). Verfahren zur Herstellung von 2-Fluoracetophenon.

  • ChemicalBook. (n.d.). Synthese von 2-FLUOR-6-NITRO-PHENYLAMIN.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Die chemische Reaktivität von Fluornitrophenylethanon: Ein tiefer Einblick in Synthese und Transformation.

  • LCGC International. (2022, January 1). Säure-katalysierte Isomerisierung von Carbonyl-2,4-dinitrophenylhydrazon im Hauptstromrauch von Heat-Not-Burn-Tabakprodukten für die HPLC-Analyse.

  • Quora. (2019, March 6). Wie synthetisiert man 2-Nitroacetophenon durch Nitrierung von Acetophenon?.

  • MySkinRecipes. (n.d.). 1-(2-Fluor-6-nitrophenyl)ethanon.

  • Ng, H. (1956). Herstellung und chromatographische Trennung von 2,4-Dinitrophenylhydrazonen von P-Phenylphenacylestern. Google Books.

  • Google Patents. (n.d.). CN106349035A - Verfahren zur Herstellung von 2'-Fluoracetophenon.

  • University of Rochester, Department of Chemistry. (n.d.). Tipps & Tricks: Umkristallisation.

  • ResearchGate. (n.d.). Isomerisierung von Aldehyd-2,4-dinitrophenylhydrazon-Derivaten und Validierung der hochleistungsflüssigchromatographischen Analyse.

  • YouTube. (2020, January 10). Umkristallisation.

  • PubMed. (n.d.). Isomerisierung von Aldehyd-2,4-dinitrophenylhydrazon-Derivaten und Validierung der hochleistungsflüssigchromatographischen Analyse.

  • PMC - NIH. (n.d.). Die Trennung von N-2:4-Dinitrophenylaminosäuren auf Papierchromatogrammen.

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Erkundung der Synthese und Anwendungen von 2'-Fluoracetophenon.

  • ChemicalBook. (n.d.). Synthese von 2-Nitroacetophenon.

  • BLDpharm. (n.d.). 1214377-22-6|1-(2-Fluor-6-nitrophenyl)ethanon.

  • Sigma-Aldrich. (n.d.). 1-(2-Fluor-6-nitrophenyl)ethanon | 1214377-22-6.

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Die entscheidende Rolle von 2'-Fluoracetophenon in der modernen pharmazeutischen Synthese.

  • Organic Syntheses Procedure. (n.d.). o-NITROACETOPHENON.

  • Hyma Synthesis Pvt. Ltd. (n.d.). Willkommen bei Hyma Synthesis Pvt. Ltd.

  • ACS Publications. (2021, March 1). Konformationspräferenz von 2'-Fluor-substituierten Acetophenon-Derivaten, aufgedeckt durch Through-Space 1H–19F und 13C–19F Spin-Spin-Kopplungen.

  • ACS Publications. (2023, July 12). Praktischer und skalierbarer zweistufiger Prozess für 6-(2-Fluor-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptan: Ein Schlüsselintermediat des potenten antibiotischen Wirkstoffkandidaten TBI-223.

  • PMC - NIH. (2021, March 1). Konformationspräferenz von 2'-Fluor-substituierten Acetophenon-Derivaten, aufgedeckt durch Through-Space 1H–19F und 13C–19F Spin-Spin-Kopplungen.

  • ResearchGate. (n.d.). Enantiomerentrennungen.

  • YouTube. (2022, July 8). Wichtige Chemietipps - Lösungsmittelauswahl für die Umkristallisation - Teil 4.

  • Santa Cruz Biotechnology. (n.d.). 1-(2-Fluor-6-hydroxyphenyl)ethanon | CAS 93339-98-1 | SCBT.

  • RSC Publishing. (2021, December 3). Synthese von 7-Amino-6-halogen-3-phenylchinoxalin-2-carbonitril-1,4-dioxiden: ein Weg zur Bekämpfung von Hypoxie und Arzneimittelresistenz von Krebszellen.

  • MDPI. (n.d.). Kristallisation von vier Troglitazon-Isomeren: Selektivität und strukturelle Überlegungen.

  • ResearchGate. (n.d.). Der Mechanismus der basen-geförderten HF-Eliminierung aus 4-Fluor-4-(4'-nitrophenyl)butan-2-on: Eine Mehrfach-Isotopeneffekt-Studie einschließlich des Abgangsgruppen-18F/19F-KIE.

  • e-Publications@Marquette. (2019, June 24). Selektive Isomerenbildung und kristallisationsgesteuertes magnetisches Verhalten in Stickstoff-verwirrten C-Skorpionat-Komplexen von Fe.

  • ChemicalBook. (n.d.). 5-Fluor-2-nitroacetophenon CAS#.

  • PubChem. (n.d.). 1-(2,6-Difluor-3-nitrophenyl)ethanon | C8H5F2NO3 | CID 13853637.

References

Validation & Comparative

Comparative Reactivity Analysis: 1-(2-Fluoro-6-nitrophenyl)ethanone vs. 1-(4-Fluoro-2-nitrophenyl)ethanone in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, fluoro-nitro-substituted acetophenones are pivotal intermediates.[1][2] Their utility stems from the unique reactivity imparted by the electron-withdrawing nitro group and the fluorine atom, which serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[3] Understanding the subtle yet significant differences in reactivity between positional isomers is critical for optimizing reaction conditions, maximizing yields, and ensuring regiochemical control. This guide provides an in-depth comparison of the reactivity of two such isomers: 1-(2-Fluoro-6-nitrophenyl)ethanone and 1-(4-Fluoro-2-nitrophenyl)ethanone, grounded in mechanistic principles and supported by experimental design.

Structural and Electronic Profile of the Isomers

The fundamental difference between the two molecules lies in the spatial arrangement of the fluoro, nitro, and acetyl substituents on the phenyl ring. This arrangement dictates the electronic environment and steric accessibility of the reaction center.

G cluster_0 This compound cluster_1 1-(4-Fluoro-2-nitrophenyl)ethanone 2F6N 4F2N

Caption: Chemical structures of the ortho- and para-fluoro isomers.

Both isomers possess powerful electron-withdrawing groups (EWGs): the nitro (-NO₂) and acetyl (-C(O)CH₃) groups. These groups deactivate the aromatic ring towards electrophilic substitution but strongly activate it for nucleophilic aromatic substitution (SNAr).[4] They achieve this by withdrawing electron density from the ring, making the carbon atoms more electrophilic and, crucially, by stabilizing the negatively charged intermediate (the Meisenheimer complex) formed during the reaction.[4][5]

The nitro group's ability to stabilize the negative charge is most effective when the charge is located at the ortho and para positions relative to it, as the charge can be delocalized onto the oxygen atoms of the nitro group through resonance.[6]

  • In 1-(4-Fluoro-2-nitrophenyl)ethanone , the fluorine leaving group is positioned para to the primary activating nitro group. This is an ideal electronic arrangement for SNAr.

  • In This compound , the fluorine is ortho to the nitro group. This is also a position that is electronically activated for SNAr.[3]

From a purely electronic standpoint, both isomers are well-primed for SNAr at the carbon atom bonded to the fluorine. However, reactivity is not governed by electronics alone.

The Decisive Role of Steric Hindrance

The most significant factor differentiating the reactivity of these two isomers is steric hindrance.[7] Steric hindrance refers to the spatial crowding around a reaction center that impedes the approach of a reacting molecule.[8][9]

  • 1-(4-Fluoro-2-nitrophenyl)ethanone : The fluorine atom at the C4 position is relatively unhindered. The adjacent positions (C3 and C5) are occupied by hydrogen atoms, providing a clear path for an incoming nucleophile to attack the C4 carbon.

  • This compound : The fluorine atom at the C2 position is flanked by two bulky substituents: the acetyl group at C1 and the nitro group at C6. These ortho groups create a sterically congested environment, physically blocking the trajectory of an incoming nucleophile.[10] This "shielding" of the reaction site makes the initial, rate-determining step of nucleophilic attack significantly more difficult.[11]

Hypothesis: Due to severe steric hindrance from two adjacent ortho-substituents, This compound is predicted to be substantially less reactive in SNAr reactions compared to the sterically accessible 1-(4-Fluoro-2-nitrophenyl)ethanone .

Mechanistic Insight: The SNAr Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, the nucleophilic attack, is typically the slow, rate-determining step as it disrupts the ring's aromaticity.[12]

SNAr_Mechanism cluster_info Reactants Ar-F + Nu⁻ TransitionState1 [Transition State 1]‡ Reactants->TransitionState1 Step 1 (Slow) Nucleophilic Attack Meisenheimer Meisenheimer Complex (Stabilized Intermediate) TransitionState1->Meisenheimer TransitionState2 [Transition State 2]‡ Meisenheimer->TransitionState2 Step 2 (Fast) Leaving Group Expulsion Products Ar-Nu + F⁻ TransitionState2->Products

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

The rate of the reaction is highly dependent on the energy of the first transition state. Steric hindrance raises the energy of this transition state by introducing repulsive forces between the nucleophile and the substituents on the ring, thereby slowing the reaction rate.[8][13] While the nitro group in the 2,6-isomer is electronically positioned to stabilize the Meisenheimer complex, the high energy barrier to form this complex in the first place due to steric clash becomes the overriding kinetic factor.

Experimental Design for Comparative Analysis

To empirically validate our hypothesis, a parallel kinetic study can be designed. The reaction of each isomer with a nucleophile, such as piperidine, in a polar aprotic solvent like DMSO at a controlled temperature provides a robust system for comparison.

Experimental_Workflow start Prepare Equimolar Solutions - Isomer 1 in DMSO - Isomer 2 in DMSO - Piperidine in DMSO reaction1 Isomer 1 Reaction Mix Isomer 1 and Piperidine solutions at constant temperature (e.g., 50°C) start->reaction1 reaction2 Isomer 2 Reaction Mix Isomer 2 and Piperidine solutions at constant temperature (e.g., 50°C) start->reaction2 sampling Time-Course Sampling Withdraw aliquots from each reaction at defined time intervals (t=0, 5, 15, 30, 60 min) reaction1->sampling reaction2->sampling quench Quench Reaction Immediately dilute aliquots in mobile phase sampling->quench analysis LC-MS or GC-MS Analysis Quantify the disappearance of starting material and appearance of product quench->analysis data Data Processing Plot concentration vs. time to determine initial reaction rates analysis->data conclusion Compare Rates Determine k_obs for each isomer data->conclusion

Caption: Workflow for a comparative kinetic analysis of isomer reactivity.

Detailed Protocol: Kinetic Analysis via LC-MS
  • Reagent Preparation :

    • Prepare a 0.1 M stock solution of this compound in anhydrous DMSO.

    • Prepare a 0.1 M stock solution of 1-(4-Fluoro-2-nitrophenyl)ethanone in anhydrous DMSO.

    • Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO.

  • Reaction Setup :

    • In separate temperature-controlled reaction vials equipped with stir bars, place 5 mL of each isomer stock solution. Allow to equilibrate at 50°C for 15 minutes.

  • Initiation and Sampling :

    • To initiate the reactions simultaneously, add 0.5 mL of the piperidine stock solution to each vial (final piperidine concentration will be approx. 0.09 M). Start a timer.

    • At specified time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot from each reaction.

  • Quenching and Analysis :

    • Immediately quench each aliquot by diluting it in 900 µL of a 50:50 acetonitrile/water mobile phase in an autosampler vial.

    • Analyze the quenched samples by a validated LC-MS method to determine the concentration of the remaining starting material and the formed product.

  • Data Interpretation :

    • Plot the natural logarithm of the starting material concentration versus time. The slope of the resulting line will be the negative of the observed rate constant (-k_obs).

    • Compare the k_obs values for the two isomers.

Predicted Results and Data Summary

Based on the principles of steric hindrance, the experimental data are expected to show a dramatic difference in reaction rates.

FeatureThis compound (Ortho Isomer)1-(4-Fluoro-2-nitrophenyl)ethanone (Para Isomer)Rationale
Predicted Reactivity Very LowHighSevere steric hindrance from two ortho groups shields the reaction site in the 2,6-isomer.[7][10]
Expected k_obs k_orthok_parak_para >> k_ortho
Reaction Half-Life (t½) LongShortInversely proportional to the reaction rate constant.
Synthetic Utility in SNAr Limited; requires harsh conditions or specialized catalysts.Excellent; a versatile substrate for introducing nucleophiles.The high activation energy barrier for the ortho isomer makes it a less practical synthetic intermediate for SNAr.

Conclusion and Industrial Implications

While both this compound and 1-(4-Fluoro-2-nitrophenyl)ethanone are electronically activated for nucleophilic aromatic substitution, their practical reactivity is vastly different. The steric shielding of the reaction center in the 2,6-isomer by the adjacent acetyl and nitro groups severely retards the rate of nucleophilic attack. In contrast, the 4-fluoro isomer presents a sterically accessible and electronically activated site, making it the far superior substrate for SNAr reactions.

For researchers and process chemists, this distinction is critical. When designing a synthetic route that relies on an SNAr step, selecting the 1-(4-Fluoro-2-nitrophenyl)ethanone isomer will lead to milder reaction conditions, faster conversion, higher yields, and a more efficient overall process. Conversely, the low reactivity of this compound might be exploited in scenarios where selective reaction at another site on the molecule is desired, with the fluoro-substituted position remaining intact under nucleophilic conditions. This guide underscores the necessity of considering both electronic and steric factors to accurately predict and control chemical reactivity.

References

A Comparative Spectroscopic Guide to 1-(2-Fluoro-6-nitrophenyl)ethanone and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of substituted aromatic compounds is paramount. Isomeric purity can profoundly influence a substance's biological activity, toxicity, and physical properties. This guide provides an in-depth comparative analysis of 1-(2-Fluoro-6-nitrophenyl)ethanone and its positional isomers, focusing on the application of fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for their unambiguous identification and differentiation.

As Senior Application Scientists, our aim is to bridge theoretical principles with practical, field-proven insights. The methodologies and interpretations presented herein are designed to be self-validating, empowering researchers to confidently distinguish between these closely related structures.

The Isomeric Landscape

The subject of our analysis, this compound, belongs to a family of isomers with the molecular formula C₈H₆FNO₃. The relative positions of the fluoro, nitro, and acetyl groups on the phenyl ring give rise to distinct electronic environments for each nucleus, resulting in unique spectroscopic fingerprints. Understanding these subtle differences is the key to successful isomeric assignment.

For the purpose of this guide, we will focus on a representative set of isomers to illustrate the principles of spectroscopic differentiation.

Figure 1: Representative Isomers of 1-(Fluoronitrophenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide exquisitely detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: Unraveling Proton Environments

The chemical shift, splitting pattern (multiplicity), and integration of proton signals are dictated by the electronic effects of neighboring substituents. The strongly electron-withdrawing nitro group (-NO₂) deshields ortho and para protons, shifting their resonances downfield. The fluorine atom, while electronegative, also exhibits a through-space coupling effect with nearby protons.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental) in CDCl₃

IsomerProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityJ (Hz)
This compound H-3~7.8-8.0t~8
H-4~7.6-7.8t~8
H-5~7.9-8.1d~8
-COCH₃~2.6s-
1-(2-Fluoro-5-nitrophenyl)ethanone [1]H-38.78dd6.0, 2.8
H-48.43-8.39m-
H-67.34dd9.6, 9.2
-COCH₃2.70d5.0
1-(4-Fluoro-3-nitrophenyl)ethanone H-2~8.6m-
H-5~8.2m-
H-6~7.4t~9.3
-COCH₃~2.6s-

Note: Predicted values are based on established substituent effects and may vary slightly from experimental data.

Causality Behind Spectral Differences:

  • This compound: The protons are flanked by two strongly electron-withdrawing groups, leading to a general downfield shift for all aromatic protons. The symmetry of the substitution pattern relative to H-4 results in its upfield shift compared to H-3 and H-5.

  • 1-(2-Fluoro-5-nitrophenyl)ethanone: The proton ortho to the nitro group (H-6) is significantly deshielded and appears furthest downfield. The through-space coupling between the fluorine and the methyl protons of the acetyl group results in a characteristic doublet for the -COCH₃ signal.[1]

  • 1-(4-Fluoro-3-nitrophenyl)ethanone: The proton ortho to the nitro group and adjacent to the acetyl group (H-2) is expected to be the most deshielded. The proton sandwiched between the fluoro and acetyl groups (H-5) will also be downfield.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR provides complementary information, with chemical shifts being highly sensitive to the electronic nature of substituents. The carbonyl carbon of the acetyl group is readily identifiable by its characteristic downfield shift. The carbon directly attached to the fluorine atom will appear as a doublet due to ¹J(C-F) coupling.

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental) in CDCl₃

IsomerCarbon AssignmentPredicted Chemical Shift (δ, ppm)
This compound C=O~195-200
C-F~158-162 (d)
C-NO₂~148-152
Aromatic CH~120-140
-COCH₃~30
1-(2-Fluoro-5-nitrophenyl)ethanone [1]C=O195.9
C-F159.2 (d, ¹J(C-F) = 265 Hz)
C-NO₂141.6
Aromatic CH131.8, 129.5, 116.8
-COCH₃30.2

Key Differentiating Features:

The ¹J(C-F) coupling constant is a powerful diagnostic tool. Its magnitude, typically in the range of 240-265 Hz, confirms the direct attachment of fluorine to the aromatic ring. The precise chemical shifts of the aromatic carbons provide a detailed map of the substitution pattern.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the spectral width to ensure all aromatic and aliphatic signals are captured.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for quaternary carbons.

  • Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the multiplicities and coupling constants. Assign the peaks in both ¹H and ¹³C spectra based on chemical shifts, multiplicities, and correlation experiments (e.g., COSY, HSQC, HMBC) if necessary.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Sample Dissolve Sample 1H_NMR 1H NMR Acquisition Dissolve Sample->1H_NMR 13C_NMR 13C NMR Acquisition Dissolve Sample->13C_NMR Process_Spectra Process Spectra 1H_NMR->Process_Spectra 13C_NMR->Process_Spectra Assign_Peaks Assign Peaks Process_Spectra->Assign_Peaks Structure_Elucidation Structure Elucidation Assign_Peaks->Structure_Elucidation

Figure 2: Generalized workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The vibrational frequencies of specific bonds are sensitive to their chemical environment.

Table 3: Key FT-IR Absorption Bands (Predicted)

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
C=O (Ketone)Stretch1690-1715
NO₂ (Nitro)Asymmetric Stretch1520-1560
Symmetric Stretch1340-1370
C-F (Aryl)Stretch1100-1250
C-H (Aromatic)Stretch3000-3100
C-H (Methyl)Stretch2850-2960

Interpreting the Spectra:

The exact position of the C=O stretching frequency can be influenced by conjugation with the aromatic ring and the electronic effects of the substituents. The presence of strong absorption bands for the nitro group is a key characteristic of these compounds. While FT-IR is excellent for confirming the presence of these functional groups, it is generally less powerful than NMR for differentiating between positional isomers. However, subtle shifts in the "fingerprint" region (below 1500 cm⁻¹) can sometimes be used for this purpose.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates is suitable.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the ketone, nitro, and C-F functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, offers clues about its structure. Electron Ionization (EI) is a common technique that induces fragmentation.

Expected Fragmentation Pathways:

Nitroaromatic compounds often exhibit characteristic fragmentation patterns.[2] Common losses include:

  • Loss of NO₂ (46 Da): A prominent fragmentation pathway for nitroaromatics.

  • Loss of NO (30 Da): Also frequently observed.

  • Loss of COCH₃ (43 Da): Cleavage of the acetyl group.

  • McLafferty Rearrangement: For ortho-substituted ketones, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can occur.

MS_Fragmentation M [M]⁺˙ M_minus_NO2 [M - NO₂]⁺ M->M_minus_NO2 - NO₂ M_minus_COCH3 [M - COCH₃]⁺ M->M_minus_COCH3 - COCH₃ M_minus_NO [M - NO]⁺˙ M_minus_NO2->M_minus_NO - CO

Figure 3: Common fragmentation pathways for nitrophenyl ethanones.

The relative abundance of these fragment ions will vary between isomers due to differences in the stability of the resulting ions. For example, the proximity of the fluoro and nitro groups in some isomers may influence the fragmentation pathways.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) to generate fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The unambiguous identification of this compound and its isomers requires a synergistic application of multiple spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy provide the most definitive structural information, FT-IR and Mass Spectrometry offer crucial confirmatory data regarding functional groups and molecular weight.

By understanding the fundamental principles that govern the spectroscopic behavior of these molecules and by following systematic experimental protocols, researchers can confidently navigate the complexities of isomeric analysis, ensuring the integrity and quality of their work in drug discovery and chemical synthesis.

References

A Comparative Guide to the Biological Activity of 1-(2-Fluoro-6-nitrophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluoro-6-nitrophenyl)ethanone is a versatile starting material in medicinal chemistry, offering a scaffold for the synthesis of a diverse array of bioactive molecules. The presence of the fluoro and nitro groups on the phenyl ring significantly influences the electronic properties of the molecule, making its derivatives promising candidates for drug discovery. This guide provides a comparative analysis of the potential biological activities of two major classes of derivatives synthesized from this ethanone: chalcones and pyrazoles . We will explore their anticancer and antimicrobial properties, supported by experimental data from analogous compounds found in the scientific literature. This guide will also provide detailed experimental protocols for the synthesis and biological evaluation of these derivatives.

Rationale for Derivative Selection: Chalcones and Pyrazoles

The ethanone functional group of this compound is a key reactive site for the synthesis of more complex heterocyclic compounds. Chalcones, or 1,3-diaryl-2-propen-1-ones, are readily synthesized through a Claisen-Schmidt condensation between an acetophenone and a substituted benzaldehyde. The resulting α,β-unsaturated ketone system is a well-established pharmacophore associated with a broad spectrum of biological activities.

Furthermore, the chalcone scaffold serves as a versatile precursor for the synthesis of various five- and six-membered heterocyclic rings. Among these, pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are of significant interest. They are typically synthesized via the condensation of chalcones with hydrazine or its derivatives. Pyrazole-containing compounds have demonstrated a wide range of pharmacological effects.

This guide will focus on these two classes of derivatives due to their synthetic accessibility from the parent ethanone and their proven track record as privileged scaffolds in medicinal chemistry.

Comparative Biological Activities

Anticancer Activity

Chalcone and pyrazole derivatives are well-documented for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Table 1: Comparative Anticancer Activity (IC50 µM) of Analogous Chalcone and Pyrazole Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Chalcone (E)-1-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-oneMCF-7 (Breast)7.4[1]
(E)-1-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-oneHCT-116 (Colon)5.6[1]
α-Fluorinated chalcone 4cMGC-803 (Gastric)0.025[2]
Pyrazole Pyrazolone chalcone 3bMCF-7 (Breast)3.92[3][4][5]
Pyrazolone chalcone 3bHepG-2 (Liver)5.03[3][4][5]
Pyrazolone chalcone 3bHCT-116 (Colon)6.34[3][4][5]

Note: The IC50 values presented are for analogous compounds and are intended to be representative of the potential activity of derivatives of this compound.

The data in Table 1 suggests that both chalcone and pyrazole derivatives containing fluoro and nitro substitutions exhibit potent anticancer activity. The α-fluorinated chalcone 4c demonstrates particularly high potency in the nanomolar range against gastric cancer cells[2]. Pyrazolone chalcone 3b also shows significant activity across multiple cell lines in the low micromolar range[3][4][5]. The presence of these electron-withdrawing groups likely contributes to the electrophilicity of the molecules, facilitating interactions with biological nucleophiles in cancer cells.

Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents. Chalcones and pyrazoles have emerged as promising scaffolds for the development of new antibacterial and antifungal drugs. Their mechanisms of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.

Table 2: Comparative Antimicrobial Activity (MIC µg/mL) of Analogous Chalcone and Pyrazole Derivatives

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Chalcone Fluorinated chalcone derivativeStaphylococcus aureus31.25[6]
Fluorinated chalcone derivativeEscherichia coli62.5[6]
Pyrazole Pyrazole derivative 3Escherichia coli0.25[7]
Pyrazole derivative 4Streptococcus epidermidis0.25[7]
Pyrazole-clubbed dihydropyrimidinoneVarious bacteria and fungi25-50[8]

Note: The MIC values presented are for analogous compounds and are intended to be representative of the potential activity of derivatives of this compound.

The data in Table 2 highlights the potent antimicrobial activity of pyrazole derivatives, with some compounds exhibiting MIC values in the sub-microgram per milliliter range, indicating very high potency[7]. While the presented chalcone derivatives show more moderate activity, structural modifications can significantly enhance their antimicrobial efficacy[6]. The broad-spectrum activity of these classes of compounds makes them attractive candidates for further development.

Experimental Protocols

Synthesis of Derivatives

The following are generalized protocols for the synthesis of chalcone and pyrazole derivatives from a this compound precursor.

1. Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.

Synthesis_of_Chalcones Start This compound + Substituted Benzaldehyde Step1 Dissolve in Ethanol Start->Step1 Reactants Step2 Add aqueous NaOH or KOH solution (catalyst) Step1->Step2 Step3 Stir at room temperature Step2->Step3 Step4 Monitor reaction by TLC Step3->Step4 Step5 Pour into ice-cold water Step4->Step5 Upon completion Step6 Filter and wash the precipitate Step5->Step6 End Chalcone Derivative Step6->End Purification

Caption: General workflow for the synthesis of chalcone derivatives.

Step-by-Step Methodology:

  • To a solution of this compound (1 mmol) and a substituted benzaldehyde (1 mmol) in ethanol (10-20 mL), add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 40%) dropwise with stirring.

  • Continue stirring the reaction mixture at room temperature for 2-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water until the washings are neutral to litmus.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

2. Synthesis of Pyrazole Derivatives from Chalcones

This is a cyclization reaction between a chalcone and a hydrazine derivative.

Synthesis_of_Pyrazoles Start Chalcone Derivative + Hydrazine Hydrate Step1 Dissolve in Glacial Acetic Acid or Ethanol Start->Step1 Reactants Step2 Reflux the mixture Step1->Step2 Step3 Monitor reaction by TLC Step2->Step3 Step4 Cool the reaction mixture Step3->Step4 Upon completion Step5 Pour into ice-cold water Step4->Step5 Step6 Filter and wash the precipitate Step5->Step6 End Pyrazole Derivative Step6->End Purification

Caption: General workflow for the synthesis of pyrazole derivatives.

Step-by-Step Methodology:

  • A mixture of the chalcone derivative (1 mmol) and hydrazine hydrate (or a substituted hydrazine) (1.2 mmol) is dissolved in glacial acetic acid or ethanol (15-20 mL).

  • The reaction mixture is refluxed for 4-8 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into ice-cold water.

  • The separated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent to yield the pure pyrazole derivative.

Biological Activity Assays

1. MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow Start Seed cancer cells in a 96-well plate Step1 Incubate for 24 hours Start->Step1 Step2 Treat cells with various concentrations of the test compound Step1->Step2 Step3 Incubate for 24-72 hours Step2->Step3 Step4 Add MTT solution to each well Step3->Step4 Step5 Incubate for 2-4 hours (Formazan crystal formation) Step4->Step5 Step6 Add solubilization solution (e.g., DMSO) Step5->Step6 Step7 Measure absorbance at 570 nm Step6->Step7 End Calculate % cell viability and IC50 Step7->End

Caption: Workflow of the MTT assay for determining cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[9][10][11]

2. Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12][13][14][15]

Broth_Microdilution_Workflow Start Prepare serial dilutions of the test compound in broth in a 96-well plate Step1 Prepare a standardized microbial inoculum Start->Step1 Step2 Inoculate each well with the microbial suspension Step1->Step2 Step3 Include positive (no drug) and negative (no microbes) controls Step2->Step3 Step4 Incubate the plate at 37°C for 18-24 hours Step3->Step4 Step5 Visually inspect for turbidity Step4->Step5 End Determine the MIC (lowest concentration with no visible growth) Step5->End

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Prepare Inoculum: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[12][13][14][15]

Conclusion

Derivatives of this compound, particularly chalcones and pyrazoles, represent a promising avenue for the discovery of novel therapeutic agents. The presence of the fluoro and nitro substituents on the phenyl ring is anticipated to confer potent anticancer and antimicrobial activities. This guide has provided a comparative overview of these potential biological activities, drawing on data from structurally related compounds. The detailed synthetic and bioassay protocols offer a practical framework for researchers to synthesize and evaluate these compounds in their own laboratories. Further investigation into the specific derivatives of this compound is warranted to fully elucidate their therapeutic potential.

References

A Senior Application Scientist's Comparative Guide to Catalysts for the Suzuki Coupling of 1-(2-Fluoro-6-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the synthesis of complex pharmaceutical intermediates often presents substrates that challenge the robustness of standard catalytic systems. One such molecule is 1-(2-fluoro-6-nitrophenyl)ethanone, a substrate characterized by significant steric hindrance around the reactive center and the presence of two strongly electron-withdrawing groups. These features can dramatically impact the efficiency of the catalytic cycle, demanding a carefully considered selection of the catalyst system.

This guide provides a comparative analysis of palladium-based catalysts for the Suzuki coupling of this compound and its analogs. Moving beyond a simple recitation of protocols, we will delve into the causality behind catalyst selection, offering insights grounded in mechanistic principles and supported by experimental data from the scientific literature.

The Challenge: A Sterically Congested and Electron-Deficient Substrate

The structure of this compound presents a trifecta of challenges for the Suzuki-Miyaura coupling:

  • Steric Hindrance: The ortho-substituents (fluoro and nitro groups) flanking the site of coupling impede the approach of the bulky palladium catalyst, potentially slowing down the crucial oxidative addition step.

  • Electron Deficiency: The potent electron-withdrawing nature of both the nitro and fluoro groups deactivates the aryl halide C-X bond (where X is typically Br or Cl), making oxidative addition of the palladium(0) catalyst more difficult.

  • Potential for Side Reactions: The presence of a nitro group can sometimes lead to undesired side reactions or even alternative reaction pathways, such as denitrative coupling.[1]

These factors necessitate the use of highly active and specialized catalyst systems that can overcome these hurdles to achieve high yields and selectivity.

The Catalytic Systems: A Comparative Overview

The success of a challenging Suzuki coupling hinges on the interplay between the palladium precursor and its coordinating ligand. Modern catalysis has moved beyond simple phosphine ligands to a sophisticated toolbox of bulky, electron-rich ligands that are essential for coupling unreactive substrates. We will compare three major classes of palladium catalysts that have shown promise for such transformations.

1. Palladium-Bulky Monophosphine Ligand Systems (Buchwald Ligands)

The advent of bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands, revolutionized palladium-catalyzed cross-coupling reactions.[2] Ligands such as SPhos, XPhos, and RuPhos are characterized by a biaryl backbone that creates a sterically demanding and electron-rich environment around the palladium center. This architecture is particularly adept at facilitating both the oxidative addition of unreactive aryl halides and the subsequent reductive elimination to form the product.

Catalyst SystemLigandKey AttributesExpected Performance with this compound
Pd(OAc)₂ / SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylHighly active for a broad range of substrates, including aryl chlorides. The methoxy groups enhance electron density.[2]Expected to be highly effective due to its proven track record with electron-deficient and sterically hindered substrates.[1]
Pd₂(dba)₃ / XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylExtremely bulky ligand, excellent for creating monoligated palladium species that are highly reactive in oxidative addition.[3]A strong candidate, particularly for the more challenging aryl chloride version of the substrate.[3]
Pd(OAc)₂ / RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylSimilar to SPhos but with isopropoxy groups, offering a different steric and electronic profile. Often shows excellent performance in challenging couplings.A viable alternative to SPhos and XPhos, potentially offering advantages in specific cases.[4]

Rationale for Selection: The high electron density of these ligands facilitates the oxidative addition to the electron-poor aryl halide. The steric bulk promotes the formation of a monoligated palladium(0) species, which is highly reactive, and also accelerates the final reductive elimination step. For a substrate like this compound, where oxidative addition is expected to be the rate-limiting step, these ligands are a logical first choice.

2. Palladium-N-Heterocyclic Carbene (NHC) Ligand Systems

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium. They are strong σ-donors, forming very stable bonds with the metal center. This stability often translates to higher catalyst turnover numbers and robustness, making them highly efficient, especially for sterically demanding couplings.

Catalyst SystemLigandKey AttributesExpected Performance with this compound
PEPPSI-IPr Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation - 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylideneAn air- and moisture-stable precatalyst that readily generates the active Pd(0)-NHC species. Highly active for a wide range of cross-couplings.A very promising option due to the high activity and stability of NHC-palladium complexes. Particularly useful for researchers seeking a user-friendly, well-defined precatalyst.
[Pd(IPr)(cinnamyl)Cl] 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylideneAnother effective and stable precatalyst that generates a highly active monoligated Pd(0) species.Expected to show high activity, similar to other advanced NHC-based systems.

Rationale for Selection: The strong σ-donating character of NHC ligands increases the electron density on the palladium center, which is beneficial for the oxidative addition of electron-deficient aryl halides. The steric bulk of the substituents on the NHC ligand also plays a crucial role in promoting the catalytic cycle.

3. Traditional Palladium-Phosphine Systems

While often surpassed by the more modern ligand systems for challenging substrates, traditional catalysts can still be effective in some cases and are often more readily available and cost-effective.

Catalyst SystemLigandKey AttributesExpected Performance with this compound
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)A classic, widely used catalyst. Generally less effective for sterically hindered and electron-deficient substrates.Expected to give low to moderate yields due to the challenges posed by the substrate. May require higher temperatures and longer reaction times.[1]
PdCl₂(dppf) [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)A robust and versatile catalyst, often used for a variety of cross-coupling reactions.Can be effective, but may be outperformed by the bulkier monophosphine ligands for this specific transformation.

Rationale for Consideration: While not the top recommendation, these catalysts are included for completeness and as a baseline for comparison. In some less sterically demanding analogs, they might provide acceptable results with optimization.

Experimental Protocols and Workflow

The following protocols are representative examples for the Suzuki coupling of a 2-halo-6-nitrophenyl ketone derivative. Optimization of the base, solvent, temperature, and reaction time is crucial for achieving the best results with a specific substrate.

Protocol 1: Microwave-Assisted Suzuki Coupling using a Buchwald Ligand Precatalyst

This protocol is a good starting point for rapid optimization, leveraging the efficiency of microwave heating.[5]

  • Materials:

    • 1-(2-Bromo-6-nitrophenyl)ethanone (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • XPhos Pd G2 precatalyst (2 mol%)[3]

    • Potassium phosphate (K₃PO₄) (3.0 equiv)

    • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Procedure:

    • To a microwave vial, add 1-(2-bromo-6-nitrophenyl)ethanone, the arylboronic acid, XPhos Pd G2, and K₃PO₄.

    • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at 120 °C for 30-60 minutes.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Conventional Heating with an NHC-Based Catalyst

This protocol is suitable for laboratories without access to a microwave reactor and utilizes a highly active NHC precatalyst.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • PEPPSI-IPr catalyst (1.5 mol%)

    • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

    • Anhydrous, degassed toluene

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, PEPPSI-IPr, and Cs₂CO₃.

    • Add the anhydrous, degassed toluene.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Quench the reaction with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Visualizing the Workflow and Catalytic Cycle

To better understand the experimental process and the underlying chemistry, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heating Heat Reaction (Conventional or Microwave) inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench with Water monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Suzuki_Cycle cluster_reactants pd0 Pd(0)L_n pd2_ox R-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition pd2_trans R-Pd(II)L_n-R' pd2_ox->pd2_trans Transmetalation (Base, R'-B(OH)₂) pd2_trans->pd0 Reductive Elimination product R-R' pd2_trans->product aryl_halide R-X boronic_acid R'-B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

Conclusion and Recommendations

For the Suzuki coupling of the challenging substrate this compound, a systematic approach to catalyst selection is paramount. Based on the available literature for sterically hindered and electron-deficient substrates, the following recommendations can be made:

  • Primary Recommendation: Catalyst systems based on bulky, electron-rich monophosphine ligands, particularly XPhos and SPhos , are the most promising candidates.[2][3] The use of their corresponding palladacycle precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2) is highly recommended for reproducibility and ease of use.[7]

  • Strong Alternative: N-Heterocyclic carbene-based catalysts, such as PEPPSI-IPr , offer a highly active and stable alternative that should be considered, especially when seeking a well-defined precatalyst system.

  • Base and Solvent: The choice of a suitable base is critical; strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are generally preferred.[1] Anhydrous, ethereal solvents like 1,4-dioxane or toluene are often the solvents of choice, sometimes with a small amount of water to aid in the dissolution of the base.

  • Reaction Conditions: Microwave irradiation can significantly accelerate the reaction and improve yields, and is a valuable tool for optimizing conditions for this difficult transformation.[5]

Ultimately, the optimal catalyst system for this specific transformation may require some empirical screening. However, by starting with the catalyst classes outlined in this guide, researchers and drug development professionals can significantly increase their probability of success in the synthesis of valuable biaryl compounds from this challenging yet important building block.

References

Navigating the Synthetic Landscape: An In-depth Technical Guide to 1-(2-Fluoro-6-nitrophenyl)ethanone and Its Alternatives in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the strategic selection of starting materials is paramount to the successful and efficient construction of complex molecular architectures. Among the vast arsenal of chemical building blocks, substituted acetophenones serve as versatile precursors, particularly in the synthesis of aza-heterocycles, which form the core of numerous pharmaceuticals and bioactive molecules. This guide focuses on 1-(2-Fluoro-6-nitrophenyl)ethanone , a potentially valuable, yet notably under-documented, reagent in this context.

A comprehensive review of the scientific literature reveals a significant gap in documented applications for this compound. While commercially available from various suppliers, indicating its utility in some synthetic endeavors, detailed experimental protocols, mechanistic studies, and, crucially, comparative performance data against alternative reagents are conspicuously absent from peer-reviewed publications. This guide, therefore, aims to provide a foundational understanding of its potential applications based on the reactivity of analogous compounds and to delineate the established synthetic routes that represent the current state-of-the-art, thereby offering a framework for its future evaluation.

The Promise of this compound: A Structurally-Informed Perspective

The chemical architecture of this compound suggests its potential as a precursor for a variety of heterocyclic systems. The presence of three key functional groups dictates its reactivity:

  • The Acetyl Group: The methyl ketone moiety provides an acidic α-proton and a reactive carbonyl group, making it amenable to a wide range of classical condensation and cyclization reactions.

  • The Nitro Group: As a strong electron-withdrawing group, the nitro functionality deactivates the aromatic ring towards electrophilic substitution but, more importantly, activates it for nucleophilic aromatic substitution (SNAr).

  • The Fluorine Atom: Positioned ortho to the nitro group, the fluorine atom is an excellent leaving group in SNAr reactions, further enhancing the substrate's reactivity towards nucleophiles.

This unique combination of functionalities theoretically enables its participation in several key heterocyclic ring-forming reactions.

Potential Synthetic Applications: An Uncharted Territory

Based on established synthetic methodologies for related compounds, this compound could plausibly be employed in the synthesis of important heterocyclic scaffolds such as quinolines, indoles, benzodiazepines, and quinoxalines.

Quinolines via Friedländer Annulation

The Friedländer synthesis is a cornerstone reaction for the formation of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. While no specific examples utilizing this compound are documented, a hypothetical pathway would first involve the reduction of the nitro group to an amine, followed by an intramolecular condensation.

However, the more probable application lies in a modified approach where the fluorine atom is displaced by a suitable nucleophile to construct the second ring.

Indole Synthesis

Various named reactions, such as the Fischer, Leimgruber-Batcho, and Reissert syntheses, provide access to the indole nucleus. The utility of this compound in these pathways would likely necessitate significant functional group interconversions, and no direct applications have been reported.

Benzodiazepines and Quinoxalines

The synthesis of 1,4-benzodiazepines and quinoxalines often involves the cyclocondensation of a 1,2-diaminobenzene derivative with a 1,3-dicarbonyl compound or a 1,2-dicarbonyl compound, respectively. Similar to quinoline synthesis, the initial reduction of the nitro group in this compound would be a prerequisite to generate the necessary ortho-amino functionality. The subsequent cyclization would then depend on the specific reaction partner.

The Path Forward: A Call for Investigation

The absence of published data for this compound presents both a challenge and an opportunity. For researchers in process development and medicinal chemistry, this compound represents a novel building block with the potential to unlock new synthetic routes to valuable heterocyclic targets.

To properly evaluate its utility, the following experimental investigations are warranted:

  • Systematic Reactivity Profiling: A thorough study of its reactivity with various nucleophiles to understand the scope and limitations of SNAr reactions.

  • Reduction Studies: Optimization of conditions for the selective reduction of the nitro group to an amine without affecting the ketone or fluorine atom.

  • Comparative Yield and Purity Analysis: Direct comparison of reaction outcomes (yields, purity, reaction times, and conditions) using this compound versus established precursors in well-known heterocyclic syntheses.

  • Exploration of Novel Transformations: Investigation of its potential in metal-catalyzed cross-coupling reactions or other modern synthetic methodologies.

Conclusion

While this compound is commercially available and possesses a chemical structure suggestive of broad synthetic utility, the current body of scientific literature does not provide the necessary experimental data to create a comprehensive comparison guide as requested. Its applications in the synthesis of quinolines, indoles, benzodiazepines, quinoxalines, and other bioactive molecules remain largely unexplored. The field would greatly benefit from systematic studies to elucidate its reactivity and benchmark its performance against established alternative reagents. Such research would not only fill a significant knowledge gap but also potentially introduce a valuable and versatile tool to the synthetic chemist's toolbox. Until such data becomes available, a direct and objective comparison of its performance remains an open question for the scientific community to address.

A Comparative Guide to the Synthetic Pathways of 1-(2-Fluoro-6-nitrophenyl)ethanone for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Fluoro-6-nitrophenyl)ethanone is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring an acetyl group ortho to both a fluorine atom and a nitro group, makes it a valuable precursor for the construction of complex heterocyclic scaffolds. The efficient and cost-effective synthesis of this intermediate is therefore of considerable interest to researchers and professionals in drug development and medicinal chemistry.

This guide provides an in-depth cost-benefit analysis of two primary synthetic strategies for the preparation of this compound. We will objectively compare the performance of each pathway, supported by available experimental data and theoretical considerations. The analysis will encompass key metrics such as the cost of starting materials and reagents, reaction yields, process complexity, and safety and environmental concerns. Detailed experimental protocols and visual workflow diagrams are provided to ensure clarity and reproducibility.

Core Synthetic Strategies

Two principal retrosynthetic approaches are considered for the synthesis of this compound:

  • Pathway 1: Electrophilic Aromatic Substitution via Friedel-Crafts Acylation. This route involves the introduction of the acetyl group onto a pre-functionalized fluoronitrobenzene ring. The logical starting material for this pathway is 1-fluoro-3-nitrobenzene.

  • Pathway 2: Electrophilic Aromatic Substitution via Nitration. This approach begins with a substituted acetophenone and introduces the nitro group in a subsequent step. The starting material for this pathway is 2'-fluoroacetophenone.

The following sections will delve into a detailed analysis of each of these pathways.

Pathway 1: Friedel-Crafts Acylation of 1-Fluoro-3-nitrobenzene

This synthetic route leverages the well-established Friedel-Crafts acylation to introduce the acetyl group onto the aromatic ring of 1-fluoro-3-nitrobenzene.

Logical Workflow

start 1-Fluoro-3-nitrobenzene product This compound start->product Friedel-Crafts Acylation reagents Acetyl Chloride, AlCl3 reagents->product

Caption: Workflow for Pathway 1: Friedel-Crafts Acylation.

Scientific Rationale and Mechanistic Considerations

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1][2] In this proposed pathway, acetyl chloride is activated by a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[3] This electrophile is then attacked by the electron-rich aromatic ring of 1-fluoro-3-nitrobenzene.

A significant challenge in this pathway is the regioselectivity of the acylation. The starting material, 1-fluoro-3-nitrobenzene, possesses two deactivating groups. The nitro group is a strong meta-director, while the fluorine atom is a deactivating ortho-, para-director. This leads to conflicting directing effects, making the prediction of the major product complex. The positions ortho to the fluorine and meta to the nitro group (positions 2 and 6) are the target sites for acylation. However, acylation at other positions is also possible, potentially leading to a mixture of isomers and reducing the yield of the desired product. The strongly deactivating nature of the nitro group can also render the aromatic ring less susceptible to electrophilic attack, potentially requiring harsh reaction conditions.[4]

Experimental Protocol (Generalized)

A standard procedure for Friedel-Crafts acylation is adapted here.[5]

  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add acetyl chloride (1.1 eq.) dropwise at 0 °C.

  • Addition of Substrate: After the formation of the acylium ion complex, a solution of 1-fluoro-3-nitrobenzene (1.0 eq.) in the same anhydrous solvent is added dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and may require heating to reflux to drive the reaction to completion. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or recrystallization.

Cost-Benefit Analysis of Pathway 1
MetricAnalysis
Cost of Starting Materials 1-Fluoro-3-nitrobenzene is a commercially available reagent.
Cost of Reagents Acetyl chloride and aluminum chloride are commodity chemicals and are relatively inexpensive.[5][6][7][8][9][10][11][12]
Yield & Purity The primary drawback of this pathway is the potential for low regioselectivity, leading to a mixture of isomers and a consequently lower yield of the desired product. The strongly deactivated nature of the starting material may also result in incomplete conversion. Purification from isomeric byproducts can be challenging and costly.
Process Complexity The procedure involves handling moisture-sensitive reagents (AlCl₃ and acetyl chloride) and requires an inert atmosphere, adding to the operational complexity. The work-up procedure is standard but involves multiple extraction and washing steps.
Safety & Environmental Aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is also corrosive and flammable. The use of chlorinated solvents like dichloromethane is a potential environmental concern. The reaction can be exothermic and requires careful temperature control.

Pathway 2: Nitration of 2'-Fluoroacetophenone

This alternative synthetic strategy involves the nitration of a commercially available acetophenone derivative.

Logical Workflow

start 2'-Fluoroacetophenone product This compound + Isomers start->product Nitration reagents Fuming HNO3, H2SO4 reagents->product separation Isomer Separation product->separation final_product This compound separation->final_product

Caption: Workflow for Pathway 2: Nitration and Isomer Separation.

Scientific Rationale and Mechanistic Considerations

Nitration is a fundamental electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto an aromatic ring.[13] The electrophile is the nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of a strong acid, such as sulfuric acid, and a nitric acid source, often fuming nitric acid.[12]

The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. In 2'-fluoroacetophenone, the acetyl group is a meta-director, while the fluorine atom is an ortho-, para-director.[14] This presents a complex scenario for predicting the major product. The acetyl group will direct the incoming nitro group to the meta positions (positions 3 and 5), while the fluorine atom will direct it to its ortho and para positions (positions 3 and 5, and the acetyl-bearing carbon). The formation of the desired this compound would require nitration at the position ortho to the fluorine and meta to the acetyl group. However, the formation of other isomers, such as 1-(2-fluoro-4-nitrophenyl)ethanone and 1-(2-fluoro-5-nitrophenyl)ethanone, is highly probable. The separation of these isomers can be a significant challenge due to their similar physical properties.[1][3][15][16]

Experimental Protocol (Generalized)

The following is a general procedure for the nitration of an acetophenone derivative, which would need to be optimized for 2'-fluoroacetophenone.[17][18][19][20][21][22]

  • Preparation of Nitrating Mixture: In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0 °C in an ice bath. Slowly add fuming nitric acid to the sulfuric acid while maintaining the low temperature.

  • Addition of Substrate: Dissolve 2'-fluoroacetophenone in a minimal amount of concentrated sulfuric acid and cool the solution to 0 °C. Add this solution dropwise to the nitrating mixture, ensuring the temperature does not rise significantly.

  • Reaction Progression: Stir the reaction mixture at a low temperature (e.g., 0-5 °C) for a specified period. The reaction progress should be monitored by TLC or GC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product is then collected by filtration and washed with cold water until the washings are neutral.

  • Purification: The crude product, which is likely a mixture of isomers, needs to be purified. This may involve challenging separation techniques such as fractional crystallization or column chromatography.

Cost-Benefit Analysis of Pathway 2
MetricAnalysis
Cost of Starting Materials 2'-Fluoroacetophenone is commercially available.
Cost of Reagents Fuming nitric acid and concentrated sulfuric acid are bulk chemicals and are relatively inexpensive.[4][19][23][24][25]
Yield & Purity The primary challenge of this pathway is the formation of a mixture of nitro isomers. The yield of the desired this compound may be low, and its isolation in high purity can be difficult and costly, significantly impacting the overall process efficiency.
Process Complexity The reaction itself is relatively straightforward to perform. However, the separation of the desired isomer from a mixture of structurally similar compounds can be a complex and time-consuming process, requiring specialized chromatographic techniques.
Safety & Environmental The use of a mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) is extremely hazardous. It is highly corrosive and a strong oxidizing agent, requiring stringent safety precautions. The reaction is highly exothermic and can lead to runaway reactions if not properly controlled. The generation of acidic waste streams is a significant environmental concern.

Comparative Summary and Recommendation

FeaturePathway 1: Friedel-Crafts AcylationPathway 2: Nitration
Starting Material 1-Fluoro-3-nitrobenzene2'-Fluoroacetophenone
Key Reagents Acetyl Chloride, AlCl₃Fuming HNO₃, H₂SO₄
Primary Challenge Regioselectivity, deactivated substrateFormation of multiple isomers, difficult separation
Potential Yield Likely low to moderate due to regioselectivity and deactivationPotentially low yield of the desired isomer
Process Complexity Moderate (moisture-sensitive reagents)Moderate (reaction), High (purification)
Safety Concerns Corrosive and water-reactive reagentsExtremely corrosive and oxidizing nitrating mixture, highly exothermic
Environmental Impact Chlorinated solvents, acidic wasteHighly acidic waste streams

Recommendation:

Based on this analysis, Pathway 2, the nitration of 2'-fluoroacetophenone, appears to be the more commonly explored route despite the significant challenge of isomer separation. The starting materials are readily accessible, and the reaction conditions, while hazardous, are well-established in organic synthesis. The primary hurdle is the purification of the desired product. For research and small-scale synthesis, the development of an efficient separation protocol would be key to the viability of this pathway.

Pathway 1, the Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene, is theoretically plausible but faces significant hurdles in terms of regiocontrol. The conflicting directing effects of the fluoro and nitro groups make it a less predictable and potentially lower-yielding route. Further research into specific catalysts or reaction conditions that could favor the desired 2,6-disubstitution pattern would be necessary to make this a more attractive option.

For professionals in drug development, the choice of synthetic route will ultimately depend on a combination of factors including the scale of the synthesis, the availability of purification technologies, and the overall cost-effectiveness of the process. For initial small-scale synthesis to access the molecule, Pathway 2, coupled with diligent purification, is likely the more pragmatic starting point.

References

Safety Operating Guide

Navigating the Disposal of 1-(2-Fluoro-6-nitrophenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Identification and Risk Assessment

Before any disposal procedure is initiated, a thorough understanding of the potential hazards is paramount. The molecular structure of 1-(2-Fluoro-6-nitrophenyl)ethanone, featuring a fluorinated and nitrated phenyl ring attached to a ketone functional group, suggests several potential hazards based on similar chemical entities.[1][2][3]

Key Structural Features and Associated Hazards:

  • Nitroaromatic Group: Compounds containing this functional group can be toxic and are often environmentally hazardous. Some nitroaromatics are known to be irritants.

  • Halogenated (Fluoro) Group: The presence of a halogen atom places this compound in the category of halogenated organic waste, which has specific disposal requirements.[4][5]

  • Ketone Group: While less reactive than other functional groups, the ketone moiety contributes to the overall chemical properties of the molecule.

Based on data from structurally similar compounds such as 1-(4-fluoro-2-nitrophenyl)ethanone and 2'-fluoroacetophenone, we can infer the following potential hazards for this compound:

  • Harmful if swallowed.[6]

  • Causes skin irritation.[7][8]

  • Causes serious eye irritation.[7][8]

  • May cause respiratory irritation.[8]

Table 1: Inferred Physicochemical Properties of this compound

PropertyInferred Value/CharacteristicSource of Inference
Molecular Formula C₈H₆FNO₃[2][9]
Molecular Weight 183.14 g/mol [2][9]
Appearance Likely a solid (e.g., white or light yellow crystalline powder)[1][10]
Solubility Likely soluble in polar aprotic solvents (e.g., DMF, DMSO)[1]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[7][10][11]

Part 2: Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety begins with the implementation of appropriate engineering controls and the consistent use of personal protective equipment. The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe working environment, which includes the provision and use of PPE.[12][13]

Essential PPE:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[14]

  • Gloves: Chemically resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for tears or punctures before use.

  • Lab Coat: A flame-resistant lab coat provides a crucial barrier against skin contact.

  • Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[14]

Engineering Controls:

All handling and preparation for the disposal of this compound should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[13] An eyewash station and safety shower must be readily accessible.

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) regulations set forth by the U.S. Environmental Protection Agency (EPA).[15][16] This compound is classified as a hazardous waste.

Step 1: Waste Characterization and Segregation

The first critical step is to correctly identify the waste. Any unused or contaminated this compound, as well as any materials used for its cleanup (e.g., contaminated paper towels, gloves), must be treated as hazardous waste.

This compound falls into the category of halogenated organic waste .[4][5] It is imperative to segregate this waste stream from non-halogenated organic waste to ensure proper disposal and to prevent dangerous reactions.

Figure 1: Decision workflow for the segregation and initial containment of this compound waste.

Step 2: Containerization and Labeling

Proper containerization is a frequent point of failure in laboratory safety audits. Adherence to the following is crucial:

  • Use Compatible Containers: Collect waste in containers that are chemically resistant and have a secure, leak-proof lid. Never use food-grade containers.[15]

  • Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[15][17] This prevents the release of volatile organic compounds (VOCs) and reduces the risk of spills.

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[18] Do not use abbreviations or chemical formulas.

Step 3: Storage and Accumulation

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[15][17] The SAA should be a secondary containment system to prevent the spread of material in case of a leak.

Step 4: Final Disposal

The ultimate disposal of this compound will be carried out by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will coordinate this.[16] The most common disposal method for halogenated organic compounds is high-temperature incineration.

Never dispose of this compound down the drain or in the regular trash.[4] This is a direct violation of EPA regulations and poses a significant threat to the environment.

Part 4: Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

For a Small Spill (manageable by laboratory personnel):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don Appropriate PPE: This includes a respirator if the compound is a powder.

  • Contain the Spill: Use a chemical spill kit with an absorbent material appropriate for organic compounds.

  • Clean the Area: Carefully sweep up the solid material or absorb the liquid. Place all contaminated materials in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For a Large Spill (requires outside assistance):

  • Evacuate the Area: Immediately evacuate all personnel from the laboratory.

  • Activate the Fire Alarm: If there is a fire or significant inhalation hazard.

  • Contact Emergency Services: Notify your institution's EHS department and/or emergency services. Provide them with the name of the chemical and any available hazard information.

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of scientific research. By understanding the potential hazards of this compound, implementing robust safety protocols, and adhering to established disposal procedures, researchers can ensure a safe laboratory environment and minimize their environmental impact. Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance.[12][19]

References

A Researcher's Guide to the Safe Handling of 1-(2-Fluoro-6-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower you, my fellow researchers, to conduct your work not only with innovation but with the utmost safety. The compound 1-(2-Fluoro-6-nitrophenyl)ethanone, a fluorinated nitroaromatic ketone, is a valuable building block in synthetic chemistry. However, its structural motifs—a nitro group and a fluorine substituent on an aromatic ring—necessitate a rigorous approach to personal protection and laboratory conduct. This guide provides a comprehensive framework for handling this compound, grounded in established safety principles and a deep understanding of its potential hazards.

Immediate Safety and Hazard Assessment

Core Principles for Safe Handling:

  • Engineering Controls are Primary: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure[4].

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing through the diligent use of appropriate Personal Protective Equipment (PPE)[2][5].

  • Hygiene is Non-Negotiable: Wash hands thoroughly with soap and water after handling and before leaving the laboratory[1][6]. Do not eat, drink, or smoke in areas where this chemical is handled or stored[6][7].

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE is your most critical line of defense against direct chemical exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Best Practices
Eyes & Face Chemical Splash Goggles and Face ShieldGoggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face and should always be worn over goggles when there is a significant risk of splashing[4][8].
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Nitrile gloves offer good resistance to a range of chemicals. For prolonged handling or when dealing with larger quantities, consider double-gloving or using thicker neoprene gloves[8]. Always inspect gloves for tears or punctures before use.
Body Laboratory Coat (Chemically Resistant)A lab coat, preferably one made of chemically resistant material, protects your skin and personal clothing from accidental spills[8]. Ensure it is fully buttoned.
Feet Closed-Toed ShoesNever wear open-toed shoes in a laboratory. Sturdy, closed-toed shoes will protect your feet from spills and falling objects.

Respiratory Protection:

Under normal laboratory conditions with the use of a fume hood, a respirator should not be necessary. However, if you are performing an operation that could generate significant dust or aerosols and cannot be contained within a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used[8][9].

Operational and Disposal Plans: A Step-by-Step Guide

Workflow for Safe Handling and Experimentation

The following workflow is designed to guide you through the process of safely using this compound in your research.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS of Analogous Compounds b Don Appropriate PPE a->b c Prepare Fume Hood Work Area b->c d Weigh Compound in Fume Hood c->d Begin Work e Perform Experiment d->e f Close and Seal Container e->f g Decontaminate Glassware and Surfaces f->g Experiment Complete h Segregate and Label Waste g->h i Doff PPE Correctly h->i j Wash Hands Thoroughly i->j

Caption: A typical workflow for safely handling hazardous chemicals in a laboratory setting.

Decontamination and Disposal Protocols

Decontamination:

  • Glassware and Equipment: Thoroughly wash all contaminated glassware and equipment. A standard procedure involves an initial rinse with an appropriate solvent, followed by washing with detergent (like Luminox®) and hot water, and then a final rinse with deionized water[10].

  • Work Surfaces: Clean the work area in the fume hood with a suitable solvent and then wipe down with a detergent solution.

  • Spills: In the event of a small spill, absorb the material with an inert absorbent like vermiculite or sand. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures[11].

Waste Disposal:

Proper disposal of chemical waste is crucial to protect both personnel and the environment.

  • Waste Segregation: Do not mix waste streams. This compound and materials contaminated with it should be collected in a dedicated, clearly labeled hazardous waste container[12].

  • Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound"[12].

  • Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department by submitting a hazardous material pickup request[12].

Emergency Response Decision Tree

In the event of an exposure, a rapid and correct response is critical. The following decision tree outlines the immediate steps to take.

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Event skin_wash Immediately flush skin with plenty of water for at least 15 minutes start->skin_wash Skin eye_wash Immediately flush eyes with water for at least 15 minutes, lifting eyelids start->eye_wash Eyes inh_fresh_air Move to fresh air immediately start->inh_fresh_air Inhalation ing_rinse Rinse mouth with water start->ing_rinse Ingestion skin_clothing Remove contaminated clothing skin_wash->skin_clothing skin_medical Seek medical attention if irritation persists skin_clothing->skin_medical eye_medical Seek immediate medical attention eye_wash->eye_medical inh_medical Seek medical attention if you feel unwell inh_fresh_air->inh_medical ing_medical Seek immediate medical attention. Do NOT induce vomiting. ing_rinse->ing_medical

Caption: Immediate first aid procedures following different types of chemical exposure.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors. Remember that a culture of safety is built on proactive measures and a thorough understanding of the materials you work with.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.